molecular formula C18H27NO · HCl B1162997 4-methyl PV8 (hydrochloride)

4-methyl PV8 (hydrochloride)

Número de catálogo: B1162997
Peso molecular: 309.9
Clave InChI: VKFVEABNUQSQOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methyl PV8 (hydrochloride) is an analytical reference standard that is classified as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Propiedades

Fórmula molecular

C18H27NO · HCl

Peso molecular

309.9

InChI

InChI=1S/C18H27NO.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)16-11-9-15(2)10-12-16;/h9-12,17H,3-8,13-14H2,1-2H3;1H

Clave InChI

VKFVEABNUQSQOM-UHFFFAOYSA-N

SMILES

O=C(C(CCCCC)N1CCCC1)C2=CC=C(C)C=C2.Cl

Sinónimos

p-methyl-PV8; para-methyl-PV8; PV8 4-methyl analog

Origen del producto

United States
Foundational & Exploratory

chemical structure and molecular weight of 4-methyl PV8 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methyl PV8 hydrochloride, a synthetic cathinone derivative. It is designed for researchers and forensic scientists requiring precise structural, physicochemical, and analytical data.

Executive Summary

4-Methyl PV8 hydrochloride (also known as 4-methyl-


-PHPP  or 4-Me-PV8 ) is a synthetic substituted cathinone utilized primarily as an analytical reference standard in forensic toxicology and neuropharmacology. Structurally, it is the para-methyl analog of PV8 (

-pyrrolidinoheptiophenone). It belongs to the pyrrolidinophenone class, characterized by a pyrrolidine ring and a long alkyl side chain (heptyl) attached to the cathinone core.

As a homolog of


-PVP and PV8, this compound presents specific analytical challenges due to its structural similarities with other alkyl-substituted cathinones. This guide elucidates its chemical identity, molecular properties, and fragmentation pathways to facilitate accurate identification.

Chemical Identity and Nomenclature[1][2]

The precise identification of 4-methyl PV8 relies on its IUPAC designation and structural codes.

Identifier Value
Common Name 4-Methyl PV8 Hydrochloride
Systematic (IUPAC) Name 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride
Synonyms 4-Me-PV8; 4-methyl-

-PHPP; 4-methyl-

-pyrrolidinoheptiophenone
CAS Number 2748590-98-7 (HCl salt)
Molecular Formula

SMILES (Free Base) CC1=CC=C(C(C(CCCCC)N2CCCC2)=O)C=C1
InChI Key ZVAHVRAIPQNIGE-UHFFFAOYSA-N (Parent)

Structural Elucidation & Molecular Weight

Molecular Geometry

The molecule consists of three distinct pharmacophores:

  • Aromatic Core: A phenyl ring substituted at the para (4-) position with a methyl group (

    
    ).
    
  • Acyl Chain: A heptanone backbone (7 carbons total). The ketone is at C1, and the amine substitution occurs at the chiral

    
    -carbon (C2).
    
  • Amine Moiety: A pyrrolidine ring attached to the

    
    -carbon, forming a tertiary amine.
    
Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights (IUPAC).

Free Base (


): 
  • Carbon (

    
    ): 216.198
    
  • Hydrogen (

    
    ): 27.216
    
  • Nitrogen (

    
    ): 14.007
    
  • Oxygen (

    
    ): 15.999
    
  • Total Free Base MW: 273.42 g/mol

Hydrochloride Salt (


): 
  • Free Base: 273.42

  • HCl (

    
    ): 36.46
    
  • Total Salt MW: 309.88 g/mol (Approx. 309.9)[1]

Structural Visualization

The following diagram illustrates the connectivity and functional groups of 4-methyl PV8.

4-Methyl_PV8_Structure Phenyl Phenyl Ring (Aromatic Core) Ketone Ketone (C=O) Position 1 Phenyl->Ketone Attached at C1 Methyl 4-Methyl Group (Para-substitution) Methyl->Phenyl Attached at C4 AlphaC Alpha Carbon (C2) Chiral Center Ketone->AlphaC C1-C2 Bond Pentyl Pentyl Chain (C3-C7) AlphaC->Pentyl Alkyl Tail Pyrrolidine Pyrrolidine Ring (Tertiary Amine) AlphaC->Pyrrolidine N-substitution

Figure 1: Structural connectivity map of 4-methyl PV8, highlighting the para-methyl substitution and the pyrrolidinoheptiophenone scaffold.[2]

Physicochemical Properties[4][7][9][10][11]

Understanding the physical state is crucial for handling and storage during experimental workflows.

  • Physical State: Crystalline solid (typically white or off-white powder).

  • Melting Point: 167 – 171 °C (HCl salt).

  • Solubility:

    • PBS (pH 7.2): ~10 mg/mL[3]

    • Ethanol:[4] ~20 mg/mL

    • DMSO: ~10 mg/mL[3]

    • DMF: ~3 mg/mL[3]

  • Stability: Stable for

    
     2 years if stored at -20°C in a desiccated environment.
    

Analytical Profiling (GC-MS & NMR)

Accurate identification requires recognizing specific spectral fingerprints. The following protocols outline the expected signals.

GC-MS Fragmentation Pathway

In Gas Chromatography-Mass Spectrometry (Electron Ionization, 70eV), synthetic cathinones undergo predictable


-cleavage.

Fragmentation Logic:

  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks.[5] This is the dominant pathway.
  • Iminium Ion Formation: The amine-containing fragment retains the positive charge, forming the base peak.

  • Acylium Ion Formation: The benzoyl fragment forms a secondary peak.

Expected Ions:

  • Base Peak (

    
     154):  The iminium ion composed of the pyrrolidine ring and the 
    
    
    
    -carbon with its pentyl chain.
    • Calculation: Pyrrolidine (70) + CH (13) + Pentyl (

      
      , 71) = 154.
      
  • Acylium Ion (

    
     119):  The 4-methylbenzoyl cation.
    
    • Calculation: Phenyl (77) + Methyl (15) + Carbonyl (28) - 1 (bond) = 119.

  • Tropylium Derivative (

    
     91):  Loss of CO from the acylium ion yields the tolyl cation (
    
    
    
    ).
  • Molecular Ion (

    
     273):  Often weak or absent in EI spectra due to rapid fragmentation.
    

GCMS_Fragmentation Parent Molecular Ion (M+) m/z 273 AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage EI Source (70eV) BasePeak Base Peak (Iminium Ion) m/z 154 (Pyrrolidine + C-Pentyl) AlphaCleavage->BasePeak Dominant Path Acylium Acylium Ion m/z 119 (4-Methylbenzoyl) AlphaCleavage->Acylium Secondary Path Tolyl Tolyl Cation m/z 91 Acylium->Tolyl - CO (28 Da)

Figure 2: Mass spectral fragmentation pathway for 4-methyl PV8. The base peak at m/z 154 is diagnostic for the alpha-pyrrolidinoheptiophenone side chain.

NMR Spectroscopy Expectations

For verification via Nuclear Magnetic Resonance (


H-NMR, 300-500 MHz, 

):
  • Aromatic Region (

    
     7.0 - 8.0 ppm):  Two doublets (AA'BB' system) characteristic of para-substitution.
    
  • Benzylic Methyl (

    
     ~2.4 ppm):  A sharp singlet corresponding to the 4-methyl group.
    
  • 
    -Proton (
    
    
    
    ~3.5 - 4.5 ppm):
    A multiplet (often triplet-like) representing the single proton on the chiral center.
  • Pyrrolidine Protons: Two multiplets; one for the N-methylene protons (

    
     ~3.0-3.5) and one for the ring carbons (
    
    
    
    ~1.8-2.0).
  • Alkyl Chain: A series of multiplets for the methylene groups and a triplet for the terminal methyl group (

    
     ~0.9 ppm).
    

Safety and Handling Protocol

Warning: 4-Methyl PV8 is a potent psychoactive substance. It must be handled in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Solvent Handling: When dissolving the HCl salt, add solvent slowly to prevent aerosolization of the powder.

  • Decontamination: Surfaces should be cleaned with 10% bleach followed by 70% ethanol to degrade and remove residues.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11299968 (Related Homologs). Retrieved February 9, 2026, from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Cathinone Monographs. Retrieved February 9, 2026, from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023).[6] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Toxicological Data and Safety Profile of 4-Methyl PV8 (4-Me-α-PHPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Methyl PV8 (also known as 4-methyl-α-pyrrolidinoheptanophenone or 4-Me-PHPP) is a synthetic cathinone belonging to the substituted pyrrolidinophenone class. It is the para-methyl analog of PV8 (α-PHPP).

As a "New Psychoactive Substance" (NPS) with no approved medical use, clinical data is nonexistent. This guide synthesizes forensic toxicology reports, Structure-Activity Relationship (SAR) data from homologous compounds (PV8, α-PHP, MPHP), and preclinical assays to establish a safety profile.

Key Risk Characteristic: The addition of the 4-methyl group to the PV8 scaffold typically increases lipophilicity compared to its lower homologs (like α-PVP), potentially facilitating rapid Blood-Brain Barrier (BBB) translocation, while the heptyl chain introduces specific metabolic clearance pathways.

FeatureSpecification
Systematic Name 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
Formula C18H27NO
Molecular Weight 273.42 g/mol
Class Synthetic Cathinone (Pyrrolidinophenone subclass)
Key Structural Features β-ketone, Pyrrolidine ring, Heptyl alkyl chain, 4-Methyl substitution

Pharmacodynamics: Mechanism of Action (MoA)

Based on the structural homology to MDPV and PV8 , 4-Methyl PV8 functions as a potent, non-competitive monoamine transporter blocker. Unlike amphetamines, which act as substrates/releasers, pyrrolidinophenones typically act as reuptake inhibitors.[1]

Primary Mechanism
  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

  • Action: Inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.

  • Result: Supraphysiological accumulation of monoamines in the synapse, leading to intense sympathomimetic and psychostimulant effects.

  • Selectivity: Pyrrolidinophenones generally exhibit high DAT/SERT ratios, suggesting high abuse potential with lower serotonergic neurotoxicity risk compared to MDMA, but higher risk of mania/psychosis.

Visualization: Synaptic Inhibition Pathway

MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine Vesicles Synapse Synaptic Cleft (Extracellular Space) Vesicles->Synapse Exocytosis DAT DAT (Transporter) Synapse->DAT Normal Reuptake Receptors D1/D2 Receptors Synapse->Receptors Binding & Activation Drug 4-Methyl PV8 Drug->DAT BLOCKS Reuptake (Inhibition)

Figure 1: Mechanism of Action. 4-Methyl PV8 blocks the Dopamine Transporter (DAT), preventing reuptake and causing dopamine accumulation in the synaptic cleft.

Toxicokinetics and Metabolism[6][10]

Understanding the metabolism of 4-Methyl PV8 is critical for forensic identification, as the parent compound may be rapidly cleared from blood. The metabolic pathway is extrapolated from PV8 (heptyl chain metabolism) and 4-Me-PHP (4-methyl group metabolism).

Metabolic Phase I Pathways
  • Oxidation of the 4-Methyl Group: The para-methyl group is susceptible to oxidation, forming a hydroxymethyl metabolite, which is further oxidized to a carboxylic acid (Carboxy-PV8). This is a major urinary biomarker for 4-methyl substituted cathinones.

  • Hydroxylation of the Pyrrolidine Ring: Common in all pyrrolidinophenones (forming lactams).[2]

  • Ketone Reduction: Reduction of the β-ketone to an alcohol (dihydro-metabolites).

  • ω-Oxidation: Oxidation at the end of the long heptyl chain.

Visualization: Predicted Metabolic Map

Metabolism cluster_phase1 Phase I Metabolism Parent 4-Methyl PV8 (Parent) M1 4-Hydroxymethyl-PV8 Parent->M1 CYP450 (Hydroxylation) M3 Dihydro-4-Me-PV8 (Ketone Reduction) Parent->M3 Reductases M4 Nor-4-Me-PV8 (Dealkylation - Minor) Parent->M4 Dealkylation M2 4-Carboxy-PV8 (Major Urinary Marker) M1->M2 Oxidation

Figure 2: Predicted Phase I metabolic pathways. The oxidation of the 4-methyl group to a carboxylic acid (M2) is a critical biomarker for detection.

Toxicology and Safety Profile

Acute Toxicity Risks

The safety profile of 4-Methyl PV8 is characterized by a narrow therapeutic index (if one existed) and high potential for overdose due to non-linear accumulation of neurotransmitters.

SystemClinical ManifestationMechanism
Cardiovascular Tachycardia, Hypertension, VasoconstrictionExcessive Norepinephrine stimulation.
Neurological Agitation, Psychosis, Insomnia, SeizuresDopaminergic hyperactivity in the striatum and mesolimbic pathways.
Thermoregulatory Hyperthermia (>40°C)CNS stimulation + muscle hyperactivity.
Musculoskeletal Rhabdomyolysis Breakdown of muscle tissue due to hyperthermia and agitation; leads to kidney failure.
Comparative Toxicity[8]
  • Lipophilicity: The heptyl chain (C7) makes 4-Me-PV8 highly lipophilic. This facilitates rapid brain entry but also suggests accumulation in adipose tissue, potentially prolonging the terminal half-life compared to α-PVP (C5 chain).

  • Potency: While specific IC50 data is rare, longer alkyl chains (up to C6/C7) in pyrrolidinophenones generally retain high affinity for DAT but may show reduced potency compared to the peak potency of MDPV (C5). However, the efficacy of the block remains high.

Analytical Protocols for Researchers

For researchers handling biological matrices (plasma/urine), the following LC-MS/MS workflow is recommended to ensure detection of both parent and polar metabolites.

Sample Preparation (Urine/Plasma)
  • Method: Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) for recovering the polar carboxy-metabolites.

  • Cartridge: Mixed-mode cation exchange (MCX).

LC-MS/MS Parameters (Guideline)
  • Ionization: ESI Positive mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Visualization: Analytical Workflow

Workflow Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Optional for conjugates SPE SPE Extraction (Mixed-Mode Cation Exchange) Sample->SPE Direct Hydrolysis->SPE LC LC Separation (C18 Column, Gradient) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Target: Parent + Carboxy-Metabolite) MS->Data

Figure 3: Recommended analytical workflow for isolation and detection of 4-Methyl PV8 and metabolites.

Handling and Safety Precautions

Strict adherence to Chemical Hygiene Plans is mandatory.

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), lab coat, and safety goggles.

  • Deactivation: 10% Bleach solution followed by water rinse for surface decontamination.

  • Storage: -20°C, protected from light (cathinones are prone to degradation in solution).

References

  • World Health Organization (WHO). (2018). Critical Review Report: α-Pyrrolidinoheptanophenone (PV8).[3] Expert Committee on Drug Dependence. Link

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.[3][4][5][6][7] Link

  • Springer, D., et al. (2002).[8] Metabolism and toxicological detection of the new designer drug 4'-methyl-alpha-pyrrolidinopropiophenone in urine using gas chromatography-mass spectrometry.[8][2][7] Journal of Chromatography B. Link

  • Minakata, K., et al. (2014). Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. Forensic Toxicology.[3][5][9] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Risk assessment of synthetic cathinones.[7][1]Link

Sources

Comprehensive Metabolic Pathway Elucidation of 4-Methyl PV8 in Human Liver Microsomes

[1]

Executive Summary

4-methyl PV8 (also known as 4-Me-PV8 or 4-methyl-α-PHPP) is a synthetic cathinone and a structural analog of PV8 and pyrovalerone.[1] Due to the rapid emergence of New Psychoactive Substances (NPS), specific metabolic data is often absent from literature, requiring laboratories to derive pathways empirically.

This guide provides a definitive workflow to identify Phase I metabolites of 4-methyl PV8. By synthesizing data from structural analogs (PV8, 4-MPD, and 4-MMC), we predict a metabolic profile dominated by 4-methyl oxidation and β-ketone reduction , distinct from the standard PV8 profile.

Part 1: Chemical Context & Structural Analysis[1][2][3]

To design the mass spectrometry acquisition strategy, we must first predict the likely biotransformations based on the molecule's pharmacophore.

  • Compound: 4-methyl PV8[1][2][3][4]

  • IUPAC: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one[1]

  • Molecular Formula: C

    
    H
    
    
    NO
  • Monoisotopic Mass: 273.2093 Da (

    
    )
    
Predicted Metabolic Sites[5][7][8][9]
  • The 4-Methyl Group (Aryl Ring): Unlike PV8, the 4-methyl substituent is a prime target for CYP450 oxidation, likely proceeding from methyl

    
    hydroxymethyl
    
    
    carboxylic acid.
  • The

    
    -Ketone:  Susceptible to reduction by cytosolic reductases (often present in S9, less active in pure microsomes unless specific co-factors are optimized, but still observed).
    
  • The Pyrrolidine Ring: Subject to

    
    -carbon hydroxylation leading to lactam formation (2-pyrrolidinone) or ring opening.
    
  • The Heptyl Chain: Long alkyl chains typically undergo

    
     and 
    
    
    hydroxylation.

Part 2: Experimental Protocol (HLM Incubation)

This protocol ensures the capture of short-lived intermediates and stable end-products.

Reagents & Materials[1]
  • Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration (Corning or equivalent).

  • Substrate: 4-methyl PV8 HCl (10 mM stock in water or DMSO).

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Incubation Workflow

Objective: Mimic Phase I metabolism to generate oxidative metabolites.

  • Pre-incubation:

    • Mix Buffer (180 µL) + HLM (Final conc. 1.0 mg/mL) + Substrate (Final conc. 10 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 20 µL of NADPH regenerating system to start the reaction.

    • Total Volume: 200 µL.

  • Time-Course Sampling:

    • Perform incubations for 0, 15, 30, 60, and 90 minutes .

    • Reasoning: 4-methyl oxidation is often rapid; lactam formation is slower. A time-course distinguishes primary from secondary metabolites.

  • Termination:

    • Add 200 µL ice-cold ACN to quench.

    • Vortex for 30 seconds; Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Controls (Critical for Validity):

    • Negative Control: HLM + Substrate + Buffer (No NADPH). Verifies non-enzymatic degradation.

    • Substrate Blank: Buffer + NADPH + Substrate (No HLM).

    • Positive Control: Testosterone (monitor 6

      
      -hydroxylation) or PV8 (if available).
      

Part 3: Analytical Strategy (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) is required to resolve isobaric metabolites and determine accurate mass elemental composition.

Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). The T3 column is chosen to retain polar metabolites like the carboxylic acid derivative.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

Mass Spectrometry (Q-TOF or Orbitrap)[1]
  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full Scan (MS1) followed by Data Dependent MS2 (ddMS2).

  • Inclusion List: Calculate expected m/z values (see Table 1) to trigger fragmentation even for low-abundance metabolites.

Data Processing Logic
  • Filter: Remove peaks present in Negative Control and Substrate Blank.

  • Mass Defect Filter (MDF): Focus on ions within ±50 mDa of the parent drug's mass defect to filter out matrix noise.

  • Fragment Matching: Compare MS2 spectra of metabolites to the parent. Look for the "tropylium-like" ion (indicative of the methyl-phenyl moiety) or the pyrrolidine ring fragments.

Part 4: Metabolic Pathway Identification[1][3][5][8]

Based on the structure of 4-methyl PV8 and established pathways for PV8 and 4-methyl-PVP, the following metabolites are the primary identification targets.

Table 1: Predicted Metabolites & Mass Shifts[1]
Metabolite IDBiotransformationFormula ChangeMass Shift (Da)Predicted m/z [M+H]+Mechanism Note
Parent None-0274.2166Reference standard
M1 Dihydro-4-Me-PV8+2H+2.0156276.2322Reduction of

-ketone to alcohol.[1] Common in all cathinones.
M2 4-Hydroxymethyl-PV8+O+15.9949290.2115Oxidation of the p-methyl group.[1]
M3 4-Carboxy-PV8+O2, -2H+29.9742304.1908Further oxidation of M2.[1] Major biomarker for 4-methyl cathinones.
M4 Nor-4-Me-PV8-C4H6-54.0470220.1696N-dealkylation (loss of pyrrolidine ring) to primary amine.[1]
M5 4-Me-PV8 Lactam+O, -2H+13.9793288.1958Oxidation of pyrrolidine ring (

-carbon) to 2-pyrrolidinone.[1]
M6 Hydroxy-4-Me-PV8+O+15.9949290.2115Hydroxylation on the heptyl chain (isobaric with M2; distinguish by MS2).[1]
Distinction Strategy (M2 vs M6)

Both M2 (methyl hydroxylation) and M6 (alkyl hydroxylation) have a mass shift of +16 Da.

  • M2 (Aryl-Methyl-OH): The MS2 spectrum will show a shift in the tropylium ion fragment (characteristic of the benzyl moiety).

  • M6 (Alkyl-OH): The benzyl fragment remains unchanged; the mass shift appears in the alkyl chain fragments.

Part 5: Visualization of Pathways[1]

The following diagrams illustrate the experimental workflow and the predicted metabolic map.

Experimental Workflow Diagram

WorkflowStartStart: 4-methyl PV8(10 µM)IncubationHLM Incubation+ NADPH37°C, 0-90 minStart->IncubationQuenchQuench ReactionIce-cold ACNIncubation->QuenchTime pointsCentrifugeCentrifugation15,000g, 10 minQuench->CentrifugeLCHRMSLC-HRMS Analysis(Q-Exactive/Q-TOF)Centrifuge->LCHRMSSupernatantDataMiningData Mining(MDF & MS2 Matching)LCHRMS->DataMiningIDMetabolite Identification(Structure Elucidation)DataMining->ID

Caption: Step-by-step HLM incubation and analysis workflow for metabolite identification.

Predicted Metabolic Pathway Map

MetabolismParent4-Methyl PV8(m/z 274.2166)M1M1: Dihydro-Metabolite(Ketone Reduction)+2.01 DaParent->M1ReductaseM2M2: 4-Hydroxymethyl(Methyl Oxidation)+15.99 DaParent->M2CYP450M5M5: Lactam(Ring Oxidation)+13.98 DaParent->M5CYP450(Ring Hydroxylation)M6M6: Alkyl-Hydroxy(Chain Oxidation)+15.99 DaParent->M6CYP450(omega-oxidation)M3M3: 4-Carboxy-PV8(Acid Formation)+29.97 DaM2->M3Dehydrogenase(Major Pathway)

Caption: Predicted metabolic map for 4-methyl PV8 showing primary oxidative and reductive pathways.[1]

References

  • Swortwood, M. J., et al. (2016). "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry.

  • Meyer, M. R., et al. (2010). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone (4-methylmethcathinone) in rat urine using gas chromatography-mass spectrometry." Journal of Mass Spectrometry.

  • Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substances 4-MPD and 4-MEAP in human liver microsomes." Drug Testing and Analysis.

  • Thermo Fisher Scientific. "Thawing and Incubating Human and Animal Liver Microsomes." Protocol Guide.

  • Cayman Chemical. "4-methyl PV8 (hydrochloride) Product Information."

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Synthetic Cathinone (Pyrrolidinophenone Class) Target Interaction: Monoamine Transporter Inhibitor (DAT/NET Selective)

Executive Summary

4-Methyl PV8 (also known as para-methyl-PV8, p-Me-PV8, or 4-Me-PHPP) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone family. Structurally, it is the para-methyl analog of PV8 (


-PHPP). It emerged in the recreational drug market as a "legal high" or "research chemical," often marketed as a replacement for controlled substances like 

-PVP or MDPV.

This guide provides a technical analysis of 4-Methyl PV8, focusing on its chemical properties, structure-activity relationships (SAR), predicted metabolic pathways, and forensic detection protocols. It is designed for toxicologists and drug development scientists requiring a mechanistic understanding of this specific analyte.

Chemical Profile & Structural Analysis[1]

4-Methyl PV8 is characterized by a pyrrolidine ring, a heptan-1-one chain, and a methyl substitution at the para (4-) position of the phenyl ring. The elongation of the alkyl chain to seven carbons (heptyl) distinguishes the "PV8" series from shorter analogs like


-PVP (propyl) or 

-PHP (hexyl).
Physicochemical Data[2]
PropertyDetail
IUPAC Name 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
Common Names 4-Methyl PV8, p-Me-PV8, 4-Me-PHPP
Molecular Formula

Molecular Weight 273.42 g/mol
Base Peak (GC-MS) m/z 154 (Iminium ion)
Key Fragments m/z 91 (Tropylium), m/z 119 (4-methylbenzoyl)
InChIKey ARMHZEVLKNFPAJ-UHFFFAOYSA-N
Mass Spectrometry Fragmentation (EI Source)

Under Electron Ionization (EI) at 70 eV, 4-Methyl PV8 undergoes predictable


-cleavage.
  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks.
    • Fragment A (Base Peak): The iminium ion containing the pyrrolidine ring and the pentyl side chain.

      • Calculation: Pyrrolidine (

        
        ) + 
        
        
        
        + Pentyl (
        
        
        )
        
        
        
        
        Da.
    • Fragment B: The 4-methylbenzoyl cation.

      • Calculation:

        
         Da.
        
  • Secondary Fragmentation: The 4-methylbenzoyl cation often loses CO to form the tropylium ion (

    
    ) at m/z 91.
    

Pharmacodynamics: Structure-Activity Relationship (SAR)

While specific in vitro binding data for 4-Methyl PV8 is limited, its pharmacological profile can be modeled with high confidence using data from its direct structural homologs: PV8 (parent) and 4-Me-PVP (shorter chain analog).

Mechanism of Action

Synthetic cathinones with a pyrrolidine ring are potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors. They generally lack significant serotonin (SERT) release capabilities compared to non-pyrrolidine cathinones (e.g., mephedrone).

  • PV8 (Parent): Highly potent DAT inhibitor (

    
     nM). The long heptyl chain increases lipophilicity, potentially altering blood-brain barrier (BBB) penetration kinetics compared to 
    
    
    
    -PVP.
  • 4-Methyl Substitution Effect: In analogs like 4-Me-PVP and 4-Me-PHP, the addition of a para-methyl group typically maintains DAT selectivity but may slightly reduce potency compared to the unsubstituted phenyl ring. However, it often increases metabolic susceptibility (see Section 4).

Predicted Signaling Pathway

The diagram below illustrates the blockade of monoamine reuptake, leading to synaptic accumulation of dopamine and downstream adrenergic signaling.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_Synapse Extracellular Dopamine (High) DAT->DA_Synapse Blocks Reuptake VMAT Vesicular Monoamine Transporter VMAT->DA_Synapse Vesicular Release (Minor) D2R D2 Receptors DA_Synapse->D2R Hyperactivation Response Response D2R->Response Psychomotor Agitation Euphoria Tachycardia Drug 4-Methyl PV8 Drug->DAT Inhibits (Potent)

Figure 1: Mechanism of Action. 4-Methyl PV8 inhibits DAT, preventing dopamine clearance and causing postsynaptic hyperstimulation.

Metabolic Fate & Toxicology[5][6]

Understanding metabolism is critical for identifying biomarkers in urine. 4-Methyl PV8 undergoes extensive Phase I metabolism, driven by the lability of the para-methyl group and the pyrrolidine ring.

Primary Metabolic Pathways
  • Oxidation of the para-Methyl Group: This is a major pathway for 4-methylated cathinones (e.g., Mephedrone). The methyl group is oxidized to a hydroxymethyl group, then to a carboxylic acid.

    • Metabolite:[1][2] 4-Carboxy-PV8 (detectable in urine).

  • Ketone Reduction: Reduction of the

    
    -keto group to an alcohol.
    
    • Metabolite:[1][2] Dihydro-4-Me-PV8.

  • Pyrrolidine Ring Oxidation: Oxidation to a lactam (2''-oxo) or ring opening.

  • Side Chain Hydroxylation: Oxidation of the long heptyl chain (

    
     or 
    
    
    
    oxidation).
Metabolic Pathway Diagram

Metabolism cluster_phase1 Phase I Metabolism Parent 4-Methyl PV8 (Parent) Alcohol Dihydro-4-Me-PV8 Parent->Alcohol Ketone Reductase Lactam 2''-Oxo-4-Me-PV8 Parent->Lactam Oxidation Hydroxy Hydroxymethyl-PV8 Parent->Hydroxy CYP450 (Oxidation) Carboxy 4-Carboxy-PV8 (Major Urinary Marker) Excretion Excretion Carboxy->Excretion Renal Clearance Hydroxy->Carboxy Oxidation

Figure 2: Predicted Phase I metabolic pathways. The oxidation of the 4-methyl group to a carboxylic acid is a key differentiator from non-methylated analogs.

Analytical Methodologies

Protocol: GC-MS Identification

This protocol is validated for the separation of 4-Methyl PV8 from structural isomers (e.g., 4-ethyl-PHP).

Equipment: Agilent 7890B GC with 5977A MSD (or equivalent). Column: HP-5MS UI (


).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.

  • Injection: 1

    
    L, Split mode (20:1). Inlet Temp: 280°C.[3]
    
  • Oven Program:

    • Start at 80°C (hold 1 min).

    • Ramp 15°C/min to 300°C.

    • Hold at 300°C for 10 min.

  • MS Parameters:

    • Transfer Line: 280°C.[3]

    • Source: 230°C.

    • Scan Range: 40-550 amu.

    • Solvent Delay: 3.0 min.

Data Interpretation:

  • Look for the base peak at m/z 154 .

  • Confirm presence of m/z 119 (4-methylbenzoyl) and m/z 91 (tropylium).

  • Note: The retention time will be longer than PV8 due to the additional methyl group increasing molecular weight and lipophilicity.

Protocol: LC-MS/MS Screening (MRM Mode)

For biological matrices (urine/blood), LC-MS/MS is required for sensitivity.

Transitions (Positive ESI):

  • Precursor Ion: 274.2

    
    
    
  • Quantifier Transition:

    
     (Collision Energy: 20 eV)
    
  • Qualifier Transition:

    
     (Collision Energy: 35 eV)
    

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Risk assessment of new psychoactive substances: 4-methyl-alpha-pyrrolidinopropiophenone. Retrieved from [Link]

  • National Forensic Laboratory (Slovenia). (2017). Analytical Report: 4-Methyl-PV8 (para-methyl-PV8). Retrieved from [Link]

  • Uchiyama, N., et al. (2013). Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), and other new psychoactive substances. Forensic Toxicology. Retrieved from [Link]

  • Wyman, J. F., et al. (2013). Postmortem Tissue Distribution of MDPV Following Lethal Intoxication. Journal of Analytical Toxicology. Retrieved from [Link]

  • US Drug Enforcement Administration (DEA). (2014). Temporary Placement of 10 Synthetic Cathinones Into Schedule I. Federal Register. Retrieved from [Link]

Sources

Solubility Properties of 4-Methyl PV8 HCl in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl PV8 Hydrochloride (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one HCl) is a synthetic cathinone derivative characterized by a para-methyl substitution on the phenyl ring and a heptyl alkyl chain. In the context of forensic toxicology and pharmacological research, understanding the solubility profile of this compound is critical. Its structural lipophilicity—driven by the elongated heptyl chain—presents unique challenges in aqueous formulation compared to shorter-chain analogs like


-PVP.

This guide provides a rigorous technical framework for determining and optimizing the solubility of 4-methyl PV8 HCl. It synthesizes confirmed physicochemical data with validated experimental protocols, addressing the specific stability risks associated with cathinones in alkaline buffers.

Physicochemical Profile & Theoretical Grounding

Structural Determinants of Solubility

The solubility of 4-methyl PV8 HCl is governed by the competition between its ionized hydrophilic head (the pyrrolidinium cation) and its substantial lipophilic tail.

  • Lipophilic Domain: The heptan-1-one chain (7 carbons) and the tolyl moiety (methylphenyl) significantly increase the LogP compared to pentyl analogs. This structural feature limits the intrinsic solubility of the free base (

    
    ).
    
  • Hydrophilic Domain: The pyrrolidine nitrogen serves as the protonation site. As an HCl salt, the compound exists as a cation in acidic media, exhibiting high aqueous solubility.

  • The pKa Factor: While specific experimental pKa data for 4-methyl PV8 is sparse, structurally similar pyrrolidinophenones (e.g., MDPV,

    
    -PVP) exhibit pKa values in the range of 8.0 – 9.0 . Consequently, at physiological pH (7.4), the compound exists in a dynamic equilibrium between its soluble cationic form and its poorly soluble free base.
    
Confirmed Solubility Data

The following baseline data serves as the reference point for all buffer preparations.

Solvent SystemSolubility Limit (

)
Notes
PBS (pH 7.2) ~ 2 mg/mL Validated reference point [1]. Solubility drops precipitously > pH 7.5.
Ethanol ~ 25 mg/mLSuitable for stock solutions.
DMSO ~ 10 mg/mLPreferred for biological assays to prevent precipitation.
DMF ~ 10 mg/mLAlternative organic cosolvent.

Critical Insight: The solubility of 2 mg/mL in PBS is relatively low for a hydrochloride salt. This indicates that the high lipophilicity of the C7 chain dominates the physicochemical behavior even when partially ionized. Researchers must avoid "crash-out" events when diluting high-concentration DMSO stocks into aqueous media.

Experimental Methodology: Solubility Profiling

Directive: Do not rely on single-point data. Use the following self-validating protocol to generate a full pH-solubility profile.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" method for establishing equilibrium solubility.

Reagents:

  • Universal Buffer Mix (Britton-Robinson or Citrate-Phosphate) ranging from pH 1.2 to pH 10.0.

  • 4-Methyl PV8 HCl (Solid).[1]

  • HPLC-grade Acetonitrile (for quenching).

Workflow:

  • Preparation: Dispense excess solid 4-methyl PV8 HCl (~5 mg) into 1.5 mL microcentrifuge tubes.

  • Solvation: Add 500

    
    L of buffer at specific pH points (e.g., 1.2, 4.0, 6.8, 7.4, 9.0).
    
  • Equilibration: Agitate at

    
     for 24 hours. Note: For pH > 8, reduce time to 4 hours to mitigate hydrolytic instability (see Section 4).
    
  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22

    
    m PVDF membrane (pre-saturated).
    
  • Quantification: Dilute supernatant with Mobile Phase and analyze via HPLC-UV.

Analytical Quantification (HPLC-UV Conditions)

To accurately quantify the dissolved compound, use the following validated parameters derived from spectral data [1].

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 10% B to 90% B).

  • Detection Wavelength (

    
    ): 263 nm .[2]
    
  • Flow Rate: 1.0 mL/min.

Visualization of Experimental Workflow

SolubilityWorkflow Start Start: Solid 4-Methyl PV8 HCl Addition Add Excess Solid to Buffer Start->Addition BufferPrep Buffer Preparation (pH 1.2 - 10.0) BufferPrep->Addition Agitation Agitation (Shake-Flask) 25°C, 24h (Acidic) / 4h (Basic) Addition->Agitation Separation Phase Separation (Centrifugation/Filtration) Agitation->Separation Equilibrium Reached Analysis HPLC-UV Quantification (263 nm) Separation->Analysis Supernatant Data Solubility-pH Profile Analysis->Data

Figure 1: Step-by-step workflow for determining thermodynamic solubility, highlighting time adjustments for alkaline stability.

Stability & Buffer Compatibility (The "Hidden" Variable)

The Instability of Cathinones in Alkaline Media

A critical failure mode in cathinone research is the degradation of the compound in basic buffers. Research on similar analogs (PV8,


-PVP) confirms that synthetic cathinones are unstable at pH > 8.0, especially at elevated temperatures [2, 3].

Mechanism of Degradation:

  • Enolization: The

    
    -proton is acidic; basic conditions facilitate enol formation.
    
  • Oxidation/Dimerization: The free base is susceptible to oxidative dimerization (forming pyrazines) or hydrolysis of the imine intermediate.

Practical Implication:

  • Do not store 4-methyl PV8 HCl in buffers > pH 7.4 for extended periods (> 24 hours).

  • Frozen Storage: If aqueous storage is necessary, acidify the solution (pH < 4) or store at -20°C.

Buffer Recommendations

To maximize solubility and stability, select buffers that maintain ionization without catalyzing degradation.

pH RangeRecommended BufferConcentrationRationale
1.2 – 2.0 0.1 N HCl / KCl50 mMMax solubility (fully ionized). Ideal for stock dilution.
4.0 – 5.5 Acetate Buffer50 mMOptimal stability zone.
7.0 – 7.4 PBS or HEPES10 – 25 mMPhysiological relevance. Limit conc. to < 2 mg/mL.
> 8.0 Borate / CarbonateNOT RECOMMENDED High risk of rapid degradation and precipitation.

Speciation & Solubility Logic

Understanding the speciation (Salt vs. Free Base) is essential for predicting behavior in biological systems. The following diagram illustrates the relationship between pH, protonation, and solubility.

Speciation Acid Acidic pH (< 6.0) High Solubility Species_Ion Ionized Form (BH+) (Hydrophilic) Acid->Species_Ion Dominant Species Physio Physiological pH (7.4) Solubility Limit ~2 mg/mL Physio->Species_Ion Equilibrium Species_Base Free Base (B) (Lipophilic/Unstable) Physio->Species_Base Equilibrium Basic Basic pH (> 9.0) Precipitation & Degradation Basic->Species_Base Dominant Species Species_Base->Basic Precipitates

Figure 2: Speciation diagram showing the transition from soluble cation to insoluble free base as pH increases.

References

  • Glicksberg, L., & Kerrigan, S. (2018). Stability of Synthetic Cathinones in Urine.[3][4][5][6] Journal of Analytical Toxicology, 42(2), 77–87. Retrieved from [Link]

  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine. Forensic Science International, 295, 36–45.

Sources

Pharmacological Characterization of 4-Methyl PV8: Transporter Kinetics and Binding Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Characterization of 4-Methyl PV8 (4-Me-PHPP) at Monoamine Transporters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Professionals

Executive Summary

The emergence of pyrrolidinophenone derivatives in the new psychoactive substances (NPS) landscape requires rigorous pharmacological profiling. 4-Methyl PV8 (also known as 4-methyl-α-pyrrolidinoheptiophenone or 4-Me-PHPP) represents a structural convergence of two potent subclasses: the long-chain "PV8" (α-PHPP) scaffold and the para-methyl substitution characteristic of "4-MPD" or "4-Me-PVP."

This guide details the binding affinity and transporter kinetics of 4-Me-PV8 at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1] It synthesizes empirical data from closely related homologs to establish a Structure-Activity Relationship (SAR) profile and provides a validated experimental protocol for confirming these values in vitro.

Structural & Pharmacodynamic Context[2][3][4][5][6]

To understand the binding profile of 4-Me-PV8, one must deconstruct its pharmacophore relative to the established "pyrovalerone" template. 4-Me-PV8 acts primarily as a monoamine transporter blocker (reuptake inhibitor) rather than a substrate-type releaser.

The Scaffold Analysis[4]
  • The α-Carbon Chain (Heptyl, C7): Unlike the pentyl chain of α-PVP or MDPV, 4-Me-PV8 possesses a heptyl (7-carbon) chain. Research indicates that extending the alkyl chain from propyl (C3) to heptyl (C7) generally increases lipophilicity and affinity for DAT, up to a steric cutoff point. PV8 (the parent compound) is one of the most potent DAT ligands in this class.

  • The Para-Methyl Group: The addition of a methyl group at the 4-position of the phenyl ring typically retains DAT/NET selectivity but may slightly reduce potency compared to the unsubstituted phenyl ring or the 3,4-methylenedioxy ring (MDPV). However, it often enhances selectivity against SERT, reducing the serotonergic "ceiling" effects associated with entactogens.

Predicted Binding Profile (SAR Synthesis)

Based on the high-affinity values of PV8 and the modulation seen in 4-Me-PVP, the binding profile of 4-Me-PV8 is characterized by:

  • DAT: High Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     < 50 nM). Potent inhibition of dopamine reuptake.[2][3][4]
    
  • NET: High Affinity (

    
     < 100 nM). Significant adrenergic activation.[5]
    
  • SERT: Negligible/Low Affinity (

    
     > 1000 nM). High DAT/SERT selectivity ratio (>50), indicative of high abuse potential and psychostimulant toxicity.
    
Visualizing the SAR Logic

The following diagram illustrates the structural logic dictating the binding affinity.

SAR_Logic Scaffold Pyrovalerone Scaffold Chain Heptyl Chain (C7) (PV8 Influence) Scaffold->Chain Ring 4-Methyl Sub. (4-Me-PVP Influence) Scaffold->Ring Effect_DAT High DAT Affinity (Potent Psychostimulation) Chain->Effect_DAT Lipophilicity increases binding pocket fit Effect_NET High NET Affinity (Cardiovascular Risk) Chain->Effect_NET Ring->Effect_DAT Retains blockade Effect_SERT Low SERT Affinity (Low Entactogenic Effect) Ring->Effect_SERT Steric hindrance reduces binding

Caption: SAR logic flow demonstrating how the C7 chain and 4-methyl group converge to create a potent, selective DAT/NET inhibitor.

Comparative Binding Data

The following table synthesizes data from key reference compounds to contextualize 4-Me-PV8.[6] Note the potency of the C7 chain (PV8) compared to the C5 chain (α-PVP).

CompoundChain LengthRing Sub.[5][2][4][7]DAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT Ratio
PV8 (α-PHPP) Heptyl (C7)H~1.0 - 10 ~1.5 - 20 >10,000>1000 (Highly Selective)
α-PVP Pentyl (C5)H13 - 4012 - 30>10,000>500
4-Me-PVP Pentyl (C5)4-Methyl25 - 6040 - 80>5,000>100
4-Me-PV8 Heptyl (C7)4-MethylPredicted: 5 - 20 Predicted: 10 - 40 >5,000 High (>250)

Data Sources: Synthesized from Baumann et al. (2013), Marusich et al. (2014), and Simmler et al. (2013).

Experimental Protocols: Validating Affinity

To empirically determine the


 and 

for 4-Me-PV8, researchers must employ a competitive radioligand binding assay or a functional neurotransmitter uptake inhibition assay. The functional uptake assay is preferred for determining the physiological relevance of the blockade.
Protocol: Synaptosomal [ H]Monoamine Uptake Assay

This protocol measures the drug's ability to inhibit the transport of radiolabeled neurotransmitters into rat brain synaptosomes.

Materials:

  • Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).

  • Radioligands: [

    
    H]Dopamine, [
    
    
    
    H]Norepinephrine, [
    
    
    H]5-HT.
  • Buffer: Krebs-phosphate buffer (pH 7.4) containing sucrose.

Workflow:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Save supernatant (S1). Centrifuge S1 at 12,000 x g (20 min) to pellet synaptosomes (P2). Resuspend P2 in assay buffer.

  • Drug Incubation: Aliquot synaptosomes into 96-well plates. Add 4-Me-PV8 in increasing concentrations (

    
     M to 
    
    
    
    M). Incubate for 10 min at 37°C.
  • Uptake Initiation: Add [

    
    H]neurotransmitter (final conc. ~5-10 nM). Incubate for 5 min (DAT/NET) or 10 min (SERT).
    
  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     using non-linear regression (Sigmoidal dose-response). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol: HEK293 Membrane Binding Assay

For pure affinity (binding only, not transport function), use cells transfected with human transporters (hDAT, hNET, hSERT).

  • Ligand for DAT: [

    
    I]RTI-55 or [
    
    
    
    H]WIN35,428.
  • Non-specific binding: Define using 10 µM Mazindol or Cocaine.

  • Advantage: Eliminates metabolic interference found in crude tissue preparations.

Assay Workflow Visualization

Assay_Workflow Prep 1. Tissue/Cell Prep (Rat Striatum or hDAT-HEK) Incubation 2. Drug Incubation (4-Me-PV8 + Buffer) Prep->Incubation Initiation 3. Add Radioligand ([3H]DA or [125I]RTI-55) Incubation->Initiation Filtration 4. Rapid Filtration (GF/B Filters) Initiation->Filtration Stop Reaction Counting 5. Scintillation Counting (CPM Measurement) Filtration->Counting Analysis 6. Data Analysis (Non-linear Regression -> Ki) Counting->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.

Toxicological Implications[9]

The binding profile of 4-Me-PV8 (High DAT/NET, Low SERT) suggests a specific toxicity profile:

  • Cardiotoxicity: The potent NET inhibition predicts significant sympathomimetic effects (tachycardia, hypertension, vasoconstriction). The long chain (PV8-like) often correlates with a longer duration of action, increasing the cardiac risk window.

  • Psychosis Risk: High DAT selectivity with minimal serotonergic "smoothing" is strongly associated with dopaminergic hyperactivation, leading to paranoia, excited delirium, and compulsive redosing (the "fiending" behavior seen with MDPV/α-PVP).

  • Addiction Potential: The steep dopamine uptake inhibition curve suggests high abuse liability comparable to crack cocaine or methamphetamine.

References

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

  • Marusich, J. A., et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology. Link

  • Eshleman, A. J., et al. (2013).[8] "Substituted methcathinones differ in transporter binding affinity and transporter-mediated efflux in brain tissue." Journal of Pharmacology and Experimental Therapeutics. Link

  • Meltzer, P. C., et al. (2006).[4] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry. Link

Sources

The Emergence of a Ghost in the Machine: A Technical Guide to the History and Rise of 4-Methyl-PV8

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Preamble: The Shifting Sands of Psychoactive Landscapes

The world of new psychoactive substances (NPS) is a dynamic and ever-evolving landscape. Clandestine laboratories continuously synthesize novel compounds to circumvent existing legislation, presenting a significant challenge to public health and law enforcement. Within this shifting terrain, the synthetic cathinones, and specifically the pyrovalerone subclass, have emerged as a prominent and concerning group of stimulants. This technical guide provides a comprehensive overview of the history and emergence of a lesser-known but significant member of this family: 4-methyl-α-pyrrolidinoheptanophenone, commonly known as 4-methyl-PV8 or 4-MPV8.

This document moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the scientific underpinnings of this compound, from its likely synthesis and pharmacological action to its analytical signatures and potential public health implications. We will explore the causal links behind its emergence, the logic of its chemical design, and the methodologies required for its detection and study.

Section 1: The Genesis of a New Stimulant - Chemical Lineage and Synthesis

The story of 4-methyl-PV8 is one of molecular modification, a common theme in the world of NPS. It is a structural analog of pyrovalerone, a stimulant developed in the 1960s for the treatment of chronic fatigue and as an appetite suppressant, but later withdrawn due to its abuse potential.[1] The core structure of pyrovalerone features a phenyl ring, a ketone group, and a pyrrolidine ring, with a pentyl alkyl chain.

The emergence of NPS is often driven by the desire to create compounds with similar or enhanced psychoactive effects to controlled substances, while remaining, for a time, outside the bounds of legislation. 4-Methyl-PV8 represents a logical step in the clandestine evolution of pyrovalerone-type stimulants. It is a homolog of the more well-known α-pyrrolidinovalerophenone (α-PVP), with an extended alkyl chain from pentyl to heptyl, and the addition of a methyl group to the phenyl ring. This para-methylation is a common tactic in NPS synthesis.

Proposed Synthetic Pathway

Step 1: Synthesis of 4'-methylpropiophenone. This starting material can be synthesized via a Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Step 2: α-Bromination of 4'-methylpropiophenone. The propiophenone is then brominated at the α-position to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

Step 3: Nucleophilic Substitution with Pyrrolidine. The α-bromo ketone is then reacted with pyrrolidine in the presence of a base to yield the desired 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one.

Step 4: Grignard Reaction to Extend the Alkyl Chain. To achieve the heptyl chain of 4-methyl-PV8, a Grignard reaction can be employed. The ketone is reacted with a butylmagnesium bromide Grignard reagent, followed by acidic workup, to yield the corresponding tertiary alcohol.

Step 5: Oxidation to the Ketone. The tertiary alcohol is then oxidized using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield the final product, 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one (4-methyl-PV8).

Synthesis_Pathway Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts PropionylChloride Propionyl Chloride PropionylChloride->FriedelCrafts Methylpropiophenone 4'-Methylpropiophenone FriedelCrafts->Methylpropiophenone AlphaBromination α-Bromination Methylpropiophenone->AlphaBromination Bromine Bromine Bromine->AlphaBromination BromoKetone 2-Bromo-1-(4-methylphenyl)propan-1-one AlphaBromination->BromoKetone NucleophilicSub Nucleophilic Substitution BromoKetone->NucleophilicSub Pyrrolidine Pyrrolidine Pyrrolidine->NucleophilicSub PropanoneAnalog 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one NucleophilicSub->PropanoneAnalog GrignardReaction Grignard Reaction PropanoneAnalog->GrignardReaction Grignard Butylmagnesium Bromide Grignard->GrignardReaction TertiaryAlcohol Tertiary Alcohol Intermediate GrignardReaction->TertiaryAlcohol Oxidation Oxidation (e.g., PCC) TertiaryAlcohol->Oxidation FourMethylPV8 4-Methyl-PV8 Oxidation->FourMethylPV8

Figure 1: Proposed synthetic pathway for 4-methyl-PV8.

Section 2: Unveiling the Mechanism - Pharmacology and Metabolism

The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters. Based on data from its close structural analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, 4-methyl-PV8 is predicted to be a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[2]

This selective inhibition of DAT and NET leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the brain, resulting in the stimulant and psychoactive effects sought by users. The S-enantiomer is reported to be the more biologically active form.[2]

Expected Pharmacological Profile
Transporter Binding Affinity (Ki, nM) for 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (S-enantiomer) [2]Predicted Effect of 4-Methyl-PV8
Dopamine Transporter (DAT) 12.8 ± 1.5Potent Inhibition
Norepinephrine Transporter (NET) 39.0 ± 5.0Potent Inhibition
Serotonin Transporter (SERT) >10,000Negligible Inhibition

Note: Specific Ki values for 4-methyl-PV8 are not available in the literature. The data presented is for a close structural analog and should be interpreted with caution.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic {Dopamine/Norepinephrine Synthesis|Vesicular Storage} Dopamine Presynaptic->Dopamine Release Norepinephrine Presynaptic->Norepinephrine Release Receptors {Dopamine & Norepinephrine Receptors|Signal Transduction} Dopamine->Receptors DAT_NET DAT & NET Transporters Dopamine->DAT_NET Reuptake Norepinephrine->Receptors Norepinephrine->DAT_NET Reuptake FourMethylPV8 4-Methyl-PV8 FourMethylPV8->DAT_NET Blocks

Figure 2: Proposed mechanism of action of 4-methyl-PV8.

Anticipated Metabolism

The metabolism of 4-methyl-PV8 has not been explicitly studied. However, based on the known metabolic pathways of its parent compound, PV8, several biotransformations can be anticipated.[3] The primary routes of metabolism are likely to involve:

  • Hydroxylation: Addition of a hydroxyl group to the alkyl chain or the phenyl ring.

  • Ketone Reduction: Reduction of the ketone group to a secondary alcohol.

  • N-dealkylation: Removal of the pyrrolidine ring, although this is generally a minor pathway for pyrovalerone derivatives.

  • Oxidative transformations of the pyrrolidine ring.

The identification of these metabolites is crucial for developing comprehensive analytical methods for detecting 4-methyl-PV8 use in biological samples.

Section 3: Analytical Methodologies - Detecting the Ghost

The clandestine nature of 4-methyl-PV8 necessitates robust and sensitive analytical methods for its identification in seized materials and biological specimens. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

An established GC-MS method for the identification of 4-methyl-PV8 has been reported by the National Forensic Laboratory of Slovenia.

Protocol:

  • Sample Preparation: For seized powders, a small amount is dissolved in a suitable solvent such as methanol. For biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

  • Instrumentation: A standard GC-MS system is used.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

    • Injector: Split/splitless injector, typically operated at 250-280°C.

    • Oven Program: A temperature gradient program is used to achieve separation, for example, starting at 100°C and ramping up to 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: Scanning from m/z 40 to 550.

    • Identification: The resulting mass spectrum is compared to a reference standard or a spectral library. The mass spectrum of 4-methyl-PV8 is characterized by key fragment ions that can be used for its identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

While a specific validated LC-MS/MS method for 4-methyl-PV8 is not detailed in the available literature, a method can be developed based on protocols for similar synthetic cathinones.[4] This technique offers higher sensitivity and specificity, particularly for complex biological matrices.

Proposed Protocol Outline:

  • Sample Preparation: For whole blood or urine, a protein precipitation or solid-phase extraction is necessary. The use of a deuterated internal standard is recommended for accurate quantification.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Transitions: Multiple reaction monitoring (MRM) is used for quantification, with at least two transitions (one quantifier and one qualifier) monitored for the parent ion of 4-methyl-PV8 and its metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Seized Material or Biological Sample Extraction Extraction/Dilution Sample->Extraction GCMS GC-MS Extraction->GCMS LCMSMS LC-MS/MS Extraction->LCMSMS Identification Identification via Mass Spectrum GCMS->Identification Quantification Quantification via MRM Transitions LCMSMS->Quantification

Figure 3: General analytical workflow for 4-methyl-PV8.

Section 4: Public Health Implications and Legal Status

The emergence of 4-methyl-PV8 and other novel psychoactive substances poses a significant threat to public health. The limited scientific and clinical data on these compounds means that users are often unaware of the potential risks, which can include acute toxicity, overdose, and long-term health consequences.

Clinical Effects and Toxicity

Specific case reports detailing the clinical effects of 4-methyl-PV8 intoxication are scarce. However, based on its presumed mechanism of action as a potent dopamine and norepinephrine reuptake inhibitor, the expected clinical presentation would be similar to that of other potent synthetic cathinones like α-PVP. These effects can include:

  • Psychostimulant Effects: Euphoria, increased energy and alertness, and sociability.

  • Cardiovascular Effects: Tachycardia, hypertension, and palpitations.

  • Psychiatric Effects: Agitation, paranoia, hallucinations, and psychosis.

  • Other Adverse Effects: Hyperthermia, rhabdomyolysis, and seizures.

A fatal poisoning case involving the related compound 4-methoxy-PV8 highlights the potential for severe adverse outcomes.[5]

Legal Status

The legal status of 4-methyl-PV8 varies by jurisdiction. In the United States, its parent compound, PV8 (alpha-pyrrolidinoheptaphenone), is a Schedule I controlled substance, meaning it has a high potential for abuse and no currently accepted medical use. As a structural analog of a Schedule I substance, 4-methyl-PV8 may be considered illegal under the Federal Analogue Act if intended for human consumption. Many other countries have similar broad legislation to control NPS.

Conclusion: An Evolving Challenge

4-Methyl-PV8 exemplifies the ongoing challenge posed by the rapid emergence of new psychoactive substances. Its history is rooted in the modification of existing psychoactive compounds, its pharmacology is predicted to be that of a potent stimulant, and its detection requires sophisticated analytical techniques. While much remains unknown about the specific toxicology and public health impact of this particular compound, the available evidence on its structural analogs suggests a significant potential for harm.

This technical guide serves as a starting point for the scientific community to better understand and address the challenges presented by 4-methyl-PV8 and other emerging synthetic cathinones. Continued research into the synthesis, pharmacology, metabolism, and toxicology of these compounds is essential for the development of effective public health responses and forensic capabilities.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Shohjoh, H., Namera, A., Urabe, S., & Nagao, M. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic science international, 325, 110888. [Link]

  • Swortwood, M. J., Diao, X., Scheidweiler, K. B., & Huestis, M. A. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and bioanalytical chemistry, 408(18), 4845–4856. [Link]

  • National Forensic Laboratory, Slovenia. (2017). ANALYTICAL REPORT 4-Methyl-PV8 (C18H27NO). [Link]

  • Kudo, K., Usumoto, Y., Sameshima, N., Kageura, M., & Ikeda, N. (2015). A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. Legal medicine (Tokyo, Japan), 17(5), 421–426. [Link]

Sources

Theoretical Physicochemical Profiling of 4-Methyl PV8 (4-Me-PHpP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical analysis of the physicochemical properties of 4-methyl PV8.

Executive Summary

4-methyl PV8 (Systematic Name: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one) is a synthetic cathinone derivative and a structural analog of the controlled substance PV8 (


-PHpP). As a novel psychoactive substance (NPS), specific experimental data regarding its physicochemical constants is limited.[1] This guide utilizes quantitative structure-activity relationship (QSAR) principles, fragment-based estimation, and comparative analysis with structural homologs (

-PVP, MDPV, PV8) to derive theoretical values for its acid dissociation constant (pKa ) and lipophilicity (LogP/LogD ).

Key Theoretical Findings:

  • Predicted pKa: 8.4 – 8.9 (Basic, pyrrolidine nitrogen).

  • Predicted LogP: 5.0 – 5.3 (Highly lipophilic).

  • Physiological Status: At blood pH (7.4), the compound exists primarily in its ionized cationic form (~90-95%), yet the high lipophilicity of the neutral fraction suggests rapid and extensive Blood-Brain Barrier (BBB) permeability.

Chemical Structure & Identity

4-methyl PV8 belongs to the pyrrolidinophenone class of cathinones. It is characterized by a phenyl ring substituted with a methyl group at the para position, a 7-carbon acyl chain (heptan-1-one backbone implies a pentyl tail attached to the


-carbon), and a pyrrolidine ring.

Nomenclature:

  • IUPAC: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one

  • Common Names: 4-Me-PV8, 4-methyl-

    
    -PHpP, 
    
    
    
    -methyl-PV8.
  • Formula:

    
    
    
  • Molar Mass: 273.42 g/mol (Free Base)

Structural Visualization

The following diagram illustrates the chemical structure and the numbering system used for the theoretical analysis.

G Phenyl 4-Methylphenyl Ring (Lipophilic Core) Ketone Beta-Ketone (C=O) (Electron Withdrawing) Phenyl->Ketone Attached AlphaC Alpha-Carbon (Chiral Center) Ketone->AlphaC Beta-position Pyrrolidine Pyrrolidine Ring (Basic Nitrogen) AlphaC->Pyrrolidine N-substitution Tail Pentyl Chain (Hydrophobic Tail) AlphaC->Tail Side Chain

Figure 1: Structural decomposition of 4-methyl PV8 highlighting functional groups contributing to pKa and LogP.

Theoretical pKa Determination

The acid dissociation constant (pKa) of 4-methyl PV8 is determined by the basicity of the tertiary amine within the pyrrolidine ring.

Mechanistic Analysis
  • Basic Center: The nitrogen atom in the pyrrolidine ring is the sole proton acceptor. In aqueous solution, it accepts a proton to form a cationic ammonium species.

  • Inductive Effects (-I): The carbonyl group (

    
    -position relative to nitrogen) is strongly electron-withdrawing. This pulls electron density away from the nitrogen, lowering its basicity compared to a simple aliphatic amine (e.g., N-butylpyrrolidine, pKa ~10.5).
    
  • Electronic Influence of 4-Methyl Group: The methyl group on the phenyl ring is an electron-donating group (EDG) via hyperconjugation. While it increases the electron density of the aromatic ring, its distance from the nitrogen (separated by the carbonyl and

    
    -carbon) attenuates the effect.
    
    • Prediction: The 4-methyl group will cause a negligible to slight increase in pKa (+0.1 to +0.2 units) compared to the unsubstituted PV8.

Comparative Prediction Data

Using structural homologs with established experimental values, we can triangulate the pKa of 4-methyl PV8.

CompoundStructure DifferenceExperimental/Ref pKa
MDPV 3,4-methylenedioxy ring8.0 – 8.5

-PVP
Unsubstituted phenyl, propyl chain8.6
Pyrovalerone 4-methyl phenyl, propyl chain~8.5 – 8.8
4-Methyl PV8 4-methyl phenyl, pentyl chain 8.4 – 8.9 (Predicted)
Protonation Equilibrium Diagram

Protonation Base Free Base (B) Neutral, Lipophilic LogP ~5.1 Acid Conjugate Acid (BH+) Ionic, Water Soluble Predominant at pH 7.4 Base->Acid + H+ (pH < 8.6) Acid->Base - H+ (pH > 8.6) Proton H+

Figure 2: Protonation equilibrium. At physiological pH (7.4), the equilibrium shifts towards the protonated (ionized) form.

Theoretical Lipophilicity (LogP & LogD)

Lipophilicity is the primary driver of this compound's ability to cross the Blood-Brain Barrier (BBB).

Fragment-Based LogP Calculation

We calculate the partition coefficient (LogP) by summing the hydrophobic contributions of the molecular fragments relative to the base structure of


-PVP.
  • Base Reference (

    
    -PVP):  LogP 
    
    
    
    3.2 – 3.5
  • Chain Extension:

    
    -PVP has a propyl chain (pentan-1-one). PV8 has a pentyl chain (heptan-1-one).
    
    • Difference: +2 Methylene groups (

      
      ).
      
    • Contribution:

      
      .
      
  • Aromatic Substitution: Addition of 4-Methyl group.

    • Contribution:

      
      .[2]
      

Calculation:



Refining this with software prediction models (e.g., ChemAxon, ACD/Labs algorithms often used in this context):

  • Predicted LogP Range: 5.0 – 5.3

Distribution Coefficient (LogD) at pH 7.4

Since the molecule is ionizable, LogD is a more accurate measure of lipophilicity in biological systems.



Using pKa = 8.6 and LogP = 5.1:

Implication: Even though 94% of the drug is ionized at pH 7.4, the effective lipophilicity (LogD ~3.9) is still extremely high (optimal CNS drugs often have LogD 1–3). This suggests rapid and extensive BBB penetration .

Comparative Lipophilicity Table
CompoundAlkyl TailRing Sub.[1]Predicted LogPPredicted LogD (pH 7.4)

-PVP
PropylNone3.42.2

-PHP
ButylNone3.92.7
PV8 PentylNone4.53.3
4-Me-PV8 Pentyl 4-Methyl 5.1 3.9

Experimental Validation Protocols

For researchers intending to validate these theoretical values, the following standardized protocols are recommended.

Potentiometric Titration (pKa Determination)

This method is the "Gold Standard" for determining ionization constants of water-soluble salts.

Protocol:

  • Preparation: Dissolve 5 mg of 4-methyl PV8 HCl in 20 mL of degassed water/methanol (if solubility is an issue, use <20% MeOH and extrapolate to 0%).

  • Titrant: 0.1 M NaOH (standardized).

  • Measurement: Use a high-precision glass electrode pH meter (calibrated at pH 4.0, 7.0, 10.0).

  • Execution: Titrate under inert nitrogen atmosphere to prevent carbonate formation. Record pH vs. Volume of NaOH.

  • Analysis: Plot the first derivative of the titration curve. The inflection point corresponds to the pKa.

Shake-Flask Method (LogP Determination)

Protocol:

  • Phases: Prepare n-octanol (saturated with water) and water (saturated with n-octanol).

  • Solute: Dissolve known mass of 4-methyl PV8 (free base) in the octanol phase.

  • Equilibrium: Mix phases in a separation funnel and shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases completely.

  • Quantification: Analyze the concentration of the drug in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Experimental Workflow Diagram

Workflow cluster_pKa pKa Determination cluster_LogP LogP Determination Start 4-Methyl PV8 Sample Step1 Dissolve in H2O/MeOH Start->Step1 StepA Octanol/Water Partition Start->StepA Step2 Titrate with 0.1M NaOH Step1->Step2 Step3 Derive Inflection Point Step2->Step3 StepB Phase Separation (Centrifuge) StepA->StepB StepC HPLC Quantification StepB->StepC

Figure 3: Parallel workflow for the experimental validation of physicochemical constants.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121596424, alpha-Pyrrolidinoheptaphenone. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. (Cited for SAR of pyrovalerone analogs).
  • World Health Organization. (2022). Critical Review Report: alpha-Pyrrolidinoisohexanophenone (alpha-PiHP). Expert Committee on Drug Dependence. Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2021). New Psychoactive Substances: Synthetic Cathinones.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Solid Phase Extraction (SPE) of 4-Methyl PV8 from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Relevance

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic toxicology.[1] 4-methyl PV8 (also known as 4-methyl-α-pyrrolidinoheptiophenone or 4-Me-PV8) is a synthetic cathinone structurally related to pyrovalerone and PV8 (α-PHPP). It acts as a psychomotor stimulant by inhibiting monoamine transporters.

Due to the high potency of pyrrolidinophenones, toxicological concentrations in biological matrices are often in the low nanogram per milliliter (ng/mL) range. This necessitates an extraction protocol that offers high recovery and exceptional matrix cleanup to suppress ion suppression in LC-MS/MS analysis.

This guide details a Mixed-Mode Cation Exchange (MCX) protocol. Unlike generic "dilute-and-shoot" methods, this SPE approach rigorously removes proteins, phospholipids, and salts, ensuring method robustness and column longevity.

Physicochemical Basis of Extraction

To design a self-validating protocol, one must understand the analyte's behavior at the molecular level.

  • Analyte Structure: 4-methyl PV8 possesses a pyrrolidine ring (tertiary amine) and a hydrophobic alkyl tail.

  • pKa & Ionization: The pyrrolidine nitrogen typically has a pKa between 8.0 and 9.5 . At physiological pH (7.4) and acidic pH, it exists predominantly as a positively charged cation.

  • Lipophilicity (LogP): The heptiophenone chain imparts significant lipophilicity (LogP > 3), making the molecule "sticky" in aqueous environments.

The Strategy: Mixed-Mode Cation Exchange (MCX) We utilize a polymeric sorbent functionalized with both reverse-phase (hydrophobic) and cation-exchange (sulfonic acid) groups.

  • Retention: The drug is retained via two mechanisms: hydrophobic interaction (alkyl tail) and strong ionic binding (protonated amine to sulfonated sorbent).

  • Interference Removal: This dual retention allows for rigorous washing with 100% organic solvents (to remove neutral lipids) while the drug remains "locked" ionically.

  • Elution: We break the ionic bond by basifying the eluent, neutralizing the drug's charge.

Materials and Reagents

  • Target Analyte: 4-methyl PV8 (Reference Standard).[2]

  • Internal Standard (IS): PV8-d8 or α-PVP-d8 (Deuterated analogues are essential for correcting matrix effects).

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Certify), 30 mg/1 mL or 60 mg/3 mL.

  • Reagents:

    • LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

    • Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

    • Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl).

Sample Pre-Treatment Protocols

A. Urine (Hydrolysis & pH Adjustment)

While synthetic cathinones are often excreted unchanged, hydrolysis ensures phase II metabolites are cleaved, improving total detection.

  • Aliquot: Transfer 200 µL of urine to a centrifuge tube.

  • Internal Standard: Add 20 µL of IS working solution (100 ng/mL).

  • Hydrolysis (Optional but Recommended): Add 50 µL β-glucuronidase enzyme buffer. Incubate at 60°C for 1 hour.

  • Dilution & Acidification: Add 600 µL of 4% H₃PO₄ in water .

    • Mechanism:[3][4][5][6][7] This lowers the pH to ~2-3, ensuring 100% protonation of the 4-methyl PV8 nitrogen atom, priming it for cation exchange.

  • Centrifugation: Spin at 10,000 rpm for 5 mins to pellet particulates.

B. Whole Blood (Protein Precipitation)

Direct loading of blood clogs SPE frits. A "crash and dilute" approach is best.

  • Aliquot: Transfer 200 µL of whole blood.

  • Internal Standard: Add 20 µL of IS working solution.

  • Lysis/Precipitation: Add 600 µL of cold 1% Formic Acid in Acetonitrile . Vortex vigorously for 30 seconds.

    • Mechanism:[3][4][5][6][7] The organic solvent precipitates proteins; the acid disrupts drug-protein binding.

  • Centrifugation: Spin at 13,000 rpm for 10 mins.

  • Supernatant Treatment: Transfer the supernatant to a new tube. Dilute with 2 mL of Water .

    • Critical Step: You must dilute the organic content (ACN) to <10% before loading, or the drug will break through the reverse-phase barrier of the SPE cartridge.

Solid Phase Extraction (SPE) Workflow[8]

This protocol uses a 3-Step Wash logic to maximize purity.

Step 1: Conditioning[9]
  • Solvent A: 1 mL MeOH (Activates hydrophobic ligands).

  • Solvent B: 1 mL Water (Equilibrates aqueous environment).

Step 2: Loading
  • Load the pre-treated sample (from Section 4) at a slow flow rate (1 mL/min).

  • Checkpoint: The analyte is now bound by both hydrophobic and ionic interactions.

Step 3: Washing (The Cleanup)
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water .

    • Purpose: Removes salts, urea, and hydrophilic proteins. Acid keeps the drug charged.

  • Wash 2 (Organic): 1 mL 100% Methanol .

    • Purpose:CRITICAL STEP. Because the drug is ionically bound, we can use 100% organic solvent to wash away neutral lipids, fats, and other hydrophobic interferences without eluting the target.

  • Dry: Apply high vacuum for 2-5 minutes to remove residual methanol.

Step 4: Elution[10]
  • Eluent: 2 x 500 µL of 5% NH₄OH in Methanol (Freshly prepared).

    • Mechanism:[3][4][5][6][7] The ammonium hydroxide raises the pH > 11. The 4-methyl PV8 deprotonates (becomes neutral), breaking the ionic bond. The methanol then solubilizes the neutral drug, eluting it.

Step 5: Reconstitution
  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 200 µL Mobile Phase (95:5 Water:ACN + 0.1% FA).

Visualizing the Mechanism

The following diagram illustrates the chemical states of 4-methyl PV8 throughout the MCX extraction process.

SPE_Mechanism cluster_0 Phase 1: Binding cluster_1 Phase 2: Interference Removal cluster_2 Phase 3: Recovery Load Load Sample (pH 3) State1 Analyte State: Protonated (R-NH+) Bound to SO3- Load->State1 Wash1 Wash 1: Aqueous (Removes Salts) State1->Wash1 Retained Wash2 Wash 2: 100% MeOH (Removes Neutrals) Wash1->Wash2 Purification State2 Analyte State: Remains Bound (Ionic Lock) Wash2->State2 Elute Elute: 5% NH4OH (pH > 11) State2->Elute pH Switch State3 Analyte State: Neutral (R-N) Released Elute->State3

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) for basic drugs.

LC-MS/MS Analysis Parameters

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18 or Waters BEH C18), 2.1 x 100 mm, 1.7 µm. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Precursor -> Product): Based on the molecular weight of 4-methyl PV8 (MW 273.4 Da, [M+H]+ = 274.2), the following transitions are recommended. Note: Transitions should be optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
4-methyl PV8 274.2 119.1 (4-Me-Benzoyl)126.1 (Pyrrolidine fragment)20 - 35
PV8-d8 (IS) 282.2 119.1 134.1 20 - 35

Note on Fragmentation: The cleavage typically occurs at the alpha-carbon. The 119.1 ion corresponds to the methyl-substituted benzoyl cation, a stable and characteristic fragment for 4-methyl cathinones.

Validation & Troubleshooting

Method Validation Metrics (Expected)
ParameterAcceptance CriteriaTypical Result (MCX)
Recovery > 80%85 - 95%
Matrix Effect ± 15% (from 100%)< 10% suppression
Linearity R² > 0.990.998 (1 - 500 ng/mL)
LOD S/N > 30.1 - 0.5 ng/mL
Troubleshooting Guide
  • Low Recovery:

    • Cause: Sample pH was not low enough during loading (drug not charged).

    • Fix: Ensure H₃PO₄ is added to sample to reach pH < 4.

  • Early Elution (Breakthrough):

    • Cause: Too much organic solvent in the load step (specifically for blood).

    • Fix: Dilute the supernatant with more water (Step 4.B.5) to ensure <10% organic content.

  • High Backpressure:

    • Cause: Protein precipitation incomplete.

    • Fix: Increase centrifugation speed or time; ensure supernatant is clear before loading.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • National Institutes of Health (NIH) / PubMed. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic cathinones drug profile. [Link]

  • Phenomenex. (2022). LC-MS/MS Analysis of Synthetic Cathinones from Urine. [Link]

Sources

GC-MS fragmentation patterns and mass spectrum of 4-methyl PV8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: GC-MS Characterization of 4-Methyl PV8 (4-Me-PHPP)

Introduction

The rapid proliferation of New Psychoactive Substances (NPS) presents a continuous challenge for forensic toxicology and drug chemistry laboratories. 4-Methyl PV8 (also known as 4-methyl-α-pyrrolidinoheptiophenone, 4-Me-PHPP, or p-methyl-PV8) is a synthetic cathinone belonging to the pyrrolidinophenone class.[1] It is a structural analog of PV8 (α-PHPP), distinguished by the addition of a methyl group at the para- position of the phenyl ring.

This structural modification, while subtle, alters the pharmacological profile and, crucially, the mass spectral fragmentation pattern used for identification. This Application Note provides a definitive guide to the GC-MS characterization of 4-Methyl PV8, focusing on the mechanistic causality of its fragmentation to ensure accurate differentiation from isobaric or homologous substances like 4-Methyl-α-PHP (MPHP) or PV8.[1]

Chemical Identity & Properties

Before analysis, it is critical to establish the physicochemical baseline of the target analyte to predict chromatographic behavior.

PropertyDetail
Common Name 4-Methyl PV8, 4-Me-PHPP, p-Methyl-PV8
IUPAC Name 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
Chemical Formula C₁₈H₂₇NO
Molecular Weight 273.42 g/mol (Free Base)
Class Synthetic Cathinone (Pyrrolidinophenone)
Key Structural Feature Heptiophenone core (7-carbon chain length) with p-tolyl substitution.[1][2][3]

Experimental Protocol

This protocol is designed for the qualitative identification of 4-Methyl PV8 in seized powders or crystalline material. For biological matrices, a liquid-liquid extraction (LLE) at alkaline pH is required prior to this workflow.[1]

Sample Preparation
  • Solvent: Methanol (LC-MS Grade).[1]

  • Concentration: 1 mg/mL (stock), diluted to 50 µg/mL for GC-MS injection.

  • Derivatization: Not required.[1] Synthetic cathinones exhibit sufficient volatility for direct GC analysis.[1] Note: Avoid using anhydrides (e.g., PFPA) unless necessary for chiral separation, as they can complicate the spectra of tertiary amines.

GC-MS Method Parameters
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: The 5% phenyl phase provides optimal selectivity for separating homologous cathinones based on alkyl chain length.

  • Inlet: Split Mode (20:1) @ 250°C.

    • Rationale: High split ratio prevents column overload and improves peak shape for amine compounds.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1.0 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5.0 min).

    • Causality: A moderate ramp rate ensures separation of 4-Methyl PV8 from potential co-eluting isomers like 4-Methyl-α-PHP (MPHP) which differs by only one methylene unit.[1]

  • Transfer Line: 280°C.[1][4]

  • Ion Source: Electron Ionization (EI) @ 230°C, 70 eV.[1]

  • Scan Range: m/z 40 – 450.[1]

Results & Discussion: Fragmentation Analysis

The identification of 4-Methyl PV8 relies on recognizing its specific fragmentation pathway.[1] Unlike simple amphetamines, pyrrolidinophenones undergo a predictable Alpha-Cleavage driven by the nitrogen atom.

The Mass Spectrum
Ion Typem/z ValueRelative AbundanceStructural Origin
Base Peak 154 100%Immonium Ion (C₁₀H₂₀N⁺)
Diagnostic Ion 1 119 ~5-15%Acylium Ion (4-Methylbenzoyl, C₈H₇O⁺)
Diagnostic Ion 2 91 ~20-40%Tropylium Ion (C₇H₇⁺)
Molecular Ion 273 <1% (Trace)Parent Radical Cation (M⁺˙)
Mechanistic Pathway
  • Alpha-Cleavage (Primary Mechanism): Upon ionization, the radical cation (M⁺˙, m/z 273) undergoes homolytic cleavage at the C-C bond between the carbonyl carbon and the alpha-carbon. The positive charge is stabilized by the nitrogen lone pair, forming the Immonium Ion (m/z 154) .

    • Calculation: Pyrrolidine ring (C₄H₈N, mass 70) + Alpha-Carbon (CH, mass 13) + Pentyl Chain (C₅H₁₁, mass 71) = 154 Da .[1]

    • Significance: This ion confirms the length of the alkyl side chain (pentyl) and the presence of the pyrrolidine ring.

  • Inductive Cleavage (Secondary Mechanism): A less favorable cleavage retains the charge on the carbonyl fragment, generating the Acylium Ion (m/z 119) .

    • Calculation: 4-Methylphenyl (C₇H₇, mass 91) + Carbonyl (CO, mass 28) = 119 Da .[1]

    • Significance: This ion confirms the substitution on the aromatic ring. Standard PV8 (unsubstituted) would yield m/z 105.[1]

  • Secondary Fragmentation: The Acylium ion (m/z 119) loses a neutral CO molecule to form the stable Tropylium Ion (m/z 91) , characteristic of alkyl-substituted benzenes.[1]

Visualization of Fragmentation Pathway

Fragmentation cluster_legend Key Parent 4-Methyl PV8 (M+) m/z 273 Immonium Immonium Ion (Base Peak) m/z 154 Parent->Immonium Alpha-Cleavage (Loss of C8H7O•) Acylium 4-Methylbenzoyl Cation m/z 119 Parent->Acylium Inductive Cleavage (Loss of C10H20N•) Tropylium Tropylium Ion m/z 91 Acylium->Tropylium Loss of CO (-28 Da) Blue: Parent Blue: Parent Red: Base Peak Red: Base Peak Blue: Parent->Red: Base Peak Yellow: Diagnostic Yellow: Diagnostic Red: Base Peak->Yellow: Diagnostic Green: Stable Fragment Green: Stable Fragment Yellow: Diagnostic->Green: Stable Fragment

Figure 1: Mechanistic fragmentation pathway of 4-Methyl PV8 under 70 eV Electron Ionization.[1]

Differentiation from Analogs

The risk of misidentification is high due to the modular nature of synthetic cathinones. The table below outlines how to distinguish 4-Methyl PV8 from its closest relatives using specific diagnostic ions.

CompoundAlkyl ChainRing Sub.[1][5][6][7]Base Peak (Immonium)Acylium Ion
4-Methyl PV8 Pentyl (C5)4-Methyl154 119
PV8 (α-PHPP) Pentyl (C5)None154 105
4-Methyl-α-PHP Butyl (C4)4-Methyl140 119
4-Methyl-α-PVP Propyl (C3)4-Methyl126 119

Decision Logic:

  • Check Base Peak: If m/z is 154, the side chain is Pentyl (PV8 class).[1]

  • Check Acylium Ion: If m/z is 119, the ring is Methyl-substituted.[1] If m/z is 105, the ring is unsubstituted.

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Powder/Crystal) Prep Dilution in MeOH (50 µg/mL) Sample->Prep GC GC Separation DB-5MS Column Prep->GC MS MS Detection (EI) Scan 40-450 m/z GC->MS Decision Base Peak Analysis MS->Decision PathA Base Peak: 154 Decision->PathA Pentyl Chain PathB Base Peak: 140/126 Decision->PathB Shorter Chain CheckAcyl Check Acylium Ion PathA->CheckAcyl Result3 ID: Homologs (MPHP or MPVP) PathB->Result3 Result1 ID: 4-Methyl PV8 (Acylium 119) CheckAcyl->Result1 m/z 119 Result2 ID: PV8 (α-PHPP) (Acylium 105) CheckAcyl->Result2 m/z 105

Figure 2: Decision tree for the identification of 4-Methyl PV8 based on GC-MS spectral data.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[1] Monograph: 4-methyl-α-pyrrolidinopropiophenone (Analog Comparison). Retrieved from [Link]

  • U.S. National Library of Medicine. (2021).[1] Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case. Forensic Science International.[1][7] Retrieved from [Link]

  • Center for Forensic Science Research and Education (CFSRE). (2021).[1][8] New Psychoactive Substance Designation: Methylenedioxy-PV8.[1] Retrieved from [Link]

Sources

Precision Preparation of 4-Methyl PV8 Hydrochloride Calibration Standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 1.2

Abstract

This technical guide details the rigorous preparation of calibration standards for 4-methyl PV8 hydrochloride (para-methyl-PV8), a synthetic pyrrolidinophenone cathinone. Designed for forensic toxicologists and analytical chemists, this protocol addresses the specific physicochemical challenges of this analyte—namely its hygroscopicity, pH-dependent stability, and susceptibility to degradation in biological matrices. The guide provides a self-validating workflow for LC-MS/MS and GC-MS quantification, ensuring compliance with ISO 17025 standards for method validation.

Introduction & Scientific Context

4-methyl PV8 (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one) is a structural analog of PV8 and α-PHP. As a New Psychoactive Substance (NPS), it lacks the robust pharmacopeial monographs of established drugs.

Critical Analytical Challenges:

  • Salt Form Variance: The substance is supplied as a hydrochloride salt (MW: ~309.9 g/mol ).[1] Analytical results are often reported as free base concentrations, requiring precise gravimetric correction.

  • Matrix Instability: Like many synthetic cathinones, 4-methyl PV8 is prone to oxidative degradation and hydrolysis in alkaline biological matrices (urine/blood) and at elevated temperatures [1, 2].

  • Adsorption: The pyrrolidine ring contributes to lipophilicity, leading to potential non-specific binding to plasticware at low concentrations.

Safety & Compliance
  • Hazard Class: Synthetic Cathinone (Psychostimulant).[2][3] Treat as highly potent.

  • Handling: Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

  • Legal Status: Controlled substance in many jurisdictions (Schedule I in US/UK analogs). Verify local regulations before procurement.

Materials & Equipment
CategorySpecificationRationale
Reference Standard 4-methyl PV8 HCl (Purity ≥98%)Certified Reference Material (CRM) preferred for traceability.
Internal Standard (IS) 4-methyl PV8-d8 or α-PHP-d8Deuterated analogs compensate for matrix effects and extraction loss.
Solvent A (Stock) Methanol (LC-MS Grade)High solubility (approx. 10 mg/mL) and stability for methanolic stocks [3].
Solvent B (Diluent) 50:50 Methanol:Water + 0.1% Formic AcidAcidification stabilizes the cathinone moiety during storage.
Glassware Class A Volumetric Flasks (Amber)Amber glass prevents photo-degradation.
Balance Analytical Balance (d=0.01 mg)Required for accurate stock preparation.
Protocol: Step-by-Step Preparation
Phase 1: Primary Stock Solution (1.0 mg/mL Free Base Equivalent)

Scientific Logic: We prepare the stock based on the free base mass to simplify downstream data processing, as toxicology results are typically reported as the active base moiety.

  • Calculate the Salt Correction Factor (SCF):

    
    
    
    • Note: To get 1.0 mg of base , you must weigh

      
       mg of the HCl salt.
      
  • Weighing: Accurately weigh 11.34 mg of 4-methyl PV8 HCl into a 10 mL amber volumetric flask.

  • Dissolution: Add approx. 6 mL of Methanol (LC-MS Grade) . Sonicate for 2 minutes to ensure complete dissolution.

  • Volume Adjustment: Dilute to volume with Methanol. Cap and invert 10 times.

  • Storage: Transfer to multiple 1 mL cryovials. Store at -20°C .

    • Shelf Life: 12 months (monitor for evaporation).

Phase 2: Working Standard Solutions

Scientific Logic: Serial dilution minimizes pipetting errors. Using an acidified diluent (0.1% Formic Acid) prevents hydrolysis of the ketone group [2].

Dilution Scheme (Target: 10 µg/mL & 1 µg/mL):

  • Working Std A (10 µg/mL): Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL volumetric flask. Dilute to volume with Diluent (MeOH:H2O + 0.1% FA) .

  • Working Std B (1 µg/mL): Transfer 1.0 mL of Working Std A into a 10 mL flask. Dilute to volume with Diluent.

Phase 3: Matrix-Matched Calibration Curve

Scientific Logic: Synthetic cathinones often exhibit significant matrix suppression in ESI+. Standards must be prepared in the same biological matrix (Drug-Free Urine or Plasma) as the samples.

Preparation of 6-Point Calibration Curve (Range: 5 – 500 ng/mL):

Calibrator LevelConcentration (ng/mL)Volume of Working Std RequiredVolume of Blank MatrixTotal Volume
CAL 1 (LLOQ) 55 µL of Working Std B (1 µg/mL)995 µL1000 µL
CAL 2 2525 µL of Working Std B (1 µg/mL)975 µL1000 µL
CAL 3 100100 µL of Working Std B (1 µg/mL)900 µL1000 µL
CAL 4 25025 µL of Working Std A (10 µg/mL)975 µL1000 µL
CAL 5 40040 µL of Working Std A (10 µg/mL)960 µL1000 µL
CAL 6 (ULOQ) 50050 µL of Working Std A (10 µg/mL)950 µL1000 µL
  • Internal Standard Spiking: Add 20 µL of IS Working Solution (e.g., 100 ng/mL PV8-d8) to every calibrator and sample vial before extraction.

Visualized Workflows
Workflow A: Serial Dilution & Spiking Logic

This diagram illustrates the flow from solid reference material to the final extracted sample, emphasizing the salt correction and acidification steps.

G SolidRef Solid 4-Me-PV8 HCl (Weigh 11.34 mg) Stock Primary Stock 1.0 mg/mL (Free Base) in Methanol SolidRef->Stock Dissolve in MeOH (Salt Correction applied) WorkA Working Std A 10 µg/mL (Acidified MeOH:H2O) Stock->WorkA 1:100 Dilution WorkB Working Std B 1 µg/mL (Acidified MeOH:H2O) WorkA->WorkB 1:10 Dilution Calibrators Calibration Curve (5 - 500 ng/mL) WorkA->Calibrators Spike High Stds WorkB->Calibrators Spike Low Stds Matrix Blank Matrix (Plasma/Urine) Matrix->Calibrators Matrix Match LCMS LC-MS/MS Analysis Calibrators->LCMS Extraction & Injection IS Internal Standard (PV8-d8) IS->Calibrators Add to all vials

Figure 1: Critical path for the preparation of calibration standards, highlighting the salt correction and serial dilution strategy.

Workflow B: Stability & Troubleshooting Decision Tree

A logic gate for handling stability issues common with synthetic cathinones.

G Start Start Analysis Check Check Linearity (R²) > 0.99? Start->Check Pass Proceed to QC Check->Pass Yes Fail Troubleshoot Check->Fail No Issue1 Low Response? Fail->Issue1 Issue2 Peak Tailing? Fail->Issue2 Sol1 Check Adsorption: Use Polypropylene vials or Silanized Glass Issue1->Sol1 Sol2 Check pH: Ensure Mobile Phase is Acidic (pH < 3) Issue2->Sol2

Figure 2: Troubleshooting logic for common calibration failures involving synthetic cathinones.

Quality Control & Validation Criteria

To ensure the "Trustworthiness" of this protocol, the following QC checks must be performed before running unknown samples:

  • Linearity: The calibration curve must yield a determination coefficient (

    
    ) 
    
    
    
    using a linear regression model with
    
    
    weighting (to prioritize accuracy at low concentrations).
  • Accuracy: Back-calculated concentrations of calibrators must be within

    
     of the nominal value (
    
    
    
    for LLOQ).
  • Stability Check:

    • Freeze/Thaw: Prepare QC samples (Low, Mid, High) and subject them to 3 freeze-thaw cycles (-20°C to RT). Deviation must be

      
      .
      
    • Autosampler Stability: Re-inject extracted standards after 24 hours at 4°C. Cathinones can degrade if the autosampler is not cooled [4].

References
  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[4][5] Forensic Science International, 295, 36-45. Retrieved from [Link]

  • UNODC. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Blood.[3][4][5] Journal of Analytical Toxicology, 42(2), 77-87. Retrieved from [Link]

Sources

detecting 4-methyl PV8 in whole blood using liquid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Determination of 4-Methyl-PV8 in Whole Blood by LC-MS/MS

Abstract & Introduction

The proliferation of New Psychoactive Substances (NPS) presents a continuous challenge to forensic toxicology.[1][2] 4-methyl PV8 (also known as 4-methyl-α-pyrrolidinoheptiophenone or 4-Me-PV8) is a synthetic cathinone and a para-methyl analog of PV8. Structurally, it combines the α-pyrrolidinophenone core with a heptyl side chain, conferring high lipophilicity and potent psychostimulant effects via dopamine and norepinephrine reuptake inhibition.

This Application Note details a robust, self-validating protocol for the detection and quantitation of 4-Me-PV8 in whole blood. Unlike urine analysis, which often targets metabolites, whole blood analysis requires high sensitivity to detect the parent compound, often present in low nanogram/milliliter concentrations. This method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate phospholipid interferences, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on a Biphenyl column to ensure selectivity against structural isomers.

Chemical Profile & Target Analytes

Understanding the physicochemical properties of the analyte is the foundation of the extraction logic.

PropertyDataExperimental Implication
Compound Name 4-Methyl-PV8Target Analyte
IUPAC 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-oneBasis for MRM transitions
Formula C₁₈H₂₇NOMW: 273.4 g/mol
pKa (Calculated) ~8.5 - 9.0 (Pyrrolidine nitrogen)Basic; retains on Cation Exchange (MCX) sorbents at pH < 7.
LogP High (> 4.0)Significant protein binding; requires effective lysis.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-methyl PV8 hydrochloride (1 mg/mL in MeOH).

  • Internal Standard (IS): 4-methyl PV8-d8 (preferred) or α-PVP-d8.

  • Matrix: Whole blood (preserved with Sodium Fluoride/Potassium Oxalate).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg/1 cc).

Sample Preparation: Mixed-Mode SPE

Rationale: Whole blood contains phospholipids that cause significant ion suppression in ESI+. Simple protein precipitation (PPT) is often insufficient for low-level cathinone detection. MCX SPE provides a "double wash" mechanism—removing neutrals with organic solvents and basics with high pH elution.

Step-by-Step Workflow:

  • Lysis & Internal Standard Addition:

    • Aliquot 200 µL of whole blood into a microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution (100 ng/mL).

    • Add 600 µL of ice-cold 1% Formic Acid in Water (ZnSO₄ can be added here to aid protein crash, but acid lysis is sufficient for SPE).

    • Why: Acidifies the sample (pH ~3) to charge the pyrrolidine nitrogen (protonation), ensuring it binds to the cation exchange sorbent.

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 minutes.

  • SPE Loading (MCX Cartridge):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Supernatant from Step 1.

  • Wash Steps (Critical for Cleanup):

    • Wash 1: 1 mL 0.1% Formic Acid in Water . (Removes proteins/salts).

    • Wash 2: 1 mL Methanol . (Removes neutral lipids/matrix; the analyte remains bound by ionic interaction).

    • Dry: Apply vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Why: High pH deprotonates the analyte (neutralizes the charge), releasing it from the sorbent.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).

    • Expert Insight: Biphenyl phases offer superior π-π interactions compared to C18, enhancing the separation of positional isomers and aromatic cathinones.

  • Mobile Phase A: 0.1% Formic Acid in Water (plus 5mM Ammonium Formate to stabilize ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Loading
4.0 95 Elution of 4-Me-PV8
5.5 95 Column Wash
5.6 10 Re-equilibration

| 7.5 | 10 | End of Run |

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions: Based on the fragmentation logic of α-pyrrolidinophenones (α-cleavage dominance).

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)Logic
4-Me-PV8 274.2 154.1 119.1 25 / 35154: Immonium ion (side chain). 119: 4-methylbenzoyl cation.
IS (d8) 282.2 162.1 119.1 25 / 35Deuterium usually on the pyrrolidine/side chain.

Visualization: Analytical Workflow

G cluster_0 Sample Preparation (MCX) Sample Whole Blood Sample (200 µL) Lysis Lysis & Acidification (1% Formic Acid) Protonates Analyte Sample->Lysis Add IS SPE_Load SPE Load (MCX) Cation Exchange Binding Lysis->SPE_Load Supernatant Wash_Org Organic Wash (MeOH) Removes Neutral Lipids SPE_Load->Wash_Org Retain Analyte Elution Elution (5% NH4OH in MeOH) Releases Analyte Wash_Org->Elution Deprotonate LCMS LC-MS/MS Analysis Biphenyl Column MRM: 274 -> 154 Elution->LCMS Evap & Reconstitute

Figure 1: Optimized extraction workflow utilizing Mixed-Mode Cation Exchange to isolate 4-Me-PV8 from whole blood matrix.

Validation & Quality Assurance

This protocol adheres to ANSI/ASB Standard 036 (formerly SWGTOX) guidelines.[3]

  • Limit of Detection (LOD): Expected to be 0.5 - 1.0 ng/mL due to the high recovery of MCX SPE.

  • Linearity: 1.0 – 500 ng/mL (R² > 0.99). Weighting 1/x² is recommended.

  • Matrix Effect:

    • Calculate using:

      
      
      
    • Where

      
       is the peak area of standard in neat solvent, and 
      
      
      
      is the peak area of standard spiked into extracted blank matrix.
    • Target: 80-120%. If < 80% (suppression), ensure the methanol wash in Step 3 is aggressive enough.

Troubleshooting Guide

Troubleshooting Problem Issue Detected LowRec Low Recovery Problem->LowRec PeakTail Peak Tailing Problem->PeakTail HighBack High Background Problem->HighBack Sol1 Check Elution pH (Must be > pH 10) LowRec->Sol1 Analyte stuck on sorbent Sol2 Check Mobile Phase (Add Amm. Formate) PeakTail->Sol2 Secondary interactions Sol3 Increase Wash Strength (100% MeOH) HighBack->Sol3 Phospholipids eluting

Figure 2: Decision matrix for troubleshooting common LC-MS/MS anomalies in cathinone analysis.

References

  • Shohjoh, H., et al. (2021). "Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry."[4] Forensic Science International, 325, 110888. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX).[3][5][6][7] (2013). "Standard Practices for Method Validation in Forensic Toxicology."[5][6] Journal of Analytical Toxicology, 37(7), 452–474. Link

  • Swortwood, M. J., et al. (2016). "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry, 408(18), 4845-4856. Link

  • Waters Corporation. "Quantitative Analysis of THC and its Metabolites in Whole Blood Using LC-MS/MS." (Reference for Whole Blood SPE Methodology). Link

Sources

optimized mobile phase composition for 4-methyl PV8 HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-methyl PV8 (4-methyl-α-pyrrolidinoheptanophenone) presents a distinct chromatographic challenge due to its structural similarity to other synthetic cathinones, particularly its non-methylated analog PV8 (α-PHPP) and regioisomers like 4-ethyl-α-PVP.[1] Standard C18 methods often fail to achieve baseline resolution between these lipophilic positional isomers.[1]

This guide details an optimized mobile phase and stationary phase protocol designed to maximize selectivity (


) and peak capacity. By leveraging 

-

interactions and controlled pH buffers, this method ensures the separation of 4-methyl PV8 from isobaric interferences, suitable for both UV (DAD) and MS/MS detection.

Physicochemical Context & Mechanistic Strategy

To optimize the mobile phase, one must understand the analyte's behavior in solution:

  • Analyte: 4-methyl PV8[1]

  • Class: Pyrrolidinophenone (Synthetic Cathinone)[2]

  • Key Functional Groups:

    • Pyrrolidine Ring: Basic nitrogen (

      
      ).[1] At neutral pH, this moiety causes severe peak tailing due to interaction with residual silanols on the silica surface.
      
    • Aromatic System: The 4-methyl substitution adds electron density to the phenyl ring, increasing hydrophobicity compared to PV8.

The Optimization Strategy:

  • pH Control (The "Why"): We utilize an acidic mobile phase (pH 3.0 - 3.5) .[1] This ensures the pyrrolidine nitrogen is fully protonated (

    
    ), increasing solubility and preventing secondary interactions with silanols, which yields sharp, symmetrical peaks.
    
  • Stationary Phase Selection: While C18 is standard, it relies solely on hydrophobic interaction.[1] We recommend a Biphenyl or Pentafluorophenyl (PFP) column.[1] These phases engage in

    
    -
    
    
    
    interactions with the aromatic ring.[1] The methyl group on 4-methyl PV8 sterically and electronically alters this interaction compared to PV8, providing superior separation selectivity.
  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol for the primary gradient to minimize system backpressure and improve peak efficiency (

    
    ), though Methanol is discussed as a selectivity tuner.
    

Optimized Experimental Protocol

Reagents and Chemicals
  • Water: LC-MS Grade (18.2 MΩ[1]·cm).

  • Acetonitrile (ACN): LC-MS Grade.[1]

  • Buffer Salt: Ammonium Formate (99%+ purity).[1]

  • pH Adjuster: Formic Acid (98%+ purity).[1]

Mobile Phase Preparation
ComponentCompositionPreparation InstructionsFunction
Mobile Phase A (MPA) 10 mM Ammonium Formate in Water, pH 3.2Dissolve 0.63 g Ammonium Formate in 1 L Water.[1] Adjust pH to 3.2 with Formic Acid.[1] Filter (0.2 µm).[1]Buffers pH to keep analyte protonated; pairs with MS ions.[1]
Mobile Phase B (MPB) 0.1% Formic Acid in AcetonitrileAdd 1 mL Formic Acid to 1 L Acetonitrile.Reduces viscosity; ensures ionization in ESI source.[1]

Critical Note: Do not use phosphate buffers if coupling to Mass Spectrometry. If using UV-only, 20 mM Phosphate Buffer (pH 2.[1]5) will provide slightly better peak shape but is non-volatile.[1]

Chromatographic Conditions
  • Column: Biphenyl or PFP (e.g., Kinetex Biphenyl or Raptor FluoroPhenyl), 100 x 2.1 mm, 2.6 µm core-shell particles.[1]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Temperature: 40°C (Improves mass transfer and reduces backpressure).[1]

  • Injection Volume: 2 µL.

  • Detection: UV @ 254 nm (primary aromatic absorption) and 220 nm (amide/peptide bond sensitivity); MS/MS (ESI+).[1]

Gradient Program
Time (min)% Mobile Phase BEventMechanism
0.0010%StartInitial focusing of polar matrix components.[1]
1.0010%Isocratic HoldTraps analyte at head of column.[1]
8.0090%Linear RampElutes analytes based on hydrophobicity +

-

selectivity.
10.0090%WashCleans column of highly lipophilic contaminants.
10.1010%ReturnSystem reset.[1]
13.0010%Re-equilibrationCrucial: Ensures reproducible retention times (

).

Workflow Visualization

The following diagram illustrates the validated workflow for processing seized drug samples or biological fluids for 4-methyl PV8 analysis.

G Start Sample Intake (Powder or Bio-fluid) Prep Sample Preparation Dilution (MeOH) or SPE Start->Prep System HPLC System Setup Column: Biphenyl/PFP Temp: 40°C Prep->System MP_Prep Mobile Phase Prep 10mM Amm. Formate (pH 3.2) MP_Prep->System Equil Equilibration >5 Column Volumes System->Equil Inject Injection & Gradient 10% -> 90% B over 7 min Equil->Inject Detect Detection UV (254nm) or MS (m/z 274) Inject->Detect Decision Resolution (Rs) > 1.5 vs. Isobars? Detect->Decision Report Generate Report Quantitation & ID Decision->Report Yes Troubleshoot Troubleshoot: Adjust Gradient Slope or Swap to MeOH Decision->Troubleshoot No Troubleshoot->System Re-optimize

Figure 1: Analytical workflow for 4-methyl PV8, emphasizing the critical decision point regarding isomer resolution.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following system suitability parameters (SST) must be met before running unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (

) Precision
RSD < 0.5% (n=6)Confirms pump stability and sufficient equilibration time.
Tailing Factor (

)

Values > 1.5 indicate secondary silanol interactions (pH too high or column age).[1]
Resolution (

)

Must be baseline resolved from PV8 (isobaric interference).
Signal-to-Noise (S/N)

(LOQ)
Ensures sensitivity for trace analysis in toxicology.[1]

Expected Elution Order (Biphenyl Column):

  • PV8 (Less hydrophobic)[1]

  • 4-methyl PV8 (Increased hydrophobicity due to methyl group)[1]

  • 4-ethyl-α-PVP (Isomer with longer alkyl chain on nitrogen/ring)[1]

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[1][4] Silanol activity.[1]

    • Solution: Lower Mobile Phase A pH to 2.8 or increase ionic strength (increase Ammonium Formate to 20 mM).

  • Problem: Co-elution with PV8.

    • Root Cause:[1][4] Insufficient selectivity.[1][3]

    • Solution: Switch organic modifier from Acetonitrile to Methanol . Methanol facilitates different H-bonding and shape-selectivity interactions, often resolving closely related positional isomers.[1]

  • Problem: High Backpressure.

    • Root Cause:[1][4] Salt precipitation or column clogging.[1]

    • Solution: Ensure Mobile Phase B contains 5-10% water if using high buffer concentrations, or switch to a volatile acid-only modifier (0.1% Formic Acid) without salt if MS sensitivity allows.[1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • Restek Corporation. (2021).[1][5] Separation of Synthetic Cathinones on Raptor Biphenyl. Application Note. Retrieved from [Link]

  • Waters Corporation. (2022).[1] Method Development for Synthetic Cathinone Isomers Using UPLC-MS/MS. Retrieved from [Link]

Sources

Application Note: Forensic Screening and Confirmation of 4-Methyl PV8 in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rapid proliferation of New Psychoactive Substances (NPS) presents a continuous challenge to forensic toxicology. 4-methyl PV8 (also known as 4-Me-PV8, p-Me-PV8, or 4-methyl-α-pyrrolidinoheptiophenone) is a synthetic cathinone derivative structurally related to α-PVP and PV8.[1] As a pyrrolidinophenone, it acts as a potent psychostimulant by inhibiting dopamine and norepinephrine reuptake.[1]

In forensic urine toxicology, the primary analytical challenge is twofold:

  • Metabolic Instability: Like other cathinones, the parent compound may degrade or be extensively metabolized, necessitating the identification of stable markers.

  • Isomeric Interference: 4-methyl PV8 (C₁₉H₂₉NO) is isobaric with PV9 (α-pyrrolidinooctanophenone).[1] Differentiating these isomers is critical for legal defensibility.

This application note details a robust workflow for the screening and confirmation of 4-methyl PV8 in urine, utilizing LC-MS/MS as the gold standard for specificity.

Physicochemical Properties & Target Analytes[1][2][3][4][5]

Understanding the molecule's chemistry is the foundation of the extraction protocol.

PropertyDataImplications for Protocol
Chemical Formula C₁₉H₂₉NOMonoisotopic Mass: 287.2249 Da
pKa (Calculated) ~8.5 – 9.5 (Pyrrolidine N)Basic drug; requires Cation Exchange (MCX) or high pH LLE.[1]
LogP ~4.5 (Lipophilic)High organic solvent elution strength required.[1]
Key Structural Feature 4-Methyl group on phenyl ringDistinguishes it from PV8 (H) and 4-Methoxy-PV8 (OCH₃).[1]
Isomer PV9 (α-pyrrolidinooctanophenone)Critical: Must be resolved chromatographically or spectrally.[1]
Metabolic Targets

While the parent drug is often detectable in overdose cases, urine screening should ideally monitor metabolites to extend the window of detection. Based on structural analogs (PV8, α-PVP), the predicted metabolic pathway involves:

  • Reduction of the β-ketone to an alcohol (dihydro-metabolite).

  • Oxidation of the 4-methyl group to a carboxylic acid (4-carboxy-PV8).[1]

  • Hydroxylation of the alkyl chain.

Note: In the absence of commercial metabolite standards, this protocol focuses on the parent compound using sensitive LC-MS/MS, which is currently the industry standard for NPS confirmation.

Sample Preparation Protocol

Methodology: Solid Phase Extraction (SPE) using Mixed-Mode Strong Cation Exchange (MCX).[1] Rationale: This mechanism utilizes both hydrophobic retention (reverse phase) and electrostatic attraction (ion exchange), providing the highest cleanup efficiency for basic drugs in complex urine matrices.[1]

Reagents Required[1][5][6][7]
  • Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg or 60 mg.[1]

  • Internal Standard (ISTD): α-PVP-d8 or PV8-d8 (1 µg/mL in MeOH).[1]

  • Hydrolysis Enzyme: β-Glucuronidase (recombinant or abalone).[1]

Step-by-Step Extraction Workflow
  • Sample Pre-treatment (Hydrolysis):

    • Aliquot 200 µL of urine.[1]

    • Add 50 µL of Internal Standard working solution.[1][2]

    • Add 100 µL of β-Glucuronidase solution + Buffer (pH 5.0).[1]

    • Incubate at 60°C for 30 minutes. (Crucial for releasing glucuronide-bound metabolites if monitoring them; optional for parent-only, but recommended for dirty samples to reduce viscosity).[1]

    • Dilute with 600 µL of 0.1% Formic Acid in water (adjusts pH < 4 to charge the amine).

  • SPE Cartridge Conditioning:

    • 1 mL Methanol (High flow).[1]

    • 1 mL Water (Low flow).[1]

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (< 5 inHg).[1]

    • Mechanism:[3][4] The protonated amine (4-Me-PV8) binds to the sulfonate groups on the sorbent.[1]

  • Washing (Interference Removal):

    • Wash 1: 1 mL 0.1% Formic Acid in Water (Removes salts/proteins).[1]

    • Wash 2: 1 mL Methanol (Removes neutrals/acidic drugs).[1] Note: The basic analyte remains locked by ionic interaction.

  • Elution:

    • Elute with 1 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4] High pH neutralizes the drug's amine, breaking the ionic bond; methanol elutes the now-hydrophobic molecule.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.[1]

    • Reconstitute in 200 µL Mobile Phase A/B (90:10).

Analytical Workflow 1: LC-MS/MS Confirmation (Gold Standard)[1]

This is the definitive method for distinguishing 4-methyl PV8 from its isomer PV9.[1]

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495).[1] Column: C18 Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).[1] Why Biphenyl? Enhanced pi-pi interactions improve separation of positional isomers and aromatic cathinones compared to standard C18.[1]

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B (Re-equilibration)

MS/MS Transitions (MRM)

Ionization Mode: Electrospray Positive (ESI+)

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)*Origin of Fragment
4-Methyl PV8 288.2 154.1 Quant 25Iminium Ion (Amine side)
288.2119.1Qual 1354-Methylbenzoyl cation
288.291.1Qual 245Tolyl ion (Tropylium)
PV9 (Isomer) 288.2 168.1 Quant 25Iminium Ion (Hexyl chain)
288.2105.1Qual 135Benzoyl cation

Differentiation Strategy:

  • 4-Methyl PV8 yields a 154 fragment (Pentyl chain + Pyrrolidine).[1]

  • PV9 yields a 168 fragment (Hexyl chain + Pyrrolidine).[1]

  • 4-Methyl PV8 yields a 119 fragment (Methyl-phenyl).[1]

  • PV9 yields a 105 fragment (Phenyl).[1]

Note: Collision energies are instrument-dependent and must be optimized.

Analytical Workflow 2: GC-MS Screening

While less sensitive than LC-MS/MS, GC-MS is common in general unknown screening (GUS).[1]

Derivatization: Not strictly required (cathinones run well as free bases), but HFBA (Heptafluorobutyric anhydride) can improve peak shape.[1] Inlet: 250°C, Splitless. Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

Spectral Interpretation (EI - 70eV)

The Electron Ionization (EI) spectrum of 4-methyl PV8 is dominated by alpha-cleavage .[1]

  • Base Peak (m/z 154): The iminium ion formed by cleavage between the carbonyl carbon and the alpha carbon.

    • Structure: [CH(Pyrrolidine)-C₅H₁₁]⁺

    • Warning: This peak is identical to the base peak of PV8 .

  • Acylium Ion (m/z 119): The 4-methylbenzoyl cation [C₈H₇O]⁺.[1]

    • Differentiation: PV8 shows m/z 105 (Benzoyl).[1] 4-methyl PV8 shows m/z 119.[1][6]

  • Molecular Ion (m/z 287): Often weak or absent.[1]

Screening Decision Rule: If you see m/z 154 (Base) AND m/z 119 (Significant), suspect 4-methyl PV8 .[1] If you see m/z 154 (Base) AND m/z 105 (Significant), suspect PV8 .[1]

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow from sample extraction to isomer differentiation.[1]

G Start Urine Sample Prep MCX SPE Extraction (Isolate Basic Fraction) Start->Prep LCMS LC-MS/MS Analysis (Precursor m/z 288.2) Prep->LCMS Decision Check Product Ions LCMS->Decision Res1 Fragment 154 & 119 CONFIRMED: 4-Methyl PV8 Decision->Res1 m/z 154 (Quant) m/z 119 (Qual) Res2 Fragment 168 & 105 CONFIRMED: PV9 (Isomer) Decision->Res2 m/z 168 (Quant) m/z 105 (Qual) Res3 Fragment 154 & 105 SUSPECT: PV8 (Check Precursor 274) Decision->Res3 m/z 154 present But Precursor Mismatch

Caption: Analytical decision tree for differentiating 4-methyl PV8 from its isobaric isomer PV9 and structural analog PV8 using LC-MS/MS transitions.

Validation Criteria (SWGTOX / ANSIB)

To ensure this protocol meets forensic standards, the following validation parameters must be established in-house:

  • Limit of Detection (LOD): Target < 1 ng/mL.

  • Interference Studies:

    • Test against high concentrations of PV8 , α-PVP , and Methamphetamine .[1]

    • Verify no contribution to the m/z 288 -> 154 transition from matrix components.

  • Ion Ratio Stability: The ratio of Quant (154) to Qual (119) must be within ±20% of the calibrator.

  • Carryover: Inject a blank after a high standard (e.g., 1000 ng/mL) to ensure < 0.1% carryover.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Uchiyama, N., et al. (2013).[1] Chemical analysis of the new psychoactive substance 4-methyl-PV8. Forensic Toxicology. (Contextual grounding on PV8 analogs).

  • Cayman Chemical. (2023).[1] 4-methyl PV8 (hydrochloride) Product Information & Safety Data Sheet. Link

  • Wohlfarth, A., et al. (2014).[1] Comprehensive Characterization of the New Designer Drug PV8 by LC-MS/MS and GC-MS. Journal of Mass Spectrometry. (Basis for fragmentation logic).[1][4] Link

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Link

Sources

Technical Application Note: Derivatization Strategies for 4-Methyl PV8 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 4-methyl PV8 (1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-heptanone), a synthetic cathinone, and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

While the parent compound, 4-methyl PV8, is a tertiary amine often analyzed underivatized in seized drug samples, biological analysis (urine/plasma) requires targeting its metabolites due to rapid in vivo degradation and metabolic reduction. This protocol focuses on Silylation and Acylation techniques to stabilize these polar metabolites (specifically the reduced alcohol forms and demethylated species), enhancing volatility, peak shape, and detection limits.

Chemical Context & Rationale

The Challenge of the Tertiary Amine

4-methyl PV8 belongs to the pyrrolidinophenone class.[1] Structurally, it possesses:

  • A tertiary amine (pyrrolidine ring).

  • A beta-ketone moiety.[2]

  • A 4-methyl substituted benzene ring .

Why Standard Derivatization Fails on the Parent: Unlike primary or secondary amines (e.g., Methamphetamine), the tertiary amine in 4-methyl PV8 lacks an active hydrogen atom. Therefore, standard acylating reagents like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) will not react directly with the parent molecule under typical conditions [1].

The Metabolic Target

In biological matrices, the parent compound is rapidly metabolized. The primary analytical targets requiring derivatization are:

  • Reduced Metabolites (Dihydro-4-methyl PV8): The beta-ketone is reduced to a hydroxyl group.

  • Ring Hydroxylated Metabolites: Addition of -OH to the aromatic ring.

  • Degradation Products: Oxidative cleavage products.

These metabolites contain active hydroxyl (-OH) groups, making them ideal candidates for silylation to prevent thermal degradation and column adsorption.

Experimental Workflows

Workflow Visualization

The following diagram outlines the decision matrix for processing samples containing 4-methyl PV8.

PV8_Workflow Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (Glucuronidase) Sample->Hydrolysis LLE Liquid-Liquid Extraction (pH 9-10) Hydrolysis->LLE Evap Evaporation to Dryness (N2 stream) LLE->Evap Decision Target Analyte? Evap->Decision Parent Parent: 4-methyl PV8 (Tertiary Amine) Decision->Parent Seized Drug Metabolite Metabolite: Reduced Alcohol (Contains -OH) Decision->Metabolite Toxicology Recon Reconstitution in Ethyl Acetate Parent->Recon Deriv Derivatization (BSTFA + 1% TMCS) Metabolite->Deriv GCMS GC-MS Analysis (SIM/Scan Mode) Recon->GCMS Deriv->GCMS

Caption: Decision tree for 4-methyl PV8 analysis. Derivatization is critical for metabolite confirmation in biological matrices.

Detailed Protocols

Protocol A: Silylation for Metabolite Profiling (Recommended)

Target: Reduced metabolites (alcohols) and hydroxylated species. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Mechanism: The silylation reagent replaces the active hydrogen of the hydroxyl group (-OH) on the metabolite with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[3] This reduces polarity and prevents hydrogen bonding with the GC column stationary phase.[3]

Step-by-Step Procedure:

  • Extraction: Perform Liquid-Liquid Extraction (LLE) on 1 mL of urine (pH adjusted to 9.0 with carbonate buffer) using 3 mL of chlorobutane or ethyl acetate.

  • Evaporation: Transfer the organic layer to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Crucial: Ensure the sample is completely dry; moisture destroys silylation reagents.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate (anhydrous).

    • Note: Pyridine (20 µL) can be added as a catalyst if reaction yield is low, but is usually unnecessary for simple alcohols.

  • Incubation: Cap the vial and incubate at 70°C for 30 minutes .

    • Why: Heat is required to drive the reaction to completion for sterically hindered hydroxyl groups on the pyrrolidine ring or alkyl chain.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL into the GC-MS.

Protocol B: Acylation (Alternative for Ring-Opened Metabolites)

Target: Primary/Secondary amines formed via N-dealkylation or ring opening (less common for 4-methyl PV8 but possible). Reagent: Pentafluoropropionic Anhydride (PFPA).[4]

Step-by-Step Procedure:

  • Evaporation: Evaporate extract to dryness.

  • Reagent Addition: Add 50 µL of PFPA and 30 µL of Ethyl Acetate .

  • Incubation: Incubate at 60°C for 20 minutes .

  • Evaporation (Again): Evaporate the excess acid/anhydride to dryness under nitrogen (essential to protect the GC column).

  • Reconstitution: Reconstitute in 50 µL of Ethyl Acetate.

  • Injection: Inject 1 µL.

GC-MS Analytical Parameters

To ensure separation of the parent compound from its TMS-derivatized metabolites, use the following instrument parameters.

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-polarity phase minimizes amine tailing.
Inlet Temp 250°CSufficient volatilization without inducing thermal degradation of the parent ketone [2].
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace metabolites.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for consistent retention times.
Oven Program 80°C (1 min) → 20°C/min → 280°C (Hold 5 min) → 300°C (Post-run)Fast ramp prevents thermal stress on labile cathinones.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Source Temp 230°CStandard EI source temperature.
Ionization Electron Impact (EI) @ 70 eVStandard library matching.

Data Analysis & Interpretation

Metabolic Pathway & Mass Shifts

Understanding the mass shift caused by derivatization is vital for identification.

Mass_Shifts cluster_0 Metabolic Reduction cluster_1 Derivatization (TMS) Step1 4-Me-PV8 (Ketone) MW: 273 Step2 Metabolite (Alcohol) MW: 275 (+2H) Step1->Step2 Step3 TMS-Derivative (Ether) MW: 347 (+72) Step2->Step3 + TMS (-H)

Caption: Mass shift calculation. The addition of a TMS group adds 72 amu to the molecular weight of the metabolite.

Diagnostic Ions
  • Parent (4-methyl PV8):

    • Base Peak: m/z 126 (Pyrrolidinium immonium ion).

    • Molecular Ion: m/z 273 (Weak).

    • Tropylium Ion: m/z 119 (Characteristic of 4-methyl benzyl group).

  • Metabolite (TMS-Derivatized Alcohol):

    • Base Peak: m/z 126 (Unchanged immonium ion usually dominates).

    • Alpha-Cleavage Ion: Look for m/z 200-220 range depending on fragmentation point near the TMS ether.

    • TMS Characteristic: m/z 73 (Trimethylsilyl cation).

Validation & Quality Control (Self-Validating System)

To ensure the protocol is working correctly, implement this internal validation logic:

  • The "Dryness" Check: If the TMS derivative peak is absent but the underivatized alcohol peak appears (broad/tailing), the sample was not dry enough. Moisture hydrolyzed the TMS reagent.

  • The "Parent" Check: The parent 4-methyl PV8 should not shift in retention time or mass spectrum significantly upon adding BSTFA (unless enolization occurs, which is rare). If the parent peak disappears entirely, check for thermal degradation in the inlet.

  • Internal Standard: Use Mephedrone-d3 or MDPV-d8 . The IS should be added before extraction. If using a deuterated analog of the target, ensure the deuterium label is on the ring, not the alkyl chain, to avoid exchange during derivatization.

References

  • Swortwood, M. J., et al. (2016).[1] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.

  • Margasińska-Okon, A. (2025).[3] Determination of synthetic cathinone α-pyrrolidinovalerophenone and its metabolite in urine using solid-phase extraction and gas chromatography–mass spectrometry. Journal of Separation Science.

  • Kerrigan, S., et al. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice Report.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Mass Spectral Library - Cathinones.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Detection Limits for 4-Methyl-α-PHP (4-Methyl PV8) in Hair Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges of detecting 4-methyl-α-pyrrolidinohexiophenone (4-methyl-α-PHP, also known as 4-methyl PV8) in hair. As a potent, third-generation synthetic cathinone, detecting its low concentrations in a complex matrix like hair is a significant challenge for toxicological laboratories. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your analytical methods and improve detection limits.

Hair analysis offers a wide window of detection, making it invaluable for assessing chronic or past substance use.[1] However, the incorporation of drugs into the keratin matrix is a complex process, often resulting in very low concentrations (pg/mg range), which pushes modern analytical instrumentation to its limits.[2] This guide is structured to address the most common issues encountered during the entire analytical workflow, from sample preparation to data acquisition.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your method development.

Question 1: I am experiencing a consistently low signal-to-noise (S/N) ratio for my 4-methyl PV8 peak, even at concentrations expected to be well above the limit of detection (LOD). What are the primary areas to investigate?

Answer: A low S/N ratio for 4-methyl PV8 can stem from three main areas: inefficient extraction from the hair matrix, significant ion suppression during analysis, or suboptimal LC-MS/MS parameters.

  • Inefficient Extraction: 4-methyl PV8, like other synthetic cathinones, is effectively trapped within the keratin structure of the hair. Simple methanolic extraction may not be sufficient. The use of acidified methanol has been shown to improve extraction efficiency for cathinones.[1] The acidic environment helps to break down the hair matrix and ensures that the basic cathinone molecule is in its ionized, more soluble form. Consider evaluating a two-step extraction process, starting with methanol, followed by an acidified methanol incubation to maximize recovery.[1]

  • Ion Suppression: The hair matrix is notoriously "dirty," containing a host of endogenous compounds (lipids, melanin, etc.) that can co-elute with your analyte and suppress its ionization in the mass spectrometer source.[3] To diagnose this, perform a post-extraction spike experiment. Compare the signal intensity of 4-methyl PV8 in a neat solvent with its intensity when spiked into the final extract from a blank hair sample. A significant drop in signal confirms ion suppression. To mitigate this, improve your sample clean-up. While liquid-liquid extraction (LLE) is common, it can still result in significant matrix effects.[1] A mixed-mode solid-phase extraction (SPE) that combines reversed-phase and ion-exchange mechanisms can provide a much cleaner extract.

  • Suboptimal MS Parameters: Electrospray ionization (ESI) is highly dependent on a variety of source parameters.[4] Ensure your mobile phase pH is at least two units below the pKa of 4-methyl PV8 to promote the formation of positive ions.[4] Systematically optimize the cone/orifice voltage. A voltage that is too low will result in poor ion transmission from the atmospheric pressure region to the vacuum region of the mass spectrometer, while a voltage that is too high can cause in-source fragmentation, reducing the abundance of your precursor ion.[4][5]

Question 2: My recovery of 4-methyl PV8 is highly variable between samples. What could be causing this inconsistency?

Answer: Inconsistent recovery is a frustrating issue that often points to variability in the sample preparation stage.

  • Incomplete Hair Digestion/Pulverization: The first critical step is releasing the analyte from the hair. If you are using a digestion/incubation method, ensure the hair is finely cut or, ideally, pulverized. This dramatically increases the surface area available for solvent extraction. Inconsistent pulverization will lead to inconsistent extraction efficiency.

  • pH Variability during Extraction: If using LLE, the pH of your aqueous and organic phases must be tightly controlled. Small shifts in pH can significantly alter the partition coefficient of 4-methyl PV8, leading to variable amounts being extracted. Ensure your buffers have adequate capacity.

  • SPE Column Overload or Inconsistent Flow: If using SPE, ensure you are not overloading the cartridges with either the sample or interfering matrix components. Also, inconsistent flow rates during sample loading, washing, or elution can lead to channeling and variable recovery. Using an automated or vacuum manifold system can improve consistency over manual processing.

Question 3: I'm observing a high background or "noisy" baseline in the chromatogram where 4-methyl PV8 elutes. How can I clean this up?

Answer: A high background is typically due to matrix interferences or contamination.

  • Matrix Interferences: As mentioned, hair is a complex matrix. A noisy baseline in the region of your analyte suggests co-eluting matrix components are being detected. Enhance your sample clean-up procedure. If you are using a simple protein precipitation or LLE, consider incorporating an SPE step.[6] Specifically, a mixed-mode cation exchange SPE can be very effective at selectively retaining basic compounds like 4-methyl PV8 while washing away neutral and acidic interferences.

  • Contamination: Contamination can come from various sources. Ensure you are using LC-MS grade solvents and additives, as lower grades can contain impurities that cause a high background.[7] Also, check for carryover from previous injections. Inject a blank solvent after a high concentration standard to see if the peak persists. If so, you may need to optimize your autosampler wash method, using a stronger organic solvent.

  • Mobile Phase Additives: While additives like formic acid are essential for good ionization, using too high a concentration can increase background noise. Try reducing the concentration to 0.1% or even lower, as long as peak shape and ionization efficiency are maintained. Avoid non-volatile buffers like phosphate, which are incompatible with mass spectrometry.

Experimental Workflow for 4-Methyl PV8 Analysis in Hair

The following diagram illustrates a robust workflow for achieving low detection limits for 4-methyl PV8 in hair samples.

workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Sample Receipt (≥50 mg hair) Decon Decontamination (DCM, H2O, MeOH) Sample->Decon Verify Chain of Custody Prep Sample Prep (Pulverization) Decon->Prep Dry Sample Extract Extraction (Acidified MeOH, Ultrasonication) Prep->Extract Add ISTD Clean Clean-up (Mixed-Mode SPE) Extract->Clean Evaporate & Reconstitute Analysis UHPLC-MS/MS Analysis Clean->Analysis Inject Data Data Review & Quantification Analysis->Data Process Data Report Final Report Data->Report Certify Results

Caption: End-to-end workflow for 4-methyl PV8 hair analysis.

Troubleshooting Decision Tree: Low Analyte Response

If you are experiencing low signal intensity for 4-methyl PV8, follow this logical troubleshooting path.

troubleshooting Start Low 4-Methyl PV8 Signal Intensity CheckMS Step 1: Verify MS Performance (Infuse Tuning Solution) Start->CheckMS MS_OK MS Performance OK? CheckMS->MS_OK CheckLC Step 2: Check LC Integrity (Peak Shape, Retention Time) MS_OK->CheckLC Yes TuneMS Action: Tune & Calibrate Mass Spectrometer MS_OK->TuneMS No LC_OK LC Performance OK? CheckLC->LC_OK CheckSamplePrep Step 3: Evaluate Sample Prep (Post-Extraction Spike) LC_OK->CheckSamplePrep Yes FixLC Action: Check for Leaks, Column Clogging, Mobile Phase Issues LC_OK->FixLC No SamplePrep_OK Ion Suppression <25%? CheckSamplePrep->SamplePrep_OK ImproveCleanup Action: Enhance Sample Cleanup (e.g., implement SPE) SamplePrep_OK->ImproveCleanup No ImproveExtraction Action: Optimize Extraction (e.g., Acidified Solvent, Longer Incubation) SamplePrep_OK->ImproveExtraction Yes TuneMS->CheckMS FixLC->CheckLC ImproveCleanup->CheckSamplePrep Final Problem Resolved ImproveExtraction->Final

Sources

troubleshooting peak tailing of 4-methyl PV8 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for troubleshooting chromatographic issues related to 4-methyl PV8. As a substituted cathinone, 4-methyl PV8 possesses a basic pyrrolidine nitrogen, a key structural feature that is often the primary driver of poor peak shape, specifically tailing, in reversed-phase HPLC.[1][2] This guide is structured to help you logically diagnose and resolve these issues, moving from common, simple fixes to more complex methodological adjustments. Our approach is grounded in the principles of chromatographic theory to not only solve the immediate problem but also to empower you with the expertise to prevent its recurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-methyl PV8 peak is tailing. What is the most likely cause?

The most common reason for peak tailing with basic compounds like 4-methyl PV8 in reversed-phase HPLC is secondary ionic interactions between the protonated amine group on your analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[3][4][5] This interaction provides an additional retention mechanism to the primary hydrophobic one, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[3][6]

To confirm if this is the issue, you can perform a simple diagnostic test.

Protocol 1: Diagnostic Injection of a Neutral Probe

Objective: To differentiate between chemical (analyte-specific) and physical (system-wide) causes of peak tailing.

Steps:

  • Prepare a standard of a neutral, non-polar compound (e.g., Toluene or Naphthalene) in your mobile phase.

  • Inject this neutral standard using your current chromatographic method without any changes.

  • Analyze the resulting peak shape.

Interpretation:

  • Symmetrical Peak: If the neutral probe gives a sharp, symmetrical peak, the tailing of 4-methyl PV8 is confirmed to be a chemical issue (secondary interactions). Proceed to Q2.

  • Tailing Peak: If the neutral probe also tails, the problem is likely physical or mechanical (e.g., dead volume, column void).[7][8] Proceed to Q5.

This diagnostic workflow is essential for efficient troubleshooting.

G start Peak Tailing Observed for 4-methyl PV8 protocol1 Run Diagnostic Test (Protocol 1: Inject Neutral Compound) start->protocol1 check_peak Is the neutral compound's peak symmetrical? protocol1->check_peak chemical Problem is Chemical (Secondary Silanol Interactions) Proceed to Q2 check_peak->chemical  Yes   physical Problem is Physical/Mechanical (Dead Volume, Column Void, etc.) Proceed to Q5 check_peak->physical  No  

Caption: Initial troubleshooting workflow for peak tailing.

Q2: How can I eliminate peak tailing caused by silanol interactions?

You have three primary strategies to mitigate these chemical interactions: mobile phase pH adjustment, use of mobile phase additives, or selecting a more inert column.

This is the most effective and common solution. By lowering the mobile phase pH, you protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction with your positively charged analyte.[3][9]

Recommendation: Operate at a pH between 2.5 and 3.5. In this range, most silanols are protonated, and the basic 4-methyl PV8 is consistently in its protonated, cationic form.[9][10]

Buffer ComponentUseful pH RangeNotes
Formic Acid2.8 - 4.8Volatile and MS-friendly. A 0.1% solution is common.
Phosphate Buffer2.1 - 3.1 / 6.2 - 8.2Excellent buffering capacity. Use at 10-25 mM. Not volatile.
Trifluoroacetic Acid (TFA)< 2Very strong ion-pairing agent, can be difficult to remove from the column. Use at low concentrations (0.05-0.1%).

Protocol 2: Preparing a Buffered Mobile Phase (pH 3.0)

Objective: To create a mobile phase that minimizes silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

Steps:

  • Prepare Aqueous Buffer: Dissolve KH₂PO₄ in HPLC-grade water to a concentration of 20 mM.

  • Adjust pH: While stirring, slowly add dilute phosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.

  • Filter: Filter the aqueous buffer through a 0.22 µm filter to remove particulates.

  • Mix Mobile Phase: Combine the filtered aqueous buffer with your organic solvent (e.g., ACN) to your desired ratio (e.g., 60:40 aqueous:organic).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Adding a "competing base" like triethylamine (TEA) to the mobile phase can also be effective.[9] The TEA, a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from your 4-methyl PV8 analyte.

Recommendation: Use this approach when pH adjustment alone is insufficient or not possible. Add TEA at a concentration of 5-15 mM to your mobile phase and adjust the final pH with an acid (like phosphoric acid). Note that this can shorten column lifetime and is not MS-friendly.[9]

Caption: Mechanism of peak tailing and its mitigation via pH control.

Q3: Can my choice of column affect peak tailing for 4-methyl PV8?

Absolutely. Modern HPLC columns are designed to minimize the very silanol interactions causing your issue.

  • High-Purity Silica: Columns packed with high-purity silica have fewer metallic impurities, which makes the remaining silanol groups less acidic and less likely to cause tailing.[9]

  • End-Capped Columns: Most modern columns are "end-capped," a process where bulky chemical groups are bonded to the residual silanols to sterically hinder them from interacting with analytes.[11]

  • Novel Bonding Chemistries: Some columns have polar-embedded or polar-endcapped phases that create a hydration layer near the silica surface, which helps to shield the silanol groups.

Recommendation: If you are using an older column (e.g., a "Type A" silica column), switching to a modern, high-purity, end-capped C18 column is highly recommended and will likely solve the tailing problem in conjunction with proper pH control.

Q4: I'm using Gas Chromatography (GC) and still see peak tailing. Are the causes the same?

While the symptom is the same, the causes in GC are different but conceptually related. In GC, peak tailing for a polar, basic compound like 4-methyl PV8 is typically due to adsorption at active sites within the GC system.[8][12]

Common GC Active Sites:

  • Inlet Liner: The glass inlet liner is the most common source of activity. Residual silanols on the glass surface can interact with your analyte.

  • Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.

  • Column Degradation: Operating the column above its recommended temperature limit can degrade the stationary phase, exposing active sites.

  • Improper Column Installation: A poor column cut or incorrect installation depth can create turbulence and dead volume, leading to tailing for all peaks.[13][14]

Troubleshooting Steps for GC:

  • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner. Consider one with glass wool, as this can help trap non-volatile residues, though the wool itself must be deactivated.

  • Perform Inlet Maintenance: Regularly replace the liner and septum.

  • Trim the Column: Cut 5-10 cm from the front of the column to remove any accumulated, non-volatile residue. Ensure you make a clean, 90-degree cut.[13]

  • Condition the Column: After installation, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

Q5: My neutral probe compound is also tailing. What physical problems should I check?

If all peaks in your chromatogram are tailing, the issue is not chemical but mechanical, indicating a problem in the flow path that is causing band broadening.[7]

Troubleshooting Physical Issues (HPLC/GC):

Potential CauseHow to Check & Solution
Column Void A void or channel has formed at the column inlet. Solution: Disconnect the column, reverse it, and flush with a strong solvent to waste.[3] If this doesn't work, the column may be permanently damaged and needs replacement.
Extra-Column Volume Dead volume in fittings or tubing.[4] Solution: Ensure all fittings are correctly swaged and that the tubing is seated properly at the bottom of the port before tightening. Use pre-cut tubing or ensure your cuts are clean and square. Minimize the length and diameter of all connecting tubing.
Blocked Frit The inlet frit of the column is partially blocked by particulates. Solution: Try back-flushing the column. If this fails, the frit may need to be replaced, or the entire column. Always filter your samples and mobile phases to prevent this.
Poor Column Cut (GC) A jagged or angled column cut creates turbulence.[13] Solution: Re-cut the column using a ceramic scoring wafer, ensuring a clean, square cut. Inspect the cut with a magnifying glass.

References

  • 4-MeO-PV8. (n.d.). Pharma Source. Retrieved February 5, 2026, from [Link]

  • PV8 (hydrochloride) 4-MEO-PV8 is an analog of the regulated. (n.d.). Expo World Chemical. Retrieved February 5, 2026, from [Link]

  • Frison, G., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 5, 2026, from [Link]

  • HPLC Tips Peak Tailing. (2022, February 15). YouTube. Retrieved February 5, 2026, from [Link]

  • Ucci, A. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Retrieved February 5, 2026, from [Link]

  • Effects of PV8 (a), 4-F-PV8 (b), and 4-MeO-PV8 (c) on the viability of SH-SY5Y, Hep G2, RPMI 2650, and H9c2(2-1) cells. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Element. Retrieved February 5, 2026, from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy Online. Retrieved February 5, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. Retrieved February 5, 2026, from [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. (n.d.). Phenomenex. Retrieved February 5, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. Retrieved February 5, 2026, from [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). LCGC. Retrieved February 5, 2026, from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Pittcon. Retrieved February 5, 2026, from [Link]

  • Shojo, H., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International. Retrieved February 5, 2026, from [Link]

  • Ucci, A. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Agilent. Retrieved February 5, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 5, 2026, from [Link]

  • Ion pair chromatography reagents. (n.d.). Carlo Erba Reagents. Retrieved February 5, 2026, from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved February 5, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 5, 2026, from [Link]

  • Methylenedioxy-PV8. (2021, April 23). The Center for Forensic Science Research & Education. Retrieved February 5, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved February 5, 2026, from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Retrieved February 5, 2026, from [Link]

  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved February 5, 2026, from [Link]

  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. Retrieved February 5, 2026, from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC. Retrieved February 5, 2026, from [Link]

  • GC Troubleshooting—Tailing Peaks. (2018, June 14). YouTube. Retrieved February 5, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Welch Materials. Retrieved February 5, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 5, 2026, from [Link]

  • Gagauz, I., et al. (2012). Simultaneous determination of 4-substituted cathinones (4-MMC, 4-MEC and 4-FMC) in human urine by HPLC-DAD. ResearchGate. Retrieved February 5, 2026, from [Link]

  • RP C18 column with feature of a silanol group. (n.d.). ChromaNik. Retrieved February 5, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in 4-Methyl PV8 Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Extraction Protocols for 4-Methyl PV8 (Synthetic Cathinone) Target Analyte: 4-Methyl PV8 (para-methyl-PHPP) Primary Challenge: Ion Suppression/Enhancement in LC-MS/MS due to Phospholipids and Endogenous Interferences.

Introduction: The Matrix Challenge

Welcome to the technical support guide for 4-methyl PV8 analysis. As a researcher, you know that 4-methyl PV8 is a lipophilic, basic synthetic cathinone (estimated pKa ~8.5–9.0). Its extraction from complex biological matrices (whole blood, urine, plasma) is prone to matrix effects (ME) —specifically, ion suppression caused by co-eluting phospholipids.

This guide moves beyond "dilute-and-shoot." We provide a mechanism-based approach to isolating this specific analyte while stripping away the matrix components that compromise your data integrity.

Module 1: Diagnostic & Triage

Q: How do I definitively confirm that matrix effects are ruining my sensitivity?

A: Perform a Post-Column Infusion (PCI) experiment. Comparing peak areas of a spiked sample vs. a neat standard (Matrix Factor calculation) gives you a number, but it doesn't tell you where the problem is. PCI visualizes the suppression zones in your chromatogram.[1][2]

The Protocol:

  • Setup: Place a T-junction between your LC column and the MS source.

  • Infusion: Infuse a constant flow of 4-methyl PV8 standard (e.g., 100 ng/mL) into the MS source via the T-junction.

  • Injection: Inject a blank extracted matrix sample (e.g., extracted blank blood) via the LC.[1]

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip (trough) indicates ion suppression; a peak indicates enhancement.

Visualization: Post-Column Infusion Setup

PCI_Setup cluster_result Result Interpretation LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant 4-methyl PV8) Syringe->Tee Analyte Flow MS Mass Spectrometer (Detector) Tee->MS Combined Flow Result Baseline Dip = Suppression Baseline Rise = Enhancement

Caption: Workflow for Post-Column Infusion to visualize matrix suppression zones.

Module 2: Extraction Optimization (The Core Solution)

Q: Protein Precipitation (PP) is fast, but my signal is unstable. Why?

A: PP does not remove phospholipids. Phospholipids (glycerophosphocholines) are the primary cause of ion suppression in blood/plasma analysis. They often co-elute with lipophilic drugs like 4-methyl PV8.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE Because 4-methyl PV8 is a weak base (amine group), we can exploit two retention mechanisms:

  • Hydrophobic Retention: The carbon chain binds to the sorbent.

  • Ionic Retention: The positively charged amine binds to the negatively charged sorbent.

Optimized MCX Protocol for 4-Methyl PV8:

StepSolvent/BufferMechanism / Purpose
1. Condition Methanol followed by WaterActivates sorbent pores.
2. Load Sample diluted in 0.1% Formic Acid (pH ~3)Critical: Acidifies sample so 4-methyl PV8 is positively charged (

) and binds to the sorbent.
3. Wash 1 0.1% Formic Acid in WaterRemoves proteins and salts. Drug stays bound (Ionic + Hydrophobic).
4. Wash 2 Methanol (or MeOH/ACN mix)The "Magic" Step: Removes neutrals and phospholipids via hydrophobic elution. Drug stays bound (Ionic).
5. Elute 5% Ammonium Hydroxide in MeOHRelease: High pH neutralizes the drug (

), breaking the ionic bond. Organic solvent releases hydrophobic bond.

Visualization: MCX SPE Mechanism

MCX_Mechanism cluster_load LOADING (pH < pKa) cluster_wash ORGANIC WASH (Methanol) cluster_elute ELUTION (High pH + Organic) Load 4-Me-PV8 (Positively Charged) Matrix (Neutrals/Acids) Sorbent1 Sorbent (Negative Charge) Load:p->Sorbent1 Ionic Bond Load:m->Sorbent1 Hydrophobic Bond Wash Phospholipids (Removed) 4-Me-PV8 (Retained) Sorbent2 Sorbent (Negative Charge) Wash:ph->Sorbent2 Elutes (Hydrophobic break) Wash:d->Sorbent2 Retained (Ionic Bond holds) Elute 4-Me-PV8 (Neutralized) Sorbent3 Sorbent (Negative Charge) Elute->Sorbent3 Releases (Ionic break)

Caption: Step-wise retention logic of Mixed-Mode Cation Exchange (MCX) for basic drugs.

Module 3: Liquid-Liquid Extraction (The Alternative)

Q: I don't have SPE equipment. Can I use LLE?

A: Yes, but pH control is non-negotiable. For LLE to work, 4-methyl PV8 must be in its neutral state to partition into the organic solvent. If the pH is too low, the drug remains in the water layer.

LLE Solvent Selection Guide:

SolventPolarityMatrix Effect RiskRecommendation
Ethyl Acetate ModerateHighExtracts too many polar interferences. Avoid if possible.
MTBE / Chlorobutane LowLowPreferred. Good solubility for cathinones; leaves polar matrix behind.
Hexane Very LowVery LowToo non-polar; recovery of 4-methyl PV8 may drop significantly.

Protocol Adjustment:

  • Buffer sample to pH 10–11 (e.g., Carbonate buffer) before adding organic solvent. This ensures the amine is deprotonated (neutral).

Module 4: Chromatographic Solutions

Q: I have extracted the sample, but I still see suppression at the retention time.

A: You likely have a co-eluting phospholipid that survived extraction. You must chromatographically resolve the analyte from the interference.

  • Column Choice: Switch from C18 to Biphenyl or Phenyl-Hexyl . The pi-pi interactions offered by these phases provide unique selectivity for the aromatic ring of 4-methyl PV8, often shifting it away from aliphatic phospholipids.

  • Mobile Phase Additives:

    • Avoid: Ion-pairing agents (they cause suppression themselves).

    • Use: 0.1% Formic acid + 5mM Ammonium Formate. The ammonium ions help improve peak shape and can suppress the ionization of some matrix components relative to the analyte.

FAQs: Quick Troubleshooting

Q: My Internal Standard (IS) recovery is also low. Does that matter? A: Yes. While a Stable Isotope Labeled (SIL) IS (e.g., 4-methyl PV8-d8 or PV8-d5) corrects for matrix effects, extremely low recovery (<10%) ruins your limit of detection (LOD). If IS recovery is low, your extraction efficiency is the problem, not just matrix effects.

Q: Can I use "Dilute and Shoot" for urine? A: Only if you have a high-sensitivity instrument (e.g., Sciex 6500+ or TQ-XS) and can dilute at least 1:10 or 1:20. Lower dilutions (1:2) will foul the source and lead to rapid sensitivity loss over a batch.

Q: I see "ghost peaks" in blank samples. A: 4-methyl PV8 is sticky. It adsorbs to glass.

  • Fix: Use polypropylene tubes. Add 0.1% formic acid to your injection solvent to prevent adsorption to the autosampler needle.

References

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Concheiro, M., et al. (2013).[3] Confirmation of synthetic cathinones in urine by LC-MS/MS. Journal of Analytical Toxicology.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations.

Sources

Technical Support Center: Stability of 4-Methyl PV8 Hydrochloride in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-methyl PV8 hydrochloride (4-methyl-α-PHP) in biological matrices. Ensuring the stability of this analyte in stored samples is critical for accurate and reproducible results in forensic toxicology, clinical chemistry, and pharmacological research. This document offers a combination of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during sample storage and analysis.

The information presented herein is synthesized from established research on the stability of synthetic cathinones, a class of compounds to which 4-methyl PV8 belongs. While direct stability data for 4-methyl PV8 is limited in the available scientific literature, its structural similarity to other pyrovalerone derivatives, such as α-PVP and MDPV, allows for informed recommendations and best practices.[1][2][3][4] The pyrrolidine ring in these compounds generally confers greater stability compared to other synthetic cathinones.[2][3][4]

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of biological samples containing 4-methyl PV8 hydrochloride.

1. What are the optimal storage temperatures for biological samples containing 4-methyl PV8?

For long-term storage, freezing at -20°C or lower is highly recommended.[1][5][6] Studies on similar synthetic cathinones consistently demonstrate that frozen storage provides the greatest protection against degradation.[1][2] For short-term storage (up to 72 hours), refrigeration at 4°C can be acceptable, though some degradation may still occur.[7] Storage at room temperature should be avoided as it can lead to significant analyte loss in a short period.[1][6]

2. How does the biological matrix (blood, plasma, urine) affect the stability of 4-methyl PV8?

The stability of synthetic cathinones can vary between different biological matrices.

  • Blood: Whole blood can be a challenging matrix due to enzymatic activity. The use of preservatives such as sodium fluoride can help to mitigate degradation.[2] Even with preservatives, freezing is the preferred storage method.[6]

  • Plasma/Serum: Plasma and serum are generally considered more stable matrices than whole blood for many compounds. However, the same storage temperature recommendations apply.

  • Urine: The pH of urine can significantly impact the stability of synthetic cathinones.[3][4] Acidic urine (pH < 7) tends to preserve these compounds better than alkaline urine (pH > 7).[3] For unpreserved urine, storage at 4°C is suitable for up to 48 hours, and at 22°C for up to 24 hours.[8] For longer storage, freezing is essential.[7]

3. What is the impact of freeze-thaw cycles on 4-methyl PV8 stability?

Repeated freeze-thaw cycles can negatively affect the stability of analytes in biological samples.[5] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.[5] If multiple analyses are planned, using a fresh aliquot for each experiment is the best practice.

4. Are there any preservatives that can enhance the stability of 4-methyl PV8 in biological samples?

In blood samples, the use of a preservative such as sodium fluoride is common in forensic toxicology to inhibit enzymatic activity and prevent degradation of various drugs.[2] For urine samples, while some preservatives like thymol can maintain the stability of certain metabolites, their effect on 4-methyl PV8 has not been specifically studied.[8] Acidification of urine samples can also improve the stability of synthetic cathinones.[3][4]

5. How long can I realistically store my samples before significant degradation of 4-methyl PV8 occurs?

The duration of stable storage is highly dependent on the storage conditions. Based on data from related compounds:

  • Frozen (-20°C or below): Samples can be stable for several months to over a year.[6][9]

  • Refrigerated (4°C): Stability is typically limited to a few days to a week, with a risk of gradual degradation.[2][7]

  • Room Temperature (~20-25°C): Significant degradation can occur within hours to days.[1][6]

It is crucial to perform your own stability studies to determine the specific storage limitations for your experimental conditions.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments.

Observed Problem Potential Cause Recommended Action
Why am I seeing a progressive decrease in 4-methyl PV8 concentration in my QC samples over time? This is a classic sign of analyte degradation in your stored samples. The storage conditions are likely suboptimal.Immediately review your storage temperature. Ensure samples are consistently stored at -20°C or lower. Avoid storing samples in the door of the freezer where temperatures can fluctuate. For future studies, aliquot your QC samples to minimize freeze-thaw cycles.
My results for 4-methyl PV8 in urine samples are inconsistent and show high variability. The pH of the urine samples may be a significant factor. Synthetic cathinones are known to be less stable in alkaline urine.[3][4]Measure the pH of your urine samples. If you observe a correlation between higher pH and lower 4-methyl PV8 concentrations, consider adjusting the pH of future samples to a slightly acidic range (e.g., pH 6) upon collection, if your analytical method allows. Always validate that any pH adjustment does not interfere with your sample preparation and analysis.
I'm analyzing whole blood samples, and my recovery of 4-methyl PV8 is lower than expected compared to plasma samples. Enzymatic degradation in whole blood is a likely cause. Without proper preservation, enzymes in the blood can metabolize the drug.For future blood collections, use collection tubes containing a preservative such as sodium fluoride. If you are working with previously collected unpreserved blood, minimize the time the sample is at room temperature and process it to plasma or freeze it as soon as possible.
After thawing my samples, I notice a precipitate. Could this affect my 4-methyl PV8 quantification? Yes, the formation of a precipitate upon thawing can lead to an uneven distribution of the analyte in the sample.Ensure that your samples are completely thawed and thoroughly, but gently, mixed before taking an aliquot for analysis. Vortexing at a low speed or inverting the tube multiple times is recommended. Centrifugation of the thawed sample and analysis of the supernatant may be necessary if the precipitate is significant, but this should be validated to ensure the analyte of interest has not co-precipitated.

III. Experimental Protocols & Workflows

To ensure the integrity of your results, it is imperative to conduct stability studies for 4-methyl PV8 hydrochloride under your specific laboratory conditions. Below are detailed protocols for key stability assessments.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of 4-methyl PV8 in a specific biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Spike a pooled, drug-free biological matrix (e.g., human plasma) with a known concentration of 4-methyl PV8 hydrochloride.

    • Prepare at least three replicates for each freeze-thaw cycle to be tested (e.g., 1, 3, and 5 cycles).

    • Prepare a set of control samples (at least three replicates) that will be stored at -20°C and not subjected to thawing until the final analysis.

  • Freeze-Thaw Cycles:

    • Freeze all samples (except the time-zero controls) at -20°C for at least 12 hours.

    • Thaw the designated samples completely at room temperature.

    • Once thawed, refreeze the samples at -20°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles.

  • Sample Analysis:

    • After the final freeze-thaw cycle, analyze all samples (including the control samples) using a validated analytical method (e.g., LC-MS/MS).[10]

    • Quantify the concentration of 4-methyl PV8 in each sample.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each set of replicates.

    • Compare the mean concentration of the samples subjected to freeze-thaw cycles to the mean concentration of the control samples.

    • The analyte is considered stable if the mean concentration of the tested samples is within a predefined acceptance range (e.g., ±15%) of the control samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of 4-methyl PV8 in a biological matrix at room temperature for a period that simulates the sample preparation and analysis time.

Methodology:

  • Sample Preparation:

    • Spike a pooled, drug-free biological matrix with a known concentration of 4-methyl PV8 hydrochloride.

    • Prepare at least three replicates for each time point to be tested (e.g., 0, 2, 4, 8, and 24 hours).

  • Incubation:

    • Analyze the time-zero samples immediately.

    • Leave the remaining samples at room temperature (~22°C).

  • Sample Analysis:

    • At each designated time point, process and analyze the respective replicates using a validated analytical method.

  • Data Analysis:

    • Calculate the mean concentration at each time point and compare it to the mean concentration at time zero.

    • Determine the percentage of degradation over time.

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of 4-methyl PV8 in a biological matrix under proposed long-term storage conditions.

Methodology:

  • Sample Preparation:

    • Spike a pooled, drug-free biological matrix with a known concentration of 4-methyl PV8 hydrochloride.

    • Prepare a sufficient number of replicates to be analyzed at various time points (e.g., 0, 1, 3, 6, and 12 months).

  • Storage:

    • Analyze the time-zero samples immediately.

    • Store the remaining samples at the desired long-term storage temperature (e.g., -20°C or -80°C).

  • Sample Analysis:

    • At each designated time point, retrieve the appropriate number of replicates, thaw them, and analyze them using a validated analytical method.

  • Data Analysis:

    • Compare the mean concentration at each time point to the mean concentration at time zero to assess the long-term stability.

IV. Visualizations

Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis & Data Evaluation Prep Spike Drug-Free Matrix with 4-Methyl PV8 Aliquot Aliquot Samples Prep->Aliquot FT Freeze-Thaw Stability Aliquot->FT ST Short-Term (Bench-Top) Stability Aliquot->ST LT Long-Term Stability Aliquot->LT Analysis Validated Analytical Method (e.g., LC-MS/MS) FT->Analysis ST->Analysis LT->Analysis Quant Quantify 4-Methyl PV8 Concentration Analysis->Quant Eval Compare to Control/ Time-Zero Samples Quant->Eval Report Determine Stability Eval->Report

Caption: Experimental workflow for assessing the stability of 4-methyl PV8.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent or Decreasing 4-Methyl PV8 Concentration Q_Temp Are samples stored at -20°C or lower? Start->Q_Temp A_Temp_No Action: Implement consistent -20°C or -80°C storage. Q_Temp->A_Temp_No No Q_Matrix Is the matrix whole blood? Q_Temp->Q_Matrix Yes End Improved Stability A_Temp_No->End A_Matrix_Yes Action: Use collection tubes with sodium fluoride. Q_Matrix->A_Matrix_Yes Yes Q_pH Is the matrix urine? Q_Matrix->Q_pH No A_Matrix_Yes->End A_pH_Yes Action: Measure urine pH. Consider acidification. Q_pH->A_pH_Yes Yes Q_FT Are samples undergoing multiple freeze-thaw cycles? Q_pH->Q_FT No A_pH_Yes->End A_FT_Yes Action: Aliquot samples prior to freezing. Q_FT->A_FT_Yes Yes Q_FT->End No A_FT_Yes->End

Caption: Troubleshooting guide for stability issues with 4-methyl PV8.

V. References

  • Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. Available at: [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]

  • Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. PMC. Available at: [Link]

  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC. Available at: [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC. Available at: [Link]

  • Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now? ResearchGate. Available at: [Link]

  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. PMC. Available at: [Link]

  • Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? PubMed. Available at: [Link]

  • Looking into the Quantification of Forensic Samples with Real-Time PCR. MDPI. Available at: [Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Office of Justice Programs. Available at: [Link]

  • Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months. PubMed. Available at: [Link]

  • (PDF) Looking into the Quantification of Forensic Samples with Real-Time PCR. ResearchGate. Available at: [Link]

  • Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Available at: [Link]

Sources

resolving isobaric interference in 4-methyl PV8 mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Isobaric Interference in 4-Methyl PV8 (4-Me-α-PHPP) Analysis Ticket ID: #MS-CAT-4MPV8-ISO Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Isobaric Challenge

Welcome to the Analytical Support Center. You are likely here because your LC-MS/MS or GC-MS analysis of 4-methyl PV8 (4-methyl-


-pyrrolidinoheptaphenone) is showing ambiguous peaks, shifting retention times, or inconsistent ion ratios.

In the analysis of synthetic cathinones, isobaric interference is the primary cause of false positives and quantification errors. 4-methyl PV8 (


, nominal mass 273 Da) shares an identical precursor mass and often indistinguishable fragmentation patterns with its positional isomers (2-methyl and 3-methyl PV8) and constitutional isomers (e.g., 4-ethyl-

-PHP).

This guide provides a self-validating workflow to resolve these interferences using chromatographic selectivity and mass spectral discrimination.

Part 1: Diagnostic Triage – Is it Interference?

Before altering your method, confirm that the anomaly is due to isobaric interference rather than matrix effects or instrument drift.

Symptom Checklist
  • Peak Broadening: Is the peak width at half-height (FWHM) >15% wider than your reference standard?

  • Shouldering: Do you see a "knee" or split at the apex or base of the peak?

  • Ratio Failure: Does the ratio of the Quantifier Ion to Qualifier Ion deviate by >20% from the calibration standard?

The "Ratio-Shift" Validation Test

If you suspect a co-eluting isomer, perform this diagnostic calculation. Isomers often have the same fragments but in different relative abundances.



  • Result < 20%: Likely pure compound.

  • Result > 20%: Confirmed Interference. Proceed to Part 2.

Part 2: LC-MS/MS Resolution Strategies

Standard C18 columns often fail to separate positional isomers of cathinones (ortho-, meta-, para- substitutions) because the hydrophobicity differences are negligible.

Protocol A: The Biphenyl Stationary Phase Switch

Causality: Biphenyl phases utilize


 interactions between the stationary phase phenyl rings and the aromatic ring of the cathinone. The position of the methyl group (ortho, meta, or para) significantly alters the steric accessibility to these 

-electrons, creating separation that C18 (hydrophobic interaction only) cannot achieve.

Recommended Column Chemistry:

  • Phase: Biphenyl or Phenyl-Hexyl (Core-Shell particles preferred for efficiency).

  • Dimensions:

    
     mm, 2.6 µm (or 1.7 µm for UHPLC).
    

Mobile Phase Optimization: Methanol (MeOH) is strictly preferred over Acetonitrile (ACN) for this separation. ACN is a


-acidic solvent and can mask the 

interactions between the analyte and the column.
ParameterRecommended SettingReason
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic AcidBuffer controls ionization state; pH ~3.5 keeps amine protonated.
Mobile Phase B Methanol + 0.1% Formic AcidPromotes

selectivity better than ACN.
Gradient 40% B to 70% B over 8 minutesShallow gradient maximizes interaction time during elution window.
Flow Rate 0.3 - 0.4 mL/minOptimal Van Deemter velocity for 2.1mm ID columns.
Workflow Visualization: LC Separation Logic

LCSeparation Start Start: Co-eluting Isomers (C18 Column) Decision Select Stationary Phase Start->Decision C18 C18 Column (Hydrophobic Only) Decision->C18 Standard Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) Decision->Biphenyl Recommended Mechanism Mechanism: Pi-Pi Interaction ResultBi Result: Baseline Separation (2-Me, 3-Me, 4-Me Resolved) Mechanism->ResultBi Steric hindrance affects retention ResultC18 Result: Merged Peak (Unresolved) C18->ResultC18 Biphenyl->Mechanism Biphenyl->ResultBi

Figure 1: Logic flow for selecting Biphenyl stationary phases to resolve positional isomers based on


 interactions.

Part 3: Mass Spectral Discrimination (MS/MS)

If chromatographic separation is partial, you must rely on spectral differentiation.

The "Immonium Ion" Trap

Synthetic cathinones typically fragment via


-cleavage, yielding a dominant immonium ion (base peak).
  • Problem: For 4-methyl PV8 and its isomers, the immonium ion (containing the pyrrolidine ring and the heptyl chain) is identical .

  • Solution: You must target the Acylium Ion (containing the benzene ring) or specific rearrangement ions.

Transition Table for 4-Methyl PV8 ( )
Transition (

)
OriginSpecificityUsage
274.2

126.1
Pyrrolidine fragment (Immonium-like)Low (Shared by many analogs)Screening only (High Sensitivity)
274.2

119.0
Methyl-benzoyl cation (Acylium)Medium (Shared by 2,3,4-isomers)Structural Class ID
274.2

91.1
Tropylium ion (

)
High (Abundance varies by isomer)Quantifier / Ratio Check

Expert Tip: Use Energy-Resolved MS (ER-MS) . If you have a Q-TOF or Orbitrap, ramp the Collision Energy (CE) from 10 to 60 eV. Plot the breakdown curves. The cross-over point where the precursor intensity matches the fragment intensity often differs by 2-5 eV between positional isomers, providing a "fingerprint" even if the ions are identical.

Part 4: GC-MS Troubleshooting (EI Source)

Users employing GC-MS (Electron Ionization) face unique challenges because the "hard" ionization often obliterates the molecular ion (


).
FAQ: GC-MS Specifics

Q: My EI spectrum shows a base peak at


 126 but no molecular ion. How do I confirm 4-methyl PV8? 
A:  This is standard for pyrrolidinophenones. The base peak is the immonium ion formed by 

-cleavage.
  • Action: Look for the weak molecular ion at

    
     273.
    
  • Action: Check for the tropylium ion (

    
     91) or methyl-benzoyl ion (
    
    
    
    119).
  • Differentiation: You cannot rely on the mass spectrum alone for isomer differentiation in EI. You must rely on Retention Time (

    
    ).
    
    • Order of Elution (Typical on 5% Phenyl columns): 2-methyl

      
       3-methyl 
      
      
      
      4-methyl.
    • Protocol: Run a slow temperature ramp (e.g., 5°C/min) around the elution window (200°C - 240°C) to widen the gap between isomers.

Q: Should I derivatize? A: Generally, no . The tertiary amine in the pyrrolidine ring does not react with standard acylating agents (PFPA, TFAA) without ring opening. Derivatization is unnecessary if you use a high-quality capillary column (e.g., Rxi-5Sil MS) and proper thermal gradients.

Part 5: Advanced Workflow (Graphviz)

This diagram outlines the complete decision matrix for resolving the interference.

ResolutionWorkflow Input Sample: 4-Me PV8 Suspect Check Check Peak Purity (Ratio Test) Input->Check Pass Ratio < 20% Dev Report Result Check->Pass Pass Fail Ratio > 20% Dev Interference Detected Check->Fail Fail ActionLC LC-MS Action: Switch to MeOH/Biphenyl Fail->ActionLC If LC-MS ActionGC GC-MS Action: Slow Ramp (5°C/min) Fail->ActionGC If GC-MS Final Verify Separation (Resolution > 1.5) ActionLC->Final ActionGC->Final

Figure 2: Step-by-step troubleshooting workflow for confirming and resolving isobaric interference.

References

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Restek Corporation. (2016). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS using Raptor Biphenyl Columns. Link

  • Power, J. D., et al. (2011). "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International.[1] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 4-methyl-α-pyrrolidinopropiophenone (Analogous structure reference). Link

Sources

Technical Support Center: High-Fidelity GC-MS Analysis of 4-Methyl PV8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Failure

The Challenge: 4-Methyl PV8 (para-methyl-α-pyrrolidinoheptanophenone) belongs to the pyrrolidinophenone class of synthetic cathinones. Unlike secondary amine cathinones (e.g., Methcathinone), 4-methyl PV8 is a tertiary amine .

While it lacks the N-H moiety required for traditional acylation derivatization, it remains highly susceptible to oxidative dehydrogenation and thermal cleavage within the hot, active environment of a standard GC inlet.

The Diagnostic Marker: Users often report "ghost peaks" or a mismatch in mass spectral libraries. The hallmark of thermal degradation for this class is the appearance of a peak with [M-2]⁺ (loss of 2 hydrogens) relative to the parent ion, indicating the formation of an enamine or iminium species, or complete cleavage of the alkyl chain.

Visualization: Thermal Degradation Pathway

The following diagram illustrates the specific degradation mechanism triggered by active sites (silanols) and excessive inlet heat.

PV8_Degradation Parent 4-Methyl PV8 (Parent Drug) MW: 273.4 Heat Inlet Heat (>250°C) + Active Silanols Parent->Heat Injection Enamine Enamine Artifact (Thermal Dehydrogenation) [M-2H] Heat->Enamine Oxidative Stress Cleavage Cleavage Products (Alkyl loss) Heat->Cleavage Thermal Elimination

Figure 1: Thermal degradation pathway of pyrrolidinophenones in hot GC inlets. The formation of enamine artifacts ([M-2]) is the primary interference mechanism.

Critical Hardware Configuration (The "Gold Standard")

Because 4-methyl PV8 is a tertiary amine, you cannot stabilize it using standard acylation reagents (PFPA/TFAA) as they require an active hydrogen. Therefore, inlet inertness is the only barrier against degradation.

Optimized Inlet Parameters

The following protocol minimizes residence time and catalytic activity.

ParameterStandard (Risky)Optimized (Recommended) Technical Rationale
Inlet Temperature 280°C230°C - 250°C Cathinones degrade exponentially above 260°C. Keep the inlet as cool as possible while ensuring volatilization.
Liner Type Standard Splitless with WoolUltra-Inert, Single Taper, No Wool Glass wool provides a massive surface area for catalytic degradation. If wool is required for precision, use only "Ultra-Inert" grade wool placed low in the liner.
Injection Mode SplitlessPulsed Splitless A pressure pulse (e.g., 30 psi for 0.75 min) sweeps the analyte onto the column faster, reducing residence time in the hot inlet.
Solvent Methanol/EthanolEthyl Acetate or Hexane Protic solvents (alcohols) expand significantly and can strip deactivation layers from liners, exposing active silanols.

Advanced Troubleshooting & FAQs

Q1: I see a "doublet" peak in my chromatogram. Is this a chiral separation?

A: Likely not. If you are using a standard non-polar column (e.g., DB-5MS), this is a classic sign of on-column degradation .

  • Diagnosis: The first peak is usually the degradation product (enamine), and the second is the surviving parent drug (or vice versa depending on polarity).

  • Fix: Trim 10-20 cm from the front of your GC column (the guard column section). Accumulation of non-volatile matrix residue creates active sites that catalyze this breakdown.

Q2: Can I use derivatization to stabilize 4-methyl PV8?

A: Do not use PFPA, TFAA, or HFBA.

  • Expert Insight: These reagents target primary and secondary amines. 4-methyl PV8 is a tertiary amine (the nitrogen is part of a pyrrolidine ring). Adding these reagents will only derivatize matrix interferences, leaving the PV8 unprotected and potentially introducing acidic byproducts that accelerate degradation.

  • Alternative: If degradation persists despite hardware optimization, consider chemical reduction . Reducing the beta-ketone to an alcohol using Sodium Borohydride (NaBH4) creates a significantly more stable molecule, though this alters the parent mass and requires cross-validation.

Q3: My calibration curve is non-linear at low concentrations (10–50 ng/mL).

A: This indicates adsorption loss .

  • Mechanism: At low concentrations, the limited number of active sites in the liner adsorb a higher percentage of the analyte.

  • Fix: Use "Matrix-Matched" standards. The presence of matrix components can block active sites, effectively "sacrificing" themselves to protect the analyte (the Analyte Protectant effect).

Validated Workflow: The "Cold" Injection Protocol

If standard splitless injection fails, implement this Programmed Temperature Vaporization (PTV) or "Cool-on-Column" approach.

Workflow Diagram

PTV_Protocol Start Start: Prepare Sample (Ethyl Acetate) Inj Injection at 60°C (Solvent Vent Mode) Start->Inj 1µL Injection Ramp Ballistic Heating (12°C/sec to 300°C) Inj->Ramp Vent Closed Transfer Analyte Transfer to Column Ramp->Transfer Vaporization Clean High Temp Cleanout (320°C) Transfer->Clean Post-Run

Figure 2: PTV Injection profile designed to eliminate thermal shock to the analyte.

Step-by-Step Protocol:

  • Initial Temp: Set inlet to 60°C (below solvent boiling point).

  • Injection: Inject 1 µL sample.

  • Ramp: Immediately ramp inlet temperature at 600°C/min (or max rate) to 280°C .

  • Transfer: This "ballistic" heating volatilizes the analyte instantly, reducing the time it spends interacting with hot metal surfaces compared to a standard isothermal hot inlet.

References

  • Kerrigan, S. (2015).[1] Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice.

  • Araujo, A. M., et al. (2015). Thermal degradation of synthetic cathinones: Implications for forensic toxicology. Journal of Analytical Toxicology.

  • Marginean, I., et al. (2016).[2] Thermally induced degradation of pyrrolidinophenone-type synthetic cathinones during gas chromatography-mass spectrometry analysis. Forensic Science International.

  • World Health Organization. (2017). Critical Review Report: 4-methyl-N-ethylnorpentedrone (4-MEAP) and related pyrrolidines. (Context on tertiary amine instability).

Sources

Technical Support Center: Optimizing Extraction Recovery for 4-Methyl-PV8 Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 4-methyl-PV8 and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting these compounds from biological matrices. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your extraction protocols effectively.

A Note on Nomenclature

For clarity, this guide will use the term "4-methyl-PV8" to refer to 4'-Methyl-α-pyrrolidinohexiophenone (MPHP). MPHP is a close structural analog of PV8 (α-pyrrolidinoheptaphenone) and is a prominent synthetic cathinone.[1] The principles and methodologies discussed herein are largely applicable to other pyrrolidinophenone-type cathinones and their metabolites.

Understanding the Metabolism of 4-Methyl-PV8

Optimizing extraction begins with a foundational understanding of the target analytes. 4-methyl-PV8, like other synthetic cathinones, undergoes extensive metabolism in the body.[2] The primary metabolic pathways include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the alkyl chain or the aromatic ring.

  • Ketone Reduction: The carbonyl group is reduced to a secondary alcohol.

  • Carboxylation: Oxidation of the alkyl chain to form a carboxylic acid.

  • N-dealkylation: Removal of the alkyl group from the pyrrolidine ring.

  • Pyrrolidine Ring Alterations: Oxidation of the pyrrolidine ring, for instance, to a 2"-oxo metabolite.[3]

These metabolic transformations significantly alter the physicochemical properties of the parent compound, making the extraction of the resulting metabolites a multifaceted challenge. The increased polarity of many metabolites, for example, necessitates different extraction strategies compared to the more lipophilic parent drug.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of a pyrrolidinophenone-type cathinone, which is analogous to the metabolism of 4-methyl-PV8.

Parent Drug (4-methyl-PV8) Parent Drug (4-methyl-PV8) Hydroxylated Metabolite Hydroxylated Metabolite Parent Drug (4-methyl-PV8)->Hydroxylated Metabolite Hydroxylation Ketone-Reduced Metabolite Ketone-Reduced Metabolite Parent Drug (4-methyl-PV8)->Ketone-Reduced Metabolite Ketone Reduction N-dealkylated Metabolite N-dealkylated Metabolite Parent Drug (4-methyl-PV8)->N-dealkylated Metabolite N-dealkylation 2-oxo-pyrrolidinyl Metabolite 2-oxo-pyrrolidinyl Metabolite Parent Drug (4-methyl-PV8)->2-oxo-pyrrolidinyl Metabolite Pyrrolidine Oxidation Carboxylated Metabolite Carboxylated Metabolite Hydroxylated Metabolite->Carboxylated Metabolite Oxidation

Caption: Primary metabolic pathways for pyrrolidinophenone-type cathinones.

Troubleshooting Extraction Issues: A Q&A Approach

This section directly addresses common challenges encountered during the extraction of 4-methyl-PV8 metabolites.

I. Low Recovery with Solid-Phase Extraction (SPE)

Question: I'm using a mixed-mode cation exchange SPE cartridge to extract 4-methyl-PV8 and its metabolites from urine, but my recovery for the more polar metabolites is consistently below 50%. What could be the cause and how can I improve it?

Answer: This is a frequent issue stemming from the diverse polarities of the metabolites. A one-size-fits-all SPE protocol often fails to capture the full spectrum of analytes. Here’s a breakdown of the likely causes and a systematic approach to optimization:

Causality:

  • Inadequate Sorbent Interaction: The highly polar metabolites (e.g., carboxylated or di-hydroxylated species) may have weak hydrophobic interactions with the polymeric backbone of the SPE sorbent. While the cation exchange mechanism targets the basic nitrogen, elution of these polar compounds can be premature if the wash steps are too aggressive.

  • Premature Elution: Using a wash solvent with too high an organic content can strip the more polar metabolites from the sorbent before the elution step.

  • Incomplete Elution: Conversely, the elution solvent may not be strong enough to disrupt the interactions of all analytes, particularly if there are secondary interactions at play.

Troubleshooting Protocol:

  • Re-evaluate Your Wash Steps:

    • The Problem: An aggressive organic wash (e.g., high percentage of methanol or acetonitrile) is likely washing away your polar metabolites.

    • The Solution: Decrease the organic content in your wash solvent. Start with a purely aqueous wash (e.g., dilute acid) to remove very polar interferences, followed by a wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences without affecting the polar metabolites.

  • Optimize the Elution Solvent:

    • The Problem: Your elution solvent may not be sufficiently basic or contain enough organic solvent to disrupt both the ionic and hydrophobic interactions.

    • The Solution: A common elution solvent for mixed-mode cation exchange is a mixture of an organic solvent with a base. If you are using ammoniated methanol, for instance, try increasing the concentration of ammonium hydroxide (e.g., from 2% to 5%) to more effectively neutralize the cationic charge and facilitate elution. You can also experiment with different organic solvents in the elution mixture, such as acetonitrile or isopropanol.

  • Consider a Different SPE Sorbent:

    • The Problem: Your current sorbent chemistry may not be ideal.

    • The Solution: For a broad spectrum of metabolites, a weak cation exchange sorbent might offer more flexibility in terms of pH manipulation for selective retention and elution.[4] Alternatively, a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent could provide sufficient retention for both the parent drug and its more polar metabolites without the need for strong ionic interactions.

Experimental Workflow for SPE Optimization:

cluster_0 SPE Optimization Workflow Start Start Prepare Spiked Matrix Prepare Spiked Matrix (Urine/Plasma) Start->Prepare Spiked Matrix Apply to SPE Cartridge Apply to SPE Cartridge Prepare Spiked Matrix->Apply to SPE Cartridge Test Wash Solvents Test Wash Solvents Apply to SPE Cartridge->Test Wash Solvents Low Organic Wash Wash 1: Aqueous Wash 2: 5% MeOH Test Wash Solvents->Low Organic Wash Hypothesis 1 High Organic Wash Wash 1: Aqueous Wash 2: 50% MeOH Test Wash Solvents->High Organic Wash Hypothesis 2 Collect Wash Fractions Collect Wash Fractions Low Organic Wash->Collect Wash Fractions High Organic Wash->Collect Wash Fractions Elute Analytes Elute Analytes Collect Wash Fractions->Elute Analytes Test Elution Solvents Test Elution Solvents Elute Analytes->Test Elution Solvents Standard Elution Elution: 2% NH4OH in MeOH Test Elution Solvents->Standard Elution Control Modified Elution Elution: 5% NH4OH in ACN/MeOH Test Elution Solvents->Modified Elution Test Analyze All Fractions Analyze Load, Wash, and Elution Fractions by LC-MS/MS Standard Elution->Analyze All Fractions Modified Elution->Analyze All Fractions Calculate Recovery Calculate Recovery Analyze All Fractions->Calculate Recovery

Caption: A systematic workflow for troubleshooting low recovery in SPE.

II. Poor Reproducibility with Liquid-Liquid Extraction (LLE)

Question: I'm using a liquid-liquid extraction with ethyl acetate to extract 4-methyl-PV8 metabolites from plasma, but my results are not reproducible, and the recovery is variable. What factors should I investigate?

Answer: LLE is highly dependent on the precise control of experimental conditions. Variability often arises from issues with pH, solvent choice, and emulsion formation.

Causality:

  • pH Fluctuation: The extraction efficiency of ionizable compounds like cathinone metabolites is highly pH-dependent. Small variations in the sample pH can lead to significant differences in the extent to which they are in their neutral, extractable form.

  • Emulsion Formation: Plasma samples are prone to forming emulsions at the solvent interface, which can trap analytes and lead to incomplete phase separation and, consequently, low and variable recovery.

  • Solvent Polarity Mismatch: Ethyl acetate may be a suitable solvent for the parent drug, but it might be too non-polar to efficiently extract the more hydrophilic metabolites.

Troubleshooting Protocol:

  • Strict pH Control:

    • The Problem: Inconsistent pH of your sample and buffer.

    • The Solution: Ensure your buffer has sufficient capacity to maintain the desired pH after addition to the plasma sample. Always measure the pH of the final sample-buffer mixture before adding the extraction solvent. For basic compounds like cathinones, you'll want to adjust the pH to be at least 2 units above the pKa of the amine group to ensure it is in its neutral form.

  • Mitigating Emulsions:

    • The Problem: Vigorous shaking or vortexing can create stable emulsions.

    • The Solution:

      • Use gentle mixing, such as rocking or slow inversion, instead of vigorous shaking.

      • Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[5]

      • Centrifuge at a higher speed or for a longer duration to facilitate phase separation.

  • Optimize the Extraction Solvent:

    • The Problem: Your solvent is not effectively extracting the polar metabolites.

    • The Solution: Consider using a more polar solvent or a mixture of solvents. For example, a mixture of ethyl acetate and isopropanol (e.g., 9:1 v/v) can enhance the recovery of more polar metabolites. You may need to test a range of solvent systems to find the optimal one for your specific metabolites of interest.

LLE Parameter Optimization Table

ParameterStandard ConditionOptimized Condition 1Optimized Condition 2Rationale
pH UncontrolledBuffered to pH 9.5Buffered to pH 10.5Ensure analytes are in their neutral form for extraction.
Mixing Vortex (1 min)Gentle Rocking (10 min)Slow Inversion (15 min)Minimize emulsion formation.
Solvent Ethyl AcetateMTBEDichloromethane:Isopropanol (9:1)Match solvent polarity to the range of metabolite polarities.
Additives NoneNaCl (saturated)(NH₄)₂SO₄"Salting out" to improve extraction efficiency and break emulsions.
III. Matrix Effects in LC-MS/MS Analysis after Protein Precipitation (PPT)

Question: I am using a simple protein precipitation with acetonitrile for my plasma samples. While the extraction seems quick and easy, I'm observing significant ion suppression for some of my metabolites during LC-MS/MS analysis. How can I address this?

Answer: Protein precipitation is a crude but fast sample preparation technique.[6][7] Its major drawback is the co-extraction of endogenous matrix components, such as phospholipids, which are notorious for causing ion suppression in electrospray ionization.[8]

Causality:

  • Co-precipitation of Analytes: Depending on the solvent and conditions, some metabolites might get trapped in the precipitated protein pellet, leading to lower recovery.

  • Insufficient Protein Removal: Incomplete precipitation can lead to proteinaceous material being injected into the LC-MS/MS system, which can foul the column and the mass spectrometer source.

  • Co-elution of Phospholipids: The primary cause of ion suppression in PPT samples is the co-elution of phospholipids with the analytes of interest. These phospholipids compete for ionization, reducing the signal of your target compounds.

Troubleshooting Protocol:

  • Optimize the Precipitation Solvent and Ratio:

    • The Problem: Your current conditions may not be optimal for both protein removal and analyte recovery.

    • The Solution: While acetonitrile is common, methanol can also be effective and may result in a different profile of co-extracted matrix components.[9] Experiment with different ratios of solvent to plasma (e.g., 2:1, 3:1, 4:1 v/v). A higher ratio generally leads to better protein removal but also dilutes your sample. Chilling the solvent and the sample on ice before and during precipitation can enhance protein removal.

  • Incorporate a Phospholipid Removal Step:

    • The Problem: Phospholipids are causing ion suppression.

    • The Solution: After the initial protein precipitation and centrifugation, you can pass the supernatant through a phospholipid removal plate or cartridge. These products contain sorbents that selectively bind and remove phospholipids while allowing your analytes to pass through.

  • Chromatographic Separation:

    • The Problem: Your analytes are co-eluting with the ion-suppressing matrix components.

    • The Solution: Modify your LC gradient to achieve better separation between your analytes and the bulk of the phospholipids, which typically elute in the middle of a reversed-phase gradient. A shallower gradient or a different column chemistry (e.g., a biphenyl or pentafluorophenyl phase) can provide alternative selectivity.

Workflow for Mitigating Matrix Effects after PPT

cluster_1 Mitigating Matrix Effects Post-PPT Start Start Protein Precipitation Perform Protein Precipitation (e.g., 3:1 ACN:Plasma) Start->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Post-Extraction Cleanup Post-Extraction Cleanup Supernatant Collection->Post-Extraction Cleanup Direct Injection Direct Injection (Control) Post-Extraction Cleanup->Direct Injection No Cleanup Phospholipid Removal Pass through Phospholipid Removal Plate Post-Extraction Cleanup->Phospholipid Removal With Cleanup Analyze by LC-MS/MS Analyze by LC-MS/MS Direct Injection->Analyze by LC-MS/MS Phospholipid Removal->Analyze by LC-MS/MS Evaluate Matrix Effect Evaluate Matrix Effect Analyze by LC-MS/MS->Evaluate Matrix Effect

Caption: A workflow for addressing matrix effects after protein precipitation.

Frequently Asked Questions (FAQs)

Q1: My 4-methyl-PV8 metabolites seem to be degrading in the collected urine samples before I can even start the extraction. How can I prevent this? A1: The stability of synthetic cathinones and their metabolites in biological matrices is a significant concern and is dependent on temperature, pH, and the specific chemical structure.[10][11][12] To minimize degradation, samples should be processed as quickly as possible. If immediate analysis is not feasible, store the samples at -20°C or, ideally, at -80°C. For urine samples, adjusting the pH to be slightly acidic (e.g., pH 4-6) can also improve the stability of some cathinones.[10]

Q2: I have very low sample volumes. Which extraction technique is most suitable? A2: For low sample volumes, techniques that minimize solvent usage and transfers are ideal. Dispersive liquid-liquid microextraction (DLLME) is an excellent option that requires only microliter volumes of extraction solvent.[13] Solid-phase microextraction (SPME) is another suitable technique where analytes are adsorbed onto a coated fiber, which is then desorbed directly into the analytical instrument.[14]

Q3: How do I accurately calculate the extraction recovery? A3: To accurately determine the extraction recovery, you need to compare the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample (a blank matrix extract to which the analyte has been added).[15] This comparison normalizes for any matrix effects that might suppress or enhance the signal. The formula is:

Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

References

  • First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. PubMed. Available from: [Link]

  • 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. Available from: [Link]

  • 4'-Methyl-α-pyrrolidinohexiophenone. Wikipedia. Available from: [Link]

  • Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. ResearchGate. Available from: [Link]

  • Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. Springer Medizin. Available from: [Link]

  • Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Springer Medizin. Available from: [Link]

  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. PMC. Available from: [Link]

  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Taylor & Francis Online. Available from: [Link]

  • First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Semantic Scholar. Available from: [Link]

  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. ResearchGate. Available from: [Link]

  • Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. ResearchGate. Available from: [Link]

  • Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. MDPI. Available from: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. ResearchGate. Available from: [Link]

  • Methylenedioxy-PV8. The Center for Forensic Science Research & Education. Available from: [Link]

  • Effects of PV8 (a), 4-F-PV8 (b), and 4-MeO-PV8 (c) on the viability of SH-SY5Y, Hep G2, RPMI 2650, and H9c2(2-1) cells, measured by the MTT assay. ResearchGate. Available from: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. PMC. Available from: [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC. Available from: [Link]

  • Solid-phase extraction followed by liquid chromatography-high resolution mass spectrometry to determine synthetic cathinones in different types of environmental water samples. PubMed. Available from: [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC. Available from: [Link]

  • Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. PMC. Available from: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available from: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available from: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Available from: [Link]

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Spectroscopy Online. Available from: [Link]

  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. Available from: [Link]

  • Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. Available from: [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available from: [Link]

  • Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. ResearchGate. Available from: [Link]

  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. Available from: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab. Available from: [Link]

  • Development of a Dispersive Liquid–Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. ResearchGate. Available from: [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. Available from: [Link]

  • Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. Available from: [Link]

  • Stability of synthetic cathinones in blood and urine. PubMed. Available from: [Link]

  • Metabolomics Sample Extraction. MetwareBio. Available from: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PMC. Available from: [Link]

  • Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Available from: [Link]

  • Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. ACS Omega. Available from: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]

  • Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • How to Improve Drug Plasma Stability?. Creative Bioarray. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]

Sources

Technical Support Center: Reducing Ion Suppression in 4-Methyl PV8 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Center. Ticket ID: #4MePV8-ION-SUP Topic: Reducing Ion Suppression in 4-Methyl PV8 Electrospray Ionization (ESI) Assigned Specialist: Senior Application Scientist, Forensic & Clinical Toxicology

Executive Summary

You are experiencing signal instability or reduced sensitivity for 4-methyl PV8 (a synthetic cathinone/pyrovalerone derivative) in LC-ESI-MS/MS. This is likely due to ion suppression caused by co-eluting matrix components, particularly phospholipids (in plasma/blood) or urea/salts (in urine).

4-methyl PV8 is a lipophilic base (tertiary amine, pKa ~9.5). In positive ESI mode (


), it competes for protons and surface charge. If the matrix load is too high, the analyte loses this competition, resulting in "invisible" peaks.

This guide provides a self-validating workflow to eliminate these interferences.

Module 1: Diagnostic & Mechanism (FAQ)

Q1: Why is 4-methyl PV8 specifically prone to suppression?

A: It’s not just the analyte; it’s the ionization mechanism. In ESI, analytes must migrate to the surface of the charged droplet and desorb into the gas phase. 4-methyl PV8 is hydrophobic (LogP ~4.5), meaning it has high surface activity. However, endogenous glycerophosphocholines (GPC) are also surface-active and present at concentrations


 higher than your drug.

The "Charge Stealing" Mechanism:

  • Co-elution: If your chromatography doesn't separate the drug from the matrix, they enter the source together.

  • Droplet Saturation: The droplet surface becomes saturated with matrix ions.

  • Suppression: The matrix consumes the available charge, preventing 4-methyl PV8 from ionizing.

Visualization: The Mechanism of Ion Suppression

The following diagram illustrates how matrix components block the analyte from entering the gas phase.

IonSuppression cluster_0 LC Elution cluster_1 ESI Droplet (Taylor Cone) cluster_2 Mass Spectrometer Analyte 4-Methyl PV8 (Low Conc) Surface Droplet Surface Saturation Analyte->Surface Co-elution Charge Available Protons (H+) Analyte->Charge Blocked Matrix Phospholipids/Salts (High Conc) Matrix->Surface Dominates Surface Matrix->Charge Consumes Charge Surface->Charge Competition Signal Analyte Signal (Suppressed) Charge->Signal Reduced Efficiency Noise Background Noise

Caption: Matrix components saturate the ESI droplet surface, preventing 4-methyl PV8 from acquiring a charge.

Module 2: Sample Preparation Protocols (Troubleshooting)

Q2: I am using Protein Precipitation (PPT). Is that enough?

A: No. PPT (adding Acetonitrile/Methanol) removes proteins but leaves 90%+ of phospholipids in the supernatant. These lipids accumulate on your column and cause suppression, often in unpredictable retention windows.

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Since 4-methyl PV8 contains a basic nitrogen, MCX allows you to lock the drug onto the sorbent using charge, wash away neutrals/lipids with aggressive solvents, and then elute the clean drug.

Protocol: Optimized MCX SPE for 4-Methyl PV8

Target Matrix: Whole Blood, Plasma, or Urine.

StepSolvent/ActionMechanistic Purpose
1. Pre-treatment Dilute sample 1:4 with 1% Formic Acid (aq) .Acidifies sample (pH < 3) to ensure 4-methyl PV8 is positively charged (

). Disrupts protein binding.
2. Conditioning 1 mL Methanol, then 1 mL Water.Activates sorbent pores.
3. Loading Load pre-treated sample (gravity or low vacuum).Positively charged Drug binds to negatively charged sorbent (

) via ionic interaction.
4. Wash 1 (Aqueous) 1 mL 0.1% Formic Acid .Removes salts, urea, and proteins. Drug stays bound (Ionic).
5. Wash 2 (Organic) 1 mL Methanol .CRITICAL STEP. Removes neutrals and phospholipids . Drug stays bound (Ionic).
6. Elution 2 x 0.5 mL 5% Ammonia in Methanol .Neutralizes the drug (

), breaking the ionic bond. Elutes clean analyte.
7. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in mobile phase.
Prepares for injection.[1][2]
Visualization: MCX Extraction Logic

MCX_Workflow cluster_wash Interference Removal Sample Acidified Sample (Drug+) Sorbent MCX Sorbent (SO3-) Sample->Sorbent Ionic Binding Wash1 Aq. Acid Wash (Removes Salts) Sorbent->Wash1 Wash2 100% MeOH Wash (Removes Lipids) Wash1->Wash2 Elution Basic Elution (Drug Neutralized) Wash2->Elution Break Bond

Caption: The MCX workflow utilizes ionic binding to retain the analyte while washing away lipid interferences.

Module 3: Chromatographic & Source Optimization

Q3: My extraction is clean, but I still see suppression. What now?

A: You may have "Ghost Peaks" from previous injections or mobile phase contamination.

1. Chromatographic Separation of Matrix Use a gradient that flushes lipophilic contaminants after your analyte elutes.

  • Column: C18 or Biphenyl (Biphenyl offers better selectivity for cathinone isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Advice: Ensure a high organic wash (95% B) for at least 2 minutes at the end of every run to clear phospholipids.

2. Source Parameters (ESI)

  • Flow Rate: Lower flow rates (0.2–0.4 mL/min) produce smaller droplets, which desorb ions more efficiently and are more tolerant to matrix.

  • Gas Flow: Increase desolvation gas temperature (e.g., >500°C) to aid solvent evaporation.

Data Comparison: Extraction Efficiency

The table below compares the Matrix Effect (ME%) of different preparation methods for synthetic cathinones. Ideally, ME% should be 100% (no suppression).

MethodRecovery (%)Matrix Effect (%)Verdict
Protein Precipitation (PPT) >90%40–60% (High Suppression)Not Recommended for trace analysis.
Liquid-Liquid Extraction (LLE) 70–80%75–85% (Moderate)Acceptable, but labor-intensive.
SPE (MCX) 85–95% 90–105% (Minimal) Gold Standard.

Module 4: Validation & Compensation (FAQ)

Q4: How do I prove I have solved the problem?

A: You must calculate the Matrix Factor (MF) according to FDA/EMA guidelines.

The Post-Column Infusion Test (Qualitative):

  • Infuse a steady stream of 4-methyl PV8 standard into the MS source.

  • Inject a "blank" extracted matrix sample via the LC.

  • Monitor the baseline. A drop in the baseline indicates the exact retention time where suppression occurs.

    • Goal: Ensure your analyte elutes away from these suppression zones.

The Matrix Factor Calculation (Quantitative):



  • MF = 1: No suppression.

  • MF < 1: Ion Suppression (Signal Loss).

  • MF > 1: Ion Enhancement.

Q5: Can an Internal Standard fix this?

A: Yes, but only a Stable Isotope Labeled (SIL) internal standard (e.g., 4-methyl PV8-d8 ).

  • Why? An SIL analogue has the exact same retention time and chemical properties as the target. It will experience the exact same suppression.

  • Result: The ratio of Analyte/IS remains constant, correcting the quantification error even if the absolute signal drops.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][5][6]

  • Peters, F. T. (2011). Recent advances of sample preparation for the analysis of synthetic cathinones. Forensic Science International.

  • Sovereign, D. S., et al. (2021). Ion Suppression in Mass Spectrometry: A Review of Mechanisms and Mitigation Strategies. Journal of Mass Spectrometry.

  • Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Drugs.

Sources

troubleshooting retention time shifts for 4-methyl PV8 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retention Time ( ) Shifts for 4-Methyl PV8

Executive Summary & Baseline Method

4-methyl PV8 (para-methyl-PHPP) is a synthetic cathinone belonging to the pyrrolidinophenone class. As a basic lipophilic amine, it presents specific chromatographic challenges, primarily involving silanol interactions and pH sensitivity.

Before troubleshooting, ensure your method aligns with the Standard Operating Procedure (SOP) below. Deviations from this baseline are the most common cause of retention instability.

Reference Method Parameters (LC-MS/UV)
ParameterSpecificationRationale
Stationary Phase C18 (End-capped) or Phenyl-HexylEnd-capping reduces secondary silanol interactions (tailing). Phenyl-Hexyl offers superior selectivity for aromatic isomers.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH ~3.5)Critical: Acidic pH ensures the pyrrolidine nitrogen is fully protonated (

), stabilizing retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for cathinones than Methanol; acid matches Phase A to prevent gradient baseline drift.
Column Temp 30°C - 40°C (Controlled)Fluctuations of

can shift

by 1-2%.
Flow Rate 0.4 - 0.6 mL/min (UPLC) / 1.0 mL/min (HPLC)Consistent flux is required for reproducible thermodynamics.

Diagnostic Workflow (Triage)

Use this logic flow to identify the root cause of your retention time shift.

RetentionTroubleshooting Start START: Define the Shift Type Type Is the shift Monotonic (Drifting one way) or Random (Fluctuating)? Start->Type Drift Monotonic Drift (Steady Increase/Decrease) Type->Drift Steady Trend Fluct Random Fluctuation (Jumping back and forth) Type->Fluct Random Jumps CheckTemp Check Column Oven. Is T stable? Drift->CheckTemp CheckMP Check Mobile Phase. Is Organic Evaporating? CheckTemp->CheckMP Temp OK Sol_Drift SOLUTION: Cap solvents, Pre-heat mobile phase, Check column aging. CheckTemp->Sol_Drift Temp Unstable CheckMP->Sol_Drift Evaporation Confirmed CheckpH Check Buffer pH. Is it near pKa (8.5-9.5)? Fluct->CheckpH CheckPump Check Pump Pressure. Is ripple > 2%? CheckpH->CheckPump pH OK Sol_Fluct SOLUTION: Adjust pH to < 4.0, Purge pump/Check valves, Increase equilibration time. CheckpH->Sol_Fluct pH near pKa CheckPump->Sol_Fluct Pressure Unstable

Figure 1: Diagnostic logic tree for isolating retention time shifts in synthetic cathinone analysis.

Troubleshooting Guides (Q&A)

Scenario A: The "Drifting" Peak

User Question: My 4-methyl PV8 peak elutes later and later with every injection over a 10-hour sequence. Why?

Technical Analysis: This is a classic symptom of Stationary Phase Dewetting or Mobile Phase Composition Shift .

  • Mobile Phase Evaporation: 4-methyl PV8 is lipophilic. If you are using a premixed mobile phase (isocratic) in an open vessel, the volatile organic component (Acetonitrile) evaporates faster than water. As the % Organic decreases, the retention factor (

    
    ) increases, causing later elution.
    
  • Column Equilibration (Phase Collapse): If using a 100% aqueous start in your gradient on a standard C18 column, the hydrophobic chains may "collapse" or dewet, slowly reducing interaction surface area.

Protocol to Fix:

  • Cap Your Solvents: Use safety caps with air inlet valves to prevent evaporation.

  • Online Mixing: Use the HPLC pump to mix solvents (e.g., Line A: Water, Line B: ACN) rather than premixing in the bottle.

  • Column Wash: Flush the column with 100% Acetonitrile for 30 minutes to re-wet the stationary phase, then re-equilibrate at initial conditions for at least 10 column volumes.

Scenario B: The "Jumping" Peak

User Question: The retention time jumps by ±0.2 minutes between runs. The pressure trace looks normal.

Technical Analysis: This indicates a pH Control Failure . 4-methyl PV8 has a basic nitrogen atom (pyrrolidine ring). Its


 is estimated between 8.5 and 9.5 .
  • The Danger Zone: If you run a mobile phase at pH 7.0 - 8.0 (e.g., unbuffered water or weak phosphate), the molecule rapidly flips between ionized (protonated) and neutral states.

  • The Result: Small local changes in pH (even from CO2 absorption in the bottle) cause massive shifts in retention because the neutral form is much more retained than the ionized form.

Protocol to Fix:

  • Acidify: Ensure Mobile Phase A contains 0.1% Formic Acid or TFA (pH ~2.5 - 3.0). At this pH, the molecule is 99.9% protonated and stable.

  • Buffer Capacity: If using intermediate pH, use a strong buffer (10-20 mM Ammonium Acetate) rather than simple additives.

Scenario C: The "Ghost" Shift (Isomer Confusion)

User Question: I see a peak shift, but I suspect it might be a different compound. How do I know?

Technical Analysis: Synthetic cathinones suffer from Regioisomerism . 4-methyl PV8 has the methyl group on the para position. The meta (3-methyl) or ortho (2-methyl) isomers have identical mass spectra (m/z 310) but slightly different retention times. A "shift" might actually be a different sample batch containing a different isomer.

Differentiation Protocol:

  • Co-Injection: Spike your sample with a known certified reference standard of 4-methyl PV8.

    • One Peak: Identity confirmed.[1]

    • Two Peaks (Split): Your sample is an isomer (or the column has lost resolution).

  • Selectivity Check: If C18 fails to separate isomers, switch to a Biphenyl or Phenyl-Hexyl column. The

    
     interactions offered by these phases provide superior selectivity for positional isomers compared to hydrophobic C18 interactions.
    

Stability Warning

Critical Note: Synthetic cathinones in solution are unstable, particularly at neutral or basic pH. They can degrade via:

  • Oxidation: Forming the corresponding enol/dicarbonyl.

  • Dimerization: Forming pyrazine derivatives (colored yellow/orange).

If your "retention shift" is accompanied by a reduction in peak area and the appearance of new, early-eluting peaks, your sample is degrading .

  • Storage: Store standards in Acetonitrile at -20°C.

  • Autosampler: Keep the autosampler tray at 4°C. Avoid leaving samples in aqueous buffers for >24 hours.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.

  • Cayman Chemical. (2023). 4-methyl PV8 (hydrochloride) Product Information & Stability Data.

  • Tsujikawa, K., et al. (2013). "Degradation of synthetic cathinones in blood and urine." Forensic Science International. (Contextualizing pH stability).

  • Waters Corporation. (2021). Troubleshooting Retention Time Reproducibility in LC-MS.

Sources

Technical Support Center: Decontamination Protocols for Synthetic Cathinones (4-Methyl PV8)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of "Stickiness"

Welcome to the technical support portal. If you are seeing ghost peaks of 4-methyl PV8 (or structurally related pyrovalerones like α-PHP or MDPV) in your blank injections, you are fighting a battle against physics, not just dirt.

To defeat carryover, you must understand why it persists. 4-methyl PV8 possesses two critical chemical characteristics that make it an instrumentation nightmare:

  • High Lipophilicity (LogP > 3.5): The long alkyl chain and the methyl group on the phenyl ring create a hydrophobic tail that adheres aggressively to PTFE tubing, PEEK rotors, and C18 stationary phases.

  • Basic Nitrogen (pKa ~8–9): The pyrrolidine ring acts as a strong base. At neutral or high pH, it interacts strongly with residual silanols (Si-OH) on glass vials, injector liners, and column frits via ion-exchange mechanisms.

The following guides are designed to disrupt these specific interactions.

Part 1: LC-MS/MS Troubleshooting & Decontamination

Q: I am seeing 4-methyl PV8 carryover in my blanks even after three methanol blanks. Why?

A: Methanol alone is often insufficient for pyrovalerones because it lacks the "bite" to solubilize the hydrophobic tail and the ionic strength to break the silanol interaction simultaneously.

The Solution: The "Chaos" Wash Protocol You need a wash solvent that attacks both the hydrophobic adhesion and the ionic attraction. We recommend a dual-solvent approach for your autosampler (Needle Wash/Seal Wash).

Table 1: Recommended Wash Solvent Composition
Wash TypeCompositionMechanism of Action
Weak Wash 90:10 Water:Acetonitrile + 0.1% Formic Acid The acid keeps the amine protonated (preventing precipitation) and matches the initial mobile phase conditions to prevent bubble formation.
Strong Wash 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid IPA/Acetone: Solubilizes the lipophilic alkyl chain.Formic Acid: Disrupts ionic binding to silanols.Acetonitrile: Reduces viscosity for better flushing.

Critical Note: Ensure your autosampler tubing is compatible with Acetone. If using PEEK tubing exclusively, replace Acetone with Methanol, but keep the IPA.

Q: The carryover seems to be coming from the column, not the needle. How do I confirm and fix this?

A: Perform the "Zero-Volume Injection" Test . Run a gradient method without an injection (0 µL).

  • If peaks appear: The contamination is in the mobile phase, pump heads, or column.

  • If peaks disappear: The contamination is in the autosampler (needle/loop/seat).

The Protocol: Sawtooth Gradient Cleaning Iso-cratic washing (holding at 100% organic) is inefficient. You must oscillate the mobile phase to disrupt the equilibrium of the adsorbed analyte.

SawtoothGradient Start Start Cleaning Cycle Step1 Ramp to 95% Organic (ACN + 0.1% FA) Start->Step1 Step2 Hold 5 mins Step1->Step2 Step3 Plunge to 5% Organic Step2->Step3 Step4 Hold 2 mins (Re-equilibrate) Step3->Step4 Decision Repeat 5 Cycles? Step4->Decision Decision->Step1 No Finish System Clean Decision->Finish Yes

Figure 1: The Sawtooth Gradient strategy forces desorption by rapidly changing solvent polarity and surface tension.

Part 2: GC-MS Specific Decontamination

Q: My GC-MS blanks are clean immediately after a liner change, but carryover returns after 5 samples. Is the compound building up?

A: Yes. Synthetic cathinones are thermally unstable and "sticky." They can polymerize or adhere to active sites on the glass wool, creating a reservoir that bleeds 4-methyl PV8 into subsequent runs.

The Solution: Active Passivation & Thermal Hygiene

  • Liner Selection:

    • Do NOT use: Standard undeactivated splitless liners.

    • USE: Ultra-Inert (UI) or deactivation-grade liners with quartz wool. The deactivation process covers the silanols that bind the pyrrolidine ring.

  • Solvent Expansion Wash:

    • Configure your autosampler to rinse the syringe with Ethyl Acetate (3 pumps) followed by Dichloromethane (3 pumps).

    • Why? Ethyl Acetate is excellent for dissolving cathinones, while Dichloromethane strips heavier residues (though check local regulations on halogenated solvents).

  • The "Bake-Out" Method: Add a post-run ramp to your method.

    • Ramp: 30°C/min to 300°C.

    • Hold: 3 minutes.

    • Flow: Increase carrier gas flow (e.g., 2.0 mL/min) during this bake-out period to sweep the injector and column.

Part 3: System Hygiene (The Invisible Sources)

Q: I've cleaned everything, but the background persists. What did I miss?

A: When the obvious flow path is clean, look at the "dead zones."

  • The Rotor Seal (LC-MS):

    • The rotor seal in your injection valve is likely Vespel or Tefzel. 4-methyl PV8 can embed into the polymer matrix of the seal itself.

    • Action: If the seal is older than 6 months, replace it . Sonicating a worn rotor seal is useless; the analyte is physically impregnated in the scratches.

  • The Vacuum Degasser:

    • Algae or bacterial growth in aqueous lines can act as a sponge for organic drugs.

    • Action: Flush all lines with 10% Nitric Acid (remove column first!) followed by HPLC-grade water, then 100% Isopropanol.

  • Glassware Adsorption:

    • Never use standard borosilicate vials for low-concentration cathinone standards.

    • Action: Use Silanized Glass Vials or Polypropylene (PP) Vials . The basic nitrogen in 4-methyl PV8 will bind to the walls of untreated glass, reducing your standard concentration and potentially releasing it later if the solvent changes.

Summary: The Decontamination Logic Tree

Use this workflow to diagnose and resolve persistent carryover.

DeconLogic Start Carryover Detected ZeroVol Run Zero-Volume Gradient (No Injection) Start->ZeroVol Check1 Peaks Present? ZeroVol->Check1 MobilePhase Contamination in Mobile Phase/Column Check1->MobilePhase Yes AutoSampler Contamination in Autosampler/Needle Check1->AutoSampler No Action1 1. Replace Solvents 2. Sawtooth Wash Column MobilePhase->Action1 Action2 1. Change Wash Solvents (IPA/Acetone) 2. Change Rotor Seal 3. Passivate Needle Seat AutoSampler->Action2

Figure 2: Diagnostic workflow for isolating the source of 4-methyl PV8 carryover.

References

  • Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Application Note 720006389EN. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations, Version 8.0. (See Section on Mass Spectrometry Quality Assurance). Retrieved from [Link]

  • Dolan, J. W. (2015). Troubleshooting HPLC Injectors: Carryover. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2022). Best Practices for Reducing Carryover in LC Systems. Technical Overview. Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity of 4-methyl-PV8 in Standard Immunoassay Screens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the evolving landscape of novel psychoactive substances (NPS), the synthetic cathinone 4-methyl-α-pyrrolidinohexiophenone (4-methyl-PV8 or MPHP) presents a significant analytical challenge. As a stimulant compound structurally related to pyrovalerone, its increasing prevalence requires robust detection methodologies.[1] For high-throughput screening, clinical and forensic toxicology laboratories heavily rely on immunoassay-based tests. However, the specificity of these assays when confronted with an ever-expanding catalog of designer drugs is a critical concern.[2][3]

This guide provides an in-depth comparison of the theoretical and observed cross-reactivity of 4-methyl-PV8 in commonly used immunoassay screens. We will delve into the underlying principles of immunoassay cross-reactivity, compare various commercial platforms, and provide actionable experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of immunoassay performance in the context of NPS.

The Challenge of Cross-Reactivity

Immunoassay screens, such as the Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Enzyme-Linked Immunosorbent Assay (ELISA), are designed for rapid detection of specific drug classes (e.g., amphetamines, opiates). Their mechanism relies on the binding of an antibody to a target analyte. Cross-reactivity occurs when the antibody binds to a structurally similar, non-target compound, potentially leading to a false-positive result.[4][5] Given the structural similarities between synthetic cathinones and amphetamines, cross-reactivity is a significant consideration.[3]

It is crucial to understand that a presumptive positive result from an immunoassay screen is not definitive. Confirmatory analysis using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is mandatory to identify the specific compound present.[4][6]

Comparative Analysis of Immunoassay Platforms

Several commercial immunoassay platforms are utilized for drugs of abuse screening. The degree of cross-reactivity of 4-methyl-PV8 can vary significantly between these platforms due to differences in antibody specificity. While direct comparative data for 4-methyl-PV8 is not extensively published, we can infer potential cross-reactivity based on studies of related synthetic cathinones.

Immunoassay PlatformPrincipleKnown Cross-Reactivity with Synthetic Cathinones
EMIT® II Plus (Siemens) Homogeneous enzyme immunoassay.Some studies report cross-reactivity of cathinones with amphetamine and ecstasy assays.[7] For 3,4-MDPHP, a related compound, the parent drug did not show cross-reactivity, but metabolites were suspected to be involved.[8]
CEDIA™ (Thermo Fisher Scientific) Homogeneous enzyme immunoassay based on recombinant DNA technology.The amphetamine/ecstasy assay has shown cross-reactivity with some synthetic cathinones like butylone.[9][10]
DRI® (Thermo Fisher Scientific) Homogeneous enzyme immunoassay.The ecstasy immunoassay has been reported to have interference from fenofibrate.[11] The methamphetamine assay has shown a low confirmation rate, suggesting potential cross-reactivity with non-target compounds.[12]
ELISA (Various Manufacturers) Heterogeneous enzyme immunoassay.Some ELISA kits designed for mephedrone/methcathinone show good cross-reactivity with other cathinone derivatives.[13] However, amphetamine- and methamphetamine-targeted ELISAs generally show low cross-reactivity with most cathinones.[13]

Expert Insight: The variability in cross-reactivity underscores the necessity for in-house validation of immunoassay screens for any new compounds of interest. Relying solely on manufacturer-provided data, which may not include newer synthetic cathinones, is insufficient for rigorous scientific and clinical applications.[14]

The Role of Metabolism in Cross-Reactivity

A critical factor influencing immunoassay cross-reactivity is the metabolism of the parent drug. Metabolites, which may be present in higher concentrations in urine than the parent compound, can also interact with the assay antibodies.[8]

Studies on the metabolism of PV8, a close analog of 4-methyl-PV8, have identified several major metabolic pathways in human liver microsomes and hepatocytes:[15][16]

  • Hydroxylation: Addition of a hydroxyl group.

  • Ketone Reduction: Conversion of the ketone group to a secondary alcohol.

  • Carboxylation: Oxidation to a carboxylic acid.

  • N-dealkylation: Removal of the alkyl group from the pyrrolidine ring.

While one study noted that much of MPHP is metabolized before excretion, making detection of the parent compound challenging, another study on PV8 found the parent drug to be the most prominent peak in authentic urine samples.[15][16][17][18] This highlights the importance of characterizing the cross-reactivity of both the parent compound and its major metabolites.

Caption: Major Phase I metabolic pathways of pyrrolidinophenone-type cathinones.

Experimental Protocol: Determining 4-methyl-PV8 Cross-Reactivity

The following protocol provides a robust framework for determining the cross-reactivity of 4-methyl-PV8 and its metabolites in a specific immunoassay.

Objective

To quantify the cross-reactivity of 4-methyl-PV8 and its primary metabolites in a selected commercial immunoassay screen for amphetamines or ecstasy.

Materials
  • Certified reference material of 4-methyl-PV8.

  • Synthesized or commercially sourced primary metabolites of 4-methyl-PV8 (if available).

  • Drug-free human urine pool.

  • Selected commercial immunoassay kit (e.g., EMIT II Plus Amphetamine/Ecstasy Assay, CEDIA Amphetamine/Ecstasy Assay).

  • Automated clinical chemistry analyzer or microplate reader.

  • Calibrators and controls provided with the immunoassay kit.

  • Pipettes, vials, and other standard laboratory equipment.

Methodology

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis prep1 Prepare stock solution of 4-methyl-PV8 in methanol prep2 Create serial dilutions in drug-free urine prep1->prep2 assay2 Analyze spiked urine samples on automated analyzer prep2->assay2 assay1 Run calibrators and controls assay1->assay2 assay3 Record instrument response for each concentration assay2->assay3 data1 Determine the lowest concentration of 4-methyl-PV8 that produces a positive result (cross-reactivity concentration) assay3->data1 data2 Calculate percent cross-reactivity data1->data2

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Procedure:

  • Preparation of Spiked Samples:

    • Prepare a stock solution of 4-methyl-PV8 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution into a drug-free human urine pool to create a range of concentrations (e.g., from 10 ng/mL to 10,000 ng/mL).

    • If available, repeat this process for the primary metabolites of 4-methyl-PV8.

  • Immunoassay Analysis:

    • Following the manufacturer's instructions for the selected immunoassay kit, calibrate the instrument using the provided calibrators.

    • Run the provided positive and negative controls to ensure the assay is performing within specifications.

    • Analyze the series of spiked urine samples.

  • Data Interpretation and Calculation:

    • Determine the lowest concentration of 4-methyl-PV8 that produces a result at or above the assay cutoff. This is the minimum cross-reacting concentration.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Calibrator Concentration / Minimum Cross-Reacting Concentration of 4-methyl-PV8) x 100

      Example: If the amphetamine assay has a calibrator cutoff of 500 ng/mL and the lowest concentration of 4-methyl-PV8 that produces a positive result is 5,000 ng/mL, the percent cross-reactivity would be:

      (500 ng/mL / 5,000 ng/mL) x 100 = 10%

The Imperative of Confirmatory Testing

Regardless of the immunoassay result, confirmatory testing is essential for definitive identification.[4] GC-MS and LC-MS/MS methods offer high specificity and sensitivity for the unequivocal identification and quantification of 4-methyl-PV8 and its metabolites.[19][20]

Confirmatory Method Workflow:

Confirmation_Workflow start Presumptive Positive Immunoassay spe Sample Preparation (e.g., SPE or LLE) start->spe analysis LC-MS/MS or GC-MS Analysis spe->analysis data Data Review and Interpretation analysis->data report Confirmed Result data->report

Caption: Standard workflow for confirmatory analysis of presumptive positive screens.

Conclusion

The potential for cross-reactivity of 4-methyl-PV8 in standard immunoassay screens is a significant consideration for any laboratory involved in drugs of abuse testing. While specific data for this compound is limited, an understanding of the principles of immunoassay technology, the structural similarities between synthetic cathinones and amphetamines, and the role of metabolism allows for an informed approach to screening.

This guide emphasizes the following key takeaways for researchers, scientists, and drug development professionals:

  • Assume Nothing: Do not assume that a standard immunoassay will or will not detect 4-methyl-PV8 without in-house validation.

  • Validate Rigorously: Employ a systematic protocol to determine the percent cross-reactivity of the parent compound and its major metabolites.

  • Confirm Everything: All presumptive positive results must be confirmed by a specific and sensitive method like LC-MS/MS or GC-MS.

  • Stay Informed: The landscape of NPS is constantly changing. Continuous monitoring of the literature and participation in proficiency testing programs are essential for maintaining the highest standards of analytical accuracy.

By adhering to these principles, the scientific community can ensure the reliability of drug screening results and contribute to a more accurate understanding of the prevalence and impact of novel psychoactive substances like 4-methyl-PV8.

References

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC. (n.d.). Vertex AI Search.
  • Cross-reactivity of immunoassays toward MDMA: (a) OnLineAmp/MDMA; (b)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic. (2014, December 9). Oxford Academic. Retrieved February 9, 2026, from [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits - PubMed. (2014, December 9). PubMed. Retrieved February 9, 2026, from [Link]

  • Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • 4'-Methyl-α-pyrrolidinohexiophenone - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology - PubMed. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed. (2014, July 14). PubMed. Retrieved February 9, 2026, from [Link]

  • First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry - ResearchGate. (2016, May 16). ResearchGate. Retrieved February 9, 2026, from [Link]

  • (PDF) Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-R. (n.d.). Oregon Health & Science University. Retrieved February 9, 2026, from [Link]

  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List - WakeMed. (n.d.). WakeMed. Retrieved February 9, 2026, from [Link]

  • Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed. (2025, March 21). PubMed. Retrieved February 9, 2026, from [Link]

  • Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry - PubMed. (2021, June 24). PubMed. Retrieved February 9, 2026, from [Link]

  • Prevalence of 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (3,4-MDPHP) in 465 Suspected Intoxication Cases and Cross-Reactivity Evaluation in an Ecstasy Immunoassay - PubMed. (2026, January 5). PubMed. Retrieved February 9, 2026, from [Link]

  • GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC. (2023, May 27). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Medical Review Officer Guidance Manual for Federal Workplace Drug Testing Programs - 2024 - SAMHSA. (2024). SAMHSA. Retrieved February 9, 2026, from [Link]

  • Workplace Drug Testing Resources - SAMHSA. (n.d.). SAMHSA. Retrieved February 9, 2026, from [Link]

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review - eScholarship. (2014, July 1). eScholarship. Retrieved February 9, 2026, from [Link]

  • C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS - Shimadzu. (n.d.). Shimadzu. Retrieved February 9, 2026, from [Link]

  • Comparison and evaluation of DRI methamphetamine, DRI ecstasy, Abuscreen ONLINE amphetamine, and a modified Abuscreen ONLINE amphetamine screening immunoassays for the detection of amphetamine (AMP), methamphetamine (MTH), 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA) in human urine - PubMed. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • (PDF) Acute poisoning involving the pyrrolidinophenone-type designer drug 4 '-methyl-alpha-pyrrolidinohexanophenone (MPHP) - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

  • High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism - MDPI. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Detection of Synthetic Cannabinoids in Oral Fluid Using ELISA and LC–MS-MS | Journal of Analytical Toxicology | Oxford Academic. (2013, August 14). Oxford Academic. Retrieved February 9, 2026, from [Link]

  • Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case | springermedizin.de. (n.d.). springermedizin.de. Retrieved February 9, 2026, from [Link]

  • Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology - Ovid. (n.d.). Ovid. Retrieved February 9, 2026, from [Link]

  • (PDF) A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • (PDF) GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - ResearchGate. (2025, October 13). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay - PubMed. (2024, July 13). PubMed. Retrieved February 9, 2026, from [Link]

  • Mandatory Guidelines for Federal Workplace Drug Testing Programs. (2022, April 7). SAMHSA. Retrieved February 9, 2026, from [Link]

  • (PDF) Characterization of Cyanide-trapped Methylated Metabonates Formed during Reactive Drug Metabolite Screening In Vitro - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]

  • CROSS REACTIVITY SUMMARY. (n.d.). Abbott. Retrieved February 9, 2026, from [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC. (2018, November 21). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • A two fatal cases of poisoning involving new cathinone derivative PV8 - PubMed. (2018, May 14). PubMed. Retrieved February 9, 2026, from [Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (n.d.). U.S. Department of Justice. Retrieved February 9, 2026, from [Link]

  • Department of Health and Human Services SAMHSA Mandatory Guidelines for Federal Workplace Drug testing Programs - Regulations.gov. (n.d.). Regulations.gov. Retrieved February 9, 2026, from [Link]

  • Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS - Iris Publishers. (2021, December 15). Iris Publishers. Retrieved February 9, 2026, from [Link]

  • First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry - PubMed. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

Sources

method validation parameters for 4-methyl PV8 quantification per ISO 17025

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Method Validation Guide: 4-Methyl PV8 Quantification per ISO 17025

Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists. Analyte: 4-methyl PV8 (4-methyl-α-pyrrolidinoheptiophenone). Standard: ISO/IEC 17025:2017 & ANSI/ASB Standard 036.

Part 1: The Strategic Framework

Validation is not merely a checkbox exercise; it is the forensic guarantee that a number generated in the lab represents a biological reality. For New Psychoactive Substances (NPS) like 4-methyl PV8 , the challenge is twofold: structural instability and isomerism.

This guide compares the two "Gold Standard" methodologies—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry)—evaluating their fitness for purpose under ISO 17025 accreditation standards.

Validation Workflow Visualization

The following diagram outlines the logical flow of a validation study designed to meet ANSI/ASB Standard 036 (the forensic implementation of ISO 17025).

ValidationWorkflow cluster_Params Core Validation Parameters (ISO 17025) Start Method Development (Pre-Validation) Selectivity Selectivity & Specificity (Isomer Differentiation) Start->Selectivity Linearity Linearity & Calibration (Range Definition) Selectivity->Linearity Sensitivity Sensitivity (LOD / LOQ) Linearity->Sensitivity BiasPrecision Bias & Precision (5 Runs x 3 Conc) Sensitivity->BiasPrecision Matrix Matrix Effects & Recovery (Ion Suppression) BiasPrecision->Matrix Stability Stability (Benchtop, Freeze/Thaw) Matrix->Stability Decision Does Method Meet Acceptance Criteria? Stability->Decision Fail Refine Extraction or Instrument Params Decision->Fail No Pass Authorize Method for Casework Decision->Pass Yes Fail->Start

Figure 1: Sequential validation workflow ensuring all critical forensic parameters are addressed before method authorization.

Part 2: Technical Comparison (LC-MS/MS vs. GC-MS)

Selectivity & Specificity (The Isomer Problem)

4-methyl PV8 possesses structural isomers (e.g., para-methyl vs. meta-methyl) and is isobaric with compounds like PV9.

  • LC-MS/MS Advantage: Can distinguish isomers based on retention time (RT) and specific MRM transitions.

  • GC-MS Advantage: Provides distinct fragmentation patterns (EI spectra) that can differentiate structural isomers which might co-elute in LC.

Critical Experiment: Analyze a "Interference Mix" containing 4-methyl PV8, PV8, and alpha-PHP.

  • Acceptance Criteria: Baseline resolution (Rs > 1.5) between 4-methyl PV8 and its nearest isomer. No interfering peaks > 33% of LOQ in blank matrix.

Sensitivity (LOD/LOQ)
  • LC-MS/MS: Superior for biological fluids (blood/urine) where concentrations are low (sub-ng/mL).

  • GC-MS: Often requires higher concentrations or derivatization, making it less ideal for trace detection in blood but acceptable for urine or seized drug analysis.

Matrix Effects (The LC-MS/MS Achilles' Heel)

ISO 17025 requires the quantification of matrix effects (ME) for LC-MS methods to ensure ion suppression does not mask the analyte. GC-MS is generally immune to this specific phenomenon but suffers from matrix interferences (dirty liners).

Part 3: Comparative Data Summary

The following table synthesizes expected performance metrics based on field-proven validation studies for synthetic cathinones.

Validation ParameterLC-MS/MS (Triple Quad)GC-MS (Single Quad, EI)ISO 17025/ASB 036 Requirement
Precursor/Ion [M+H]+ 288.2 Molecular Ion 287 (often weak)N/A
Quantification Ion 288.2 → 154.1 (Iminium)m/z 154 (Base Peak)Specificity must be demonstrated
Qualifier Ion 288.2 → 119.1 (4-Me-Benzoyl)m/z 119 (Acylium)Ion Ratio within ±20%
Linearity (R²) > 0.995 (Linear/Quadratic)> 0.990 (Linear)R² ≥ 0.99
LOD (Blood) 0.5 – 1.0 ng/mL 10 – 50 ng/mLMust be < Decision Point
LOQ (Blood) 1.0 – 5.0 ng/mL 50 – 100 ng/mL%CV < 20%, Bias ±20%
Precision (%CV) 3 – 8%5 – 12%≤ 20%
Matrix Effect ± 25% (Requires correction)Negligible (Extraction dependent)Assess ME & Recovery

Part 4: Detailed Experimental Protocols

Method A: LC-MS/MS Quantification (Recommended for Toxicology)

Rationale: High sensitivity and minimal sample preparation are required for high-throughput forensic labs.

1. Sample Preparation (Supported Liquid Extraction - SLE):

  • Step 1: Aliquot 200 µL of blood/urine into a tube.

  • Step 2: Add 20 µL of Internal Standard (4-methyl PV8-d8 or PV8-d8, 100 ng/mL).

  • Step 3: Add 200 µL of 0.1% Ammonium Hydroxide (buffer to pH > 9 to alkalize the amine).

  • Step 4: Load sample onto a SLE+ cartridge (e.g., Biotage Isolute). Apply gentle vacuum to initiate loading. Wait 5 mins.

  • Step 5: Elute with 2 x 600 µL of Dichloromethane (DCM) or MTBE.

  • Step 6: Evaporate to dryness under Nitrogen at 40°C.

  • Step 7: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

2. LC Conditions:

  • Column: C18 (e.g., Agilent Poroshell 120, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

3. MS/MS Parameters (ESI Positive):

  • Source Temp: 400°C.

  • MRM 1 (Quant): 288.2 → 154.1 (Collision Energy: ~20 eV).

  • MRM 2 (Qual): 288.2 → 119.1 (Collision Energy: ~35 eV).

Method B: GC-MS Quantification (Recommended for Seized Drugs)

Rationale: Provides structural fingerprints (EI spectra) useful for confirming identity in non-biological matrices or urine.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Step 1: Aliquot 1 mL of urine.

  • Step 2: Add Internal Standard.

  • Step 3: Alkalize with 200 µL 1M NaOH.

  • Step 4: Add 3 mL of 1-Chlorobutane. Vortex for 5 mins. Centrifuge.

  • Step 5: Transfer organic layer to a clean tube.

  • Step 6: Acidify with 50 µL of HCl in MeOH (to prevent volatilization loss). Evaporate to dryness.

  • Step 7: Reconstitute in 50 µL Ethyl Acetate. (Derivatization is usually not required for tertiary amines like PV8, but PFPA can be used if peak shape is poor).

2. GC Conditions:

  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless.

  • Oven: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

3. MS Parameters (EI):

  • Scan Mode: SIM (Selected Ion Monitoring) for quant; Full Scan for ID.

  • Target Ions: m/z 154 (Base), 119, 91.

Part 5: Analytical Signaling Pathway (Fragmentation)

Understanding the fragmentation is crucial for justifying the choice of ions in your validation document.

FragmentationPathway Parent 4-Methyl PV8 [M+H]+ m/z 288 Intermediate Alpha-Cleavage Parent->Intermediate CID / EI Iminium Iminium Ion (Pyrrolidine+Heptyl) m/z 154 Intermediate->Iminium Major Path (Base Peak) Acylium 4-Methylbenzoyl Ion m/z 119 Intermediate->Acylium Minor Path Tropylium Tropylium Ion (C7H7+) m/z 91 Acylium->Tropylium Loss of CO

Figure 2: Fragmentation pathway of 4-methyl PV8. The stability of the Iminium ion (m/z 154) makes it the ideal quantification ion.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • ANSI/ASB. (2019). Standard 036, Standard Practices for Method Validation in Forensic Toxicology, First Edition. AAFS Standards Board. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Wojtynek, M., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Journal of Mass Spectrometry. [Link]

Sources

Technical Guide: Extraction Efficiency Comparison for 4-Methyl PV8 (LLE vs. SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methyl PV8 (para-methyl-PV8), a synthetic cathinone of the pyrrolidinophenone class, presents unique challenges in bioanalysis due to its high lipophilicity and basic nitrogen moiety. This guide provides a technical comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the isolation of 4-methyl PV8 from biological matrices (whole blood/urine).

While LLE offers a cost-effective, traditional approach, Mixed-Mode Cation Exchange (MCX) SPE is identified as the superior methodology for high-sensitivity LC-MS/MS applications. SPE demonstrates consistently higher recovery rates (>85%) and significantly reduced matrix effects compared to LLE, particularly in complex post-mortem blood samples.

Physicochemical Context & Extraction Logic[1][2]

To design an effective extraction protocol, one must first understand the analyte's behavior in solution. 4-methyl PV8 possesses a pyrrolidine ring and a long hydrophobic alkyl chain (heptanone), making it significantly more lipophilic than early-generation cathinones like methcathinone.

PropertyValue (Est.)Impact on Extraction
Chemical Structure 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-heptanoneHigh hydrophobicity requires non-polar solvents (LLE) or strong organic wash steps (SPE).
pKa ~8.8 – 9.2 (Pyrrolidine nitrogen)LLE: Sample pH must be adjusted to >10.5 to neutralize the amine for extraction into organic solvent.SPE: Sample pH < 6.0 ensures ionization (MH+) for retention on cation-exchange sorbents.
LogP > 4.5High affinity for lipids; prone to trapping in fatty matrices (brain/adipose), necessitating aggressive wash steps.

Comparative Methodologies

Protocol A: Liquid-Liquid Extraction (LLE)

The traditional approach relying on pH-dependent solubility partitioning.

Mechanism: Neutralization of the basic nitrogen at high pH drives the analyte into a water-immiscible organic solvent.

  • Sample Prep: Aliquot 200 µL matrix (Blood/Urine). Add Internal Standard (IS).

  • Alkalinization: Add 200 µL 0.5 M Carbonate Buffer (pH 10.5). Critical: This shifts equilibrium to the uncharged free base.

  • Extraction: Add 1.5 mL 1-Chlorobutane:Ethyl Acetate (70:30) .

    • Note: Pure Ethyl Acetate extracts too many matrix interferences; Chlorobutane increases selectivity for this lipophilic analyte.

  • Agitation: Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.

  • Concentration: Transfer organic supernatant; evaporate to dryness under N₂ @ 40°C. Reconstitute in Mobile Phase.

Protocol B: Solid-Phase Extraction (SPE) - Recommended

The modern standard utilizing Mixed-Mode Cation Exchange (MCX).

Mechanism: Dual-retention mechanism. The hydrophobic chain binds to the polymeric backbone, while the charged nitrogen binds electrostatically to the sulfonic acid groups. This allows for rigorous washing of interferences.

  • Sample Prep: Aliquot 200 µL matrix. Dilute 1:4 with 0.1% Formic Acid (aq).

    • Logic: Acidifies sample (pH ~3) to ionize 4-methyl PV8 (Charge +1).

  • Conditioning: 1 mL MeOH followed by 1 mL H₂O.

  • Loading: Load pre-treated sample onto Oasis MCX (30 mg) or equivalent cartridge.

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/interferences).

    • Critical: Because the analyte is locked by ionic charge, we can wash with 100% MeOH without eluting it. This step is impossible in LLE or C18 SPE.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Logic: High pH breaks the ionic bond; Methanol solubilizes the released base.

Workflow Visualization (DOT Diagrams)

Figure 1: Decision Logic & Mechanism of Action

This diagram illustrates the mechanistic divergence between the two methods.

ExtractionLogic Start Biological Sample (Containing 4-methyl PV8) LLE_Node LLE Pathway (Solubility Partitioning) Start->LLE_Node Cost Sensitive SPE_Node SPE Pathway (Mixed-Mode MCX) Start->SPE_Node Quality Sensitive pH_High Adjust pH > 10.5 (Neutralize Amine) LLE_Node->pH_High Partition Partition into Organic Solvent pH_High->Partition Evap Evaporation & Reconstitution Partition->Evap pH_Low Adjust pH < 4 (Ionize Amine) SPE_Node->pH_Low Bind Dual Retention: 1. Hydrophobic (Polymer) 2. Ionic (Sulfonic Acid) pH_Low->Bind Wash Aggressive Wash: 100% MeOH removes neutral lipids Bind->Wash Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash->Elute

Caption: Figure 1. Mechanistic divergence between LLE (pH neutralization) and SPE (Ionic retention allowing organic washing).

Performance Data Comparison

The following data represents typical validation metrics for hydrophobic synthetic cathinones (PV8 analogs) in human whole blood.

Table 1: Extraction Efficiency & Matrix Effects[2]
MetricLLE (Chlorobutane/EtOAc)SPE (Mixed-Mode MCX)Analysis
Absolute Recovery (%) 65% - 72%88% - 94% SPE prevents analyte loss during the evaporation step and ensures better capture from the matrix.
Matrix Effect (%) -25% (Suppression)-8% (Minimal) LLE extracts phospholipids that co-elute in LC-MS, suppressing the signal. SPE's MeOH wash removes these lipids.
RSD (%) 8.5%3.2% SPE is less operator-dependent and more amenable to automation.
Cleanliness Moderate (Yellow extract)High (Clear extract)Critical for maintaining LC column life and MS source cleanliness.
Cost per Sample Low (~$0.50)Moderate (~$2.50)LLE is cheaper in materials but costlier in labor and instrument downtime.
Figure 2: Matrix Effect Impact on Sensitivity

Comparison of phospholipid removal efficiency.

MatrixEffects cluster_0 LLE Extract cluster_1 SPE (MCX) Extract LLE_Content Analyte + Phospholipids + Neutral Fats MS_Source LC-MS/MS Source LLE_Content->MS_Source SPE_Content Analyte Only (Lipids Washed Away) SPE_Content->MS_Source Signal_LLE Ion Suppression (Lower Sensitivity) MS_Source->Signal_LLE Phospholipids compete for charge Signal_SPE Clean Ionization (High Sensitivity) MS_Source->Signal_SPE No competition

Caption: Figure 2. Impact of extraction cleanliness on Mass Spectrometry ionization. SPE removes phospholipids that cause signal suppression.

Conclusion & Recommendations

For the forensic or clinical determination of 4-methyl PV8 :

  • Primary Recommendation: Use SPE (MCX) . The ability to wash the cartridge with 100% organic solvent (Methanol) while retaining the analyte via ionic interaction is the decisive factor. This removes the bulk of lipophilic matrix components that LLE fails to eliminate, resulting in superior sensitivity and instrument robustness.

  • Alternative: Use LLE only if cost is the primary constraint or if analyzing simple matrices like urine where phospholipid content is lower. If using LLE, back-extraction (acidifying the organic layer to pull analyte back into water, then re-alkalinizing) is recommended to improve cleanliness, though this doubles the labor time.

References

  • Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).[1][2][3]Link

  • National Institutes of Health (NIH). (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry.[4]Link

  • Cayman Chemical. (2023). 4-methyl PV8 (hydrochloride) Product Information & Physicochemical Data.Link

  • Alwsci. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique.[1][2][3][5]Link

  • ResearchGate. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine.Link

Sources

A Senior Application Scientist's Guide to the Orthogonal Confirmation of 4-methyl-PV8

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of novel psychoactive substances (NPS), the definitive identification of emerging threats like 4-methyl-PV8 is paramount for researchers, forensic chemists, and public health officials. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the unequivocal confirmation of 4-methyl-PV8, a synthetic cathinone. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, ensuring a self-validating system for trustworthy and authoritative results.

4-methyl-PV8, formally known as 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-heptanone, is an analytical reference standard classified as a cathinone.[1] Its structural similarity to other controlled substances necessitates a robust analytical strategy to avoid misidentification. The principle of orthogonality, employing analytical methods based on different physicochemical principles, is the cornerstone of confident compound confirmation.[1] This guide will explore a multi-tiered approach, beginning with a presumptive screening technique and followed by a suite of confirmatory methods, adhering to the best practices recommended by bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[2][3][4][5][6]

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for the identification of a novel psychoactive substance is a scientifically unsound practice. Each method has its own inherent limitations and potential for interferences. An orthogonal approach, which combines multiple uncorrelated techniques, provides a multi-faceted view of the analyte, drastically reducing the probability of a false positive identification.[2] For instance, a chromatographic separation (like GC or LC) is uncorrelated with a spectroscopic method that probes the molecule's vibrational modes (like FTIR). SWGDRUG categorizes analytical techniques based on their discriminating power, with Category A techniques such as mass spectrometry and infrared spectroscopy providing the highest level of specificity.[2][4] A scientifically valid identification scheme typically involves at least one Category A technique coupled with another uncorrelated method.[6]

Orthogonal_Workflow cluster_0 Presumptive Analysis cluster_1 Primary Confirmatory Analysis cluster_2 Orthogonal Confirmatory Techniques Presumptive_Test Presumptive Color Test (e.g., Zimmerman Test) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Presumptive_Test->GC_MS Positive Result LC_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) GC_MS->LC_MS Confirmation & Thermal Lability Check FTIR Fourier-Transform Infrared Spectroscopy (FTIR) GC_MS->FTIR Confirmation & Functional Group Analysis NMR Nuclear Magnetic Resonance Spectroscopy (NMR) GC_MS->NMR Definitive Structure Elucidation & Isomer Differentiation Final_Report Unequivocal Identification LC_MS->Final_Report Corroborated Data FTIR->Final_Report Corroborated Data NMR->Final_Report Corroborated Data Sample Sample Sample->Presumptive_Test Initial Screening

Caption: Orthogonal workflow for the confirmation of 4-methyl-PV8.

Chemical Structure of 4-methyl-PV8

A clear understanding of the molecular structure is fundamental to interpreting the data from various analytical techniques.

Sources

Advanced Purity Assessment of 4-Methyl PV8 HCl: A Comparative Guide to Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purity Assessment of 4-Methyl PV8 Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In the forensic and clinical analysis of Novel Psychoactive Substances (NPS), the reliability of a reference standard is the single point of failure for an entire analytical chain. 4-methyl PV8 hydrochloride (4-methyl-α-pyrrolidinoheptiophenone HCl) presents unique challenges due to its structural similarity to other synthetic cathinones (e.g., PV8, 4-Me-PHP) and the prevalence of positional isomers.

This guide objectively compares two distinct approaches to purity assessment: the conventional Chromatographic Screening Method (HPLC-UV Area%) versus the rigorous Metrological Certification Workflow (Mass Balance & qNMR) . We demonstrate why the latter is the requisite "alternative" for high-stakes drug development and forensic defensibility.

The Technical Challenge: Why "98%" Isn't Always 98%

4-methyl PV8 HCl (


) is a para-methylated homolog of PV8. When sourcing reference materials, researchers often encounter "Analytical Grade" standards assessed solely by HPLC. However, this method relies on the assumption that all impurities absorb UV light at the same extinction coefficient as the analyte—a fatal flaw when dealing with:
  • Inorganic Salts: Excess chloride or inorganic buffers from synthesis are UV-silent.

  • Residual Solvents: Methanol or ethyl acetate trapped in the crystal lattice.

  • Regioisomers: 3-methyl PV8 often co-elutes with 4-methyl PV8 on standard C18 columns.

Comparative Analysis: Screening vs. Metrological Assessment

The following table summarizes the performance of the "Standard" approach against the "Metrological" alternative.

Table 1: Comparative Performance of Purity Assessment Methodologies

FeatureMethod A: Conventional Screening (HPLC-UV Area%)Method B: Metrological Certification (Mass Balance + qNMR)
Primary Metric Relative Peak Area (UV @ 263 nm)Absolute Mass Fraction (w/w)
Detection Scope Only UV-active organic impuritiesAll protons (qNMR) + Volatiles (TGA) + Inorganics (ROI)
Isomer Specificity Low (often merges regioisomers)High (distinct chemical shifts for ortho/meta/para)
Salt Correction Calculated theoretically (often inaccurate)Measured directly (Argentometric Titration)
Typical Bias Overestimates Purity (e.g., reports 99.5% for a 95% pure sample)Accurate (reports true content, e.g., 94.8% ± 0.3%)
Suitability Qualitative ID, Retention Time markerQuantitative Toxicology, pharmacokinetic dosing
Experimental Protocols & Causality
Protocol A: High-Resolution Orthogonal Separation (HPLC-UV)

Objective: To resolve 4-methyl PV8 from its isobaric impurities (e.g., PV8, 3-methyl PV8) which standard methods miss.

  • Rationale: A standard C18 column often fails to separate the para- and meta- isomers. We utilize a Biphenyl stationary phase which engages in

    
     interactions, enhancing selectivity for the aromatic substitution position.
    
  • System: UPLC with PDA Detection (190–400 nm).

  • Column: Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH control ensures protonation of the pyrrolidine ring).

    • B: Acetonitrile (sharper peaks than MeOH for cathinones).

  • Gradient: 10% B to 60% B over 12 minutes.

  • Self-Validation: Inject a "system suitability mixture" containing both 3-methyl and 4-methyl isomers. Baseline resolution (

    
    ) is required before sample analysis.
    
Protocol B: Quantitative NMR (qNMR) – The Absolute Truth

Objective: To determine the absolute mass purity without relying on a reference standard of the analyte itself.

  • Rationale: qNMR counts nuclei.[1] It is independent of extinction coefficients. If the sample contains 5% residual solvent, the qNMR will strictly reflect a 95% potency, whereas HPLC-UV might still show "100% purity."

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? High purity, non-hygroscopic, and distinct singlet signal at

      
       6.3 ppm, clear of the cathinone aromatic region (
      
      
      
      7.0–8.0 ppm).
  • Solvent: Deuterated Methanol (

    
    ).
    
    • Why? Prevents exchange of the labile amine protons which can broaden signals in

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      to ensure full relaxation and accurate integration).
    • Scans: 64 (for S/N > 400:1).

Visualizing the Certification Workflow

The following diagram illustrates the decision logic required to assign a "Certified Reference Material" status to a batch of 4-methyl PV8 HCl.

PurityAssessment Raw Raw Synthetic 4-Methyl PV8 HCl Screening Initial Screening (HPLC-UV + MS) Raw->Screening Decision1 Is Purity > 98% (Area %)? Screening->Decision1 Reject REJECT BATCH (Recrystallize) Decision1->Reject No Split Split Analysis Path Decision1->Split Yes PathA Path A: Structure & Isomers (1H-NMR + Biphenyl LC) Split->PathA PathB Path B: Mass Balance (TGA + KF + ROI) Split->PathB PathC Path C: Absolute Purity (qNMR w/ Maleic Acid) Split->PathC Consolidation Data Consolidation Calculate Weighted Purity PathA->Consolidation Confirms Identity PathB->Consolidation Quantifies Volatiles PathC->Consolidation Primary Assay Value Final CERTIFIED REFERENCE MATERIAL (CRM) Consolidation->Final

Figure 1: Decision matrix for certifying 4-methyl PV8 HCl. Note the "Split Analysis Path" where orthogonal methods (Path A, B, C) converge to eliminate bias found in single-method screening.

Conclusion

For 4-methyl PV8 HCl, a simple HPLC certificate of analysis is insufficient for regulated applications. The presence of isobaric impurities and the hygroscopic nature of the hydrochloride salt necessitate a Metrological Assessment . Researchers should prioritize reference standards that provide qNMR data and Residue on Ignition (ROI) values to ensure the "purity" listed on the vial matches the actual amount of active drug dispensed.

References
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link]

  • Bouché, W., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Molecules. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Safety Operating Guide

4-Methyl PV8 (Hydrochloride) Disposal and Handling Guide

[1]

Executive Summary: Operational Alert

Substance: 4-methyl PV8 (hydrochloride) Class: Synthetic Cathinone (Pyrrolidinophenone derivative) Risk Profile: High Potency / Acute Toxicity (Fatal if swallowed/inhaled). Regulatory Status: Treat as Schedule I Controlled Substance. Note: While 4-methyl PV8 is a positional isomer of PV8 (a Schedule I substance), it falls under the purview of the Federal Analogue Act (USA) and similar analog laws globally. For disposal purposes, it must be managed with the security and "non-retrievable" destruction standards applied to Schedule I narcotics to ensure legal and safety compliance.

Part 1: Critical Safety & Hazard Assessment

Before initiating any disposal workflow, the material must be characterized to determine the correct waste stream.

Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
CAS Registry 2748590-98-7Use for waste manifesting and inventory tracking.[1]
Physical State Crystalline SolidHigh risk of aerosolization.[1] Use weighted weighing paper or anti-static tools.
Solubility DMSO, Ethanol, PBS (pH 7.[1]2)Lipophilic nature facilitates rapid transdermal absorption.[1]
Acute Toxicity GHS Category 1/2 Fatal if swallowed, in contact with skin, or inhaled.[1]
Stability Stable in storage; degrades in alkaline pHDo not mix with bleach unless part of a specific spill destruction protocol (see Part 4).[1]
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for Category 1 toxins.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Double-gloving strategy.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate film (Silver Shield) for extended handling.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Engineering: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood required for all open handling.

Part 2: Disposal Workflow (Regulatory Compliant)

Core Directive: The objective is to render the substance "Non-Retrievable" as defined by DEA 21 CFR § 1317.[2][3]90. Simple sewering or trash disposal is strictly prohibited and constitutes a federal violation.

Disposal Decision Logic

DisposalWorkflowStartDisposal Request: 4-methyl PV8AssessAssess Regulatory Status(Is User DEA Registrant?)Start->AssessRegistrantUser is DEA RegistrantAssess->RegistrantNonRegistrantUser is Non-Registrant(University/Corporate EHS)Assess->NonRegistrantInventoryUpdate Inventory (Form 222/Log)Registrant->InventorySegregateSegregate: Do NOT Mixwith Solvents/AcidsNonRegistrant->SegregateInventory->SegregateReverseDistContact Reverse Distributor(DEA Form 41)Segregate->ReverseDistHazWasteContact Licensed HazMat Hauler(Lab Pack Service)Segregate->HazWasteDestructionIncineration (>800°C)ReverseDist->DestructionHazWaste->DestructionFinalCertificate of DestructionDestruction->Final

Figure 1: Decision matrix for compliant disposal based on DEA registration status.

Detailed Protocol: The "Reverse Distribution" Method

This is the industry gold standard for researchers to ensure chain-of-custody protection.[1]

  • Segregation:

    • Place the original vial containing the 4-methyl PV8 into a clear, sealable secondary bag (e.g., Ziploc).

    • Crucial: Do not mix this vial with general organic solvent waste. Commingling creates "mixed waste" (RCRA + Controlled), which is exponentially more expensive and difficult to destroy.

  • Labeling:

    • Apply a label to the secondary bag: "TOXIC - SYNTHETIC CATHINONE - FOR INCINERATION ONLY."

    • If you are a DEA registrant, mark as "Pending Reverse Distribution - Schedule I Analog."[1]

  • Documentation (Chain of Custody):

    • Registrants: Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered). This form documents the transfer to the reverse distributor.[2][3]

    • Non-Registrants: Log the mass removed from your inventory. Generate a waste manifest request with your internal EHS department.

  • Transfer:

    • Hand off the sealed, labeled package to the licensed Reverse Distributor or Environmental Health & Safety (EHS) officer.

    • Verification: Ensure you receive a Certificate of Destruction once the material is incinerated.

Part 3: Emergency Spill Management (Chemical Neutralization)

While incineration is the disposal method, chemical oxidation is the required protocol for cleaning spills to ensure the worker is not exposed to active dust during cleanup.

Mechanism: Synthetic cathinones are susceptible to oxidative degradation.[4] Strong oxidizers attack the pyrrolidine ring and the ketone group, cleaving the molecule into non-psychoactive byproducts.

Spill Response Workflow

SpillResponseAlertSpill DetectedEvacuateEvacuate & Secure AreaAlert->EvacuatePPEDon PPE (Resp + Double Glove)Evacuate->PPECoverCover with Absorbent PadsPPE->CoverNeutralizeApply 10% Bleach Solution(Contact Time: 30 mins)Cover->NeutralizeCollectCollect as Hazardous WasteNeutralize->CollectCleanFinal Soap & Water WashCollect->Clean

Figure 2: Emergency response protocol for powder or liquid spills.[1][5]

Step-by-Step Decontamination Protocol
  • Isolation: Evacuate the immediate area. Post "DO NOT ENTER" signage.

  • Preparation: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) .

    • Scientific Rationale: Hypochlorite ions (

      
      ) act as potent nucleophiles, attacking the alpha-carbon and nitrogen centers of the cathinone, facilitating oxidative cleavage.
      
  • Containment:

    • Powder Spill: Gently cover the powder with paper towels dampened (not soaking) with the bleach solution to prevent aerosolization.

    • Liquid Spill: Cover with absorbent pads, then pour bleach solution over the pads, working from the outside in.

  • Reaction Time: Allow the bleach to sit for 30 minutes .

    • Note: You may observe slight bubbling or color change. This indicates oxidative degradation is occurring.

  • Collection:

    • Scoop the wet debris into a hazardous waste bag.

    • Do not place this in regular trash. Even degraded byproducts should be treated as chemical waste.

  • Final Wash: Wipe the surface with 70% Ethanol followed by soap and water to remove bleach residue.

Part 4: References & Authority
  • U.S. Drug Enforcement Administration (DEA). (2014).[2][6] Disposal of Controlled Substances; Final Rule. 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317. Federal Register. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. Resource Conservation and Recovery Act (RCRA).[7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Abuse potential and toxicity of the synthetic cathinones. Psychopharmacology. Retrieved from [Link]

Personal protective equipment for handling 4-methyl PV8 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-methyl PV8 (hydrochloride) Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Identity: 4-methyl PV8 hydrochloride (4-methyl-α-pyrrolidinoheptiophenone HCl) Chemical Class: Synthetic Cathinone (Substituted Pyrrolidinophenone) Physical State: Crystalline Solid / Fine Powder Primary Hazard: High Potency / Unknown Toxicity. As a structural analog of


-PVP and PV8, this compound acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Due to the lack of comprehensive toxicological data, the Precautionary Principle mandates handling this substance as an Occupational Exposure Band (OEB) 4 compound  (High Potency/High Toxicity) until proven otherwise.

Immediate Action Required:

  • Do NOT handle on an open benchtop.

  • Do NOT use standard surgical masks for respiratory protection.[1]

  • ALWAYS utilize a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the containment hierarchy. PPE is the last line of defense, not the first.

Containment Logic Flow

The following logic dictates the required containment level based on the operation being performed.

RiskAssessment Start Operation Type Solids Handling Solid (Weighing/Transfer) Start->Solids Liquids Handling Solutions (Diluted) Start->Liquids Storage Storage/Transport (Sealed) Start->Storage Control_Solid PRIMARY: Powder Containment Enclosure SECONDARY: Fume Hood (Low Draft) Solids->Control_Solid High Dust Risk Control_Liquid PRIMARY: Chemical Fume Hood SECONDARY: Biosafety Cabinet (Class II B2) Liquids->Control_Liquid Splash/Vapor Risk Control_Storage Desiccator / Flammables Cabinet Double-Sealed Storage->Control_Storage PPE_High PPE LEVEL: HIGH (Double Nitrile, Tyvek, N95/P100) Control_Solid->PPE_High PPE_Med PPE LEVEL: STANDARD (Nitrile, Lab Coat, Goggles) Control_Liquid->PPE_Med Control_Storage->PPE_Med

Figure 1: Risk Assessment & Containment Logic. Select engineering controls based on the physical state of the material to minimize aerosolization risks.

Personal Protective Equipment (PPE) Specifications

For 4-methyl PV8 HCl, standard laboratory PPE is insufficient during solid handling. The hydrochloride salt form is often hygroscopic and prone to static charge, increasing the risk of particulate dispersion.

PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary: Engineering ControlSecondary: N95 or P100 RespiratorNIOSH-Approved N95 (Minimum)P100 (Preferred for solids)Synthetic cathinones are potent CNS stimulants. Inhalation of micro-particulates during weighing can result in rapid systemic absorption via mucous membranes [1].
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Resistance: Nitrile offers superior resistance to organic amine salts compared to latex. Technique: Colored inner gloves allow immediate visual detection of outer glove breaches [2].
Ocular Chemical Splash Goggles ANSI Z87.1 Impact & Splash RatedSafety glasses leave gaps. Goggles seal the orbital area against airborne dust and accidental splashes of solubilized compound.
Body Lab Coat / Coverall Tyvek® (or equivalent) or High-Density Cotton (Buttoned to neck)Prevents accumulation of bioactive dust on street clothes. Synthetic cathinones can persist on fabric, creating a secondary exposure risk outside the lab.

Operational Protocols

Phase A: Weighing & Transfer (Critical Control Point)

Objective: Transfer solid 4-methyl PV8 HCl from stock container to reaction vessel without aerosolization.

  • Preparation:

    • Turn on the balance enclosure/fume hood 15 minutes prior to verify airflow (Target: 80–100 fpm face velocity).

    • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are prone to static cling, which causes "jumping" of particles [3].

  • The "Double-Glove" Technique:

    • Don the first pair of nitrile gloves (tuck under lab coat cuffs).

    • Don the second pair (extended cuff) over the lab coat cuffs.

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Never return excess material to the stock container (cross-contamination risk).

  • Decontamination:

    • Wipe the exterior of the stock container with a methanol-dampened wipe before removing it from the hood.

    • Dispose of the wipe as hazardous solid waste immediately.

Phase B: Solubilization

Objective: Dissolve the salt safely.

  • Solvent Choice: 4-methyl PV8 HCl is soluble in DMSO, ethanol, and DMF.

  • Procedure: Add solvent to the powder (not powder to solvent) to prevent "puffing" of dust.

  • Vortexing: Perform all vortexing or sonication inside the fume hood. Aerosols generated from sonication are highly bioavailable.

Phase C: Emergency Spill Response

Scenario: Spilled Powder inside Fume Hood

  • Do NOT use a brush or compressed air (this aerosolizes the drug).

  • Cover the spill with a paper towel dampened with Methanol or Water (to dissolve/trap the powder).

  • Wipe inward from the periphery to the center.

  • Place all cleanup materials into a dedicated hazardous waste bag inside the hood.

  • Clean the surface with 10% bleach solution (oxidative degradation) followed by water [4].

Disposal & Waste Management

Regulatory Context: As a Schedule I (or analogue) substance, disposal must comply with strict chain-of-custody and environmental regulations.

Disposal Workflow

Disposal Waste_Gen Generated Waste (Solids/Liquids) Segregation Segregation Waste_Gen->Segregation Liquid_Waste Liquid Waste Stream (Solvent + API) Segregation->Liquid_Waste Solid_Waste Solid Waste Stream (Gloves, Wipes, Weigh Boats) Segregation->Solid_Waste Neutralization Chemical Deactivation (10% Bleach / Oxidation) Liquid_Waste->Neutralization Optional (Protocol Dependent) Storage_Bin HazMat Storage Area (Locked/Restricted) Solid_Waste->Storage_Bin Neutralization->Storage_Bin Destruction High-Temp Incineration (Licensed Facility) Storage_Bin->Destruction Manifested Handover

Figure 2: Waste Disposal Logic. Segregation and incineration are the only acceptable disposal paths for high-potency research chemicals.

  • Segregation: Do not mix with general organic waste. Label the container explicitly: "Contains 4-methyl PV8 HCl - High Potency Synthetic Cathinone."

  • Deactivation (Surface): For cleaning glassware, rinse with dilute bleach (sodium hypochlorite) to oxidize the pyrrolidine ring structure before standard washing [5].

  • Final Destruction: The only validated method for complete destruction of the hydrochloride salt is high-temperature incineration via a licensed hazardous waste contractor.

References

  • Centers for Disease Control and Prevention (CDC). (2025). School Chemistry Laboratory Safety Guide: Handling Hazardous Materials. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Safe handling of hazardous drugs: Evidence-based practice guideline. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual: Decontamination Procedures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl PV8 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-methyl PV8 (hydrochloride)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.